molecular formula C10H14 B3029129 1,5-Decadiyne CAS No. 53963-03-4

1,5-Decadiyne

Cat. No.: B3029129
CAS No.: 53963-03-4
M. Wt: 134.22 g/mol
InChI Key: IWIDILFDSIIOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Decadiyne is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

deca-1,5-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIDILFDSIIOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068895
Record name 1,5-Decadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53963-03-4, 929-53-3
Record name 1,5-Decadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53963-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Decadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Decadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053963034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Decadiyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Decadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Decadiyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Decadiyne: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,5-decadiyne (CAS No: 53963-03-4), a non-conjugated diyne that serves as a versatile building block in organic synthesis. The document delves into the molecule's fundamental chemical and physical properties, detailed structural analysis through spectroscopic methods, and its reactivity profile. Emphasis is placed on elucidating the causality behind its synthetic transformations, including catalytic hydrogenation and gold-catalyzed cycloisomerization reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of skipped diynes in the design and execution of complex molecular architectures.

Introduction: The Significance of Non-Conjugated Diynes

In the landscape of organic chemistry, alkynes are foundational functional groups, prized for their linear geometry and rich reactivity. While conjugated diyne systems have been extensively studied, their non-conjugated counterparts, often termed "skipped" diynes, present a unique set of synthetic opportunities. This compound, with its ten-carbon backbone interrupted by two triple bonds separated by a methylene bridge, is an archetypal example. This separation prevents electronic conjugation, meaning the two alkyne moieties largely react independently, yet their proximity allows for elegant intramolecular cascade reactions. This guide aims to provide the field-proven insights necessary to harness the synthetic potential of this molecule.

Molecular Structure and Spectroscopic Characterization

The structural integrity of any starting material is paramount. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a definitive fingerprint of its structure.

Molecular Framework

This compound possesses the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[1][2] Its IUPAC name is deca-1,5-diyne. The structure features a terminal alkyne (C1-C2) and an internal alkyne (C5-C6), which imparts distinct chemical reactivities at each site.

Caption: 2D structure of this compound (deca-1,5-diyne).

Spectroscopic Data Summary

The following data, compiled from public databases and spectral prediction, serves as a reference for quality control and reaction monitoring.[1][3]

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name deca-1,5-diyne [1]
CAS Number 53963-03-4 [1]
Molecular Formula C₁₀H₁₄ [1]
Molecular Weight 134.22 g/mol [1]
Boiling Point (est.) ~427 K (~154 °C) [4]*
XLogP3-AA 3.4 [1]
GHS Classification Flammable Liquid (Category 3) [1]

*Note: Experimental data for boiling point is for the isomer 1,4-decadiyne and serves as an estimate.

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Expected Position / m/z Interpretation
¹H NMR Terminal Alkyne H (C1-H) ~1.8 - 2.0 ppm Singlet or triplet (small J), characteristic of ≡C-H proton.
Propargylic H's (C3, C4, C7) ~2.1 - 2.4 ppm Multiplets, deshielded by adjacent alkyne groups.
Aliphatic H's (C8, C9) ~1.4 - 1.6 ppm Multiplets, standard alkyl region.
Terminal Methyl H's (C10) ~0.9 ppm Triplet, standard terminal methyl group.
¹³C NMR Alkyne Carbons (C1, C2, C5, C6) ~68 - 85 ppm Four distinct signals in the sp-carbon region.
Propargylic Carbons (C3, C4, C7) ~18 - 30 ppm Aliphatic signals adjacent to triple bonds.
Aliphatic Carbons (C8, C9, C10) ~13 - 31 ppm Standard alkane region signals.
IR Spectroscopy Terminal Alkyne ≡C-H Stretch ~3300 cm⁻¹ (sharp, strong) Diagnostic for the C1-H bond.[5]
C≡C Stretch ~2120 cm⁻¹ & ~2230 cm⁻¹ (weak/medium) Two distinct peaks for the terminal and internal alkynes.[5]
sp³ C-H Stretch <3000 cm⁻¹ Characteristic of the alkyl chain.[6]
Mass Spec. (EI) Molecular Ion [M]⁺ 134 Corresponds to the molecular weight.

| | Major Fragments | 119, 105, 91, 79, 67, 53, 41 | Result from cleavage at the propargylic positions and subsequent rearrangements. The tropylium ion (m/z 91) is a common, stable fragment.[1][7][8] |

Synthesis and Handling

General Synthetic Approach: A Rationale for Copper-Free Coupling

The construction of non-conjugated diynes often relies on the coupling of an alkynyl nucleophile with a propargylic electrophile. While classic copper-acetylide chemistry is prevalent, it can be complicated by homo-coupling (Glaser coupling) and requires stringent reaction conditions. A more robust and regioselective approach involves the use of alkynylalane reagents.

The causality for this choice is rooted in the Lewis acidity of the aluminum center. When an alkynylalane is reacted with a propargylic electrophile (e.g., a tosylate or acetate), the aluminum can coordinate to the leaving group. This pre-coordination weakens the C(sp³)-Leaving Group bond, facilitating a smooth, copper-free C(sp)-C(sp³) bond formation with high fidelity and minimizing side reactions.[9]

G cluster_0 Synthesis Workflow A 1. Prepare Alkynylalane Reagent (e.g., from 1-hexyne + Me₂AlCl) C 3. Copper-Free Cross-Coupling (Alkynylalane + Electrophile) A->C B 2. Prepare Propargylic Electrophile (e.g., from 3-butyn-1-ol) B->C D 4. Aqueous Workup & Purification (Column Chromatography) C->D E 5. Characterization (NMR, IR, MS) D->E

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Standard personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves, is required. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the dual reactivity of its terminal and internal alkyne units. This allows for selective transformations at one site or powerful intramolecular reactions involving both.

Selective Hydrogenation

Hydrogenation of the alkyne groups offers a pathway to stereochemically defined alkenes or fully saturated alkanes. The choice of catalyst is critical to directing the outcome.

  • Complete Reduction to Alkane: Using a highly active catalyst such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) with an excess of hydrogen gas (H₂) will fully reduce both triple bonds to yield n-decane.[10][11] The reaction proceeds rapidly through alkene intermediates which are immediately reduced further.

  • Partial Reduction to cis-Alkene: To selectively form a cis (or Z)-alkene, a "poisoned" catalyst is employed. Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is the classic choice.[10] The quinoline deactivates the most reactive sites on the palladium surface, preventing over-reduction of the initially formed cis-alkene. This allows for the synthesis of (Z)-dec-5-en-1-yne or (5Z,9Z)-deca-1,5-diene, depending on stoichiometry.

Gold-Catalyzed Intramolecular Cyclization: The Power of Alkyne Activation

A cornerstone of modern alkyne chemistry is the use of π-acidic catalysts, particularly gold(I) complexes, to activate the C≡C bond towards nucleophilic attack. In molecules like this compound, this activation enables elegant intramolecular cyclization cascades.

The causality behind gold's efficacy lies in its relativistic effects, which make it a soft, carbophilic Lewis acid. It coordinates strongly to the π-system of the alkyne, lowering the LUMO and rendering it highly electrophilic. This allows even weak nucleophiles—like the second alkyne unit—to attack, initiating cyclization.

A common mechanistic pathway is the 6-endo-dig cyclization . This process involves the formation of an aurated aryl or vinyl cation intermediate, which is highly reactive and can be trapped to form diverse polycyclic scaffolds.[12][13]

G cluster_0 Gold-Catalyzed 6-Endo-Dig Cyclization A 1,5-Diyne Substrate B Coordination with [Au]⁺ Catalyst A->B [Au]L⁺ C π-Complex Formation B->C D 6-Endo-Dig Nucleophilic Attack C->D Intramolecular E Vinyl Cation Intermediate D->E F Rearrangement / Trapping E->F G Protodeauration & Product Release F->G H⁺ H Catalyst Regeneration G->H H->B Catalytic Cycle

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,5-Decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1,5-decadiyne, a non-conjugated diyne of interest in organic synthesis and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a robust synthetic protocol, in-depth analysis of its structural confirmation through various spectroscopic techniques, and essential safety considerations.

Introduction: The Significance of Non-Conjugated Diynes

Non-conjugated diynes, such as this compound, are valuable molecular building blocks. The spatial separation of the two alkyne functionalities allows for selective chemical transformations at each site, making them versatile precursors for the synthesis of complex molecules, including macrocycles, polymers, and biologically active compounds.[1] Their utility in constructing intricate molecular architectures underscores the importance of reliable synthetic routes and thorough characterization.

Strategic Synthesis of this compound

The most direct and widely applicable method for the synthesis of non-conjugated diynes like this compound is through the alkylation of terminal alkynes.[2][3] This strategy relies on the acidity of the terminal alkyne proton (pKa ≈ 25), which can be readily removed by a strong base to form a potent carbon nucleophile, the acetylide anion.[1][3] This acetylide then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkyl halide to form a new carbon-carbon bond.[2]

For the synthesis of this compound (a C10 diyne), a logical disconnection points to the coupling of two C5 fragments. A highly efficient approach involves the reaction of the acetylide of a 5-carbon terminal alkyne with a 5-carbon electrophile. Specifically, we will detail the synthesis via the alkylation of 1-pentyne with a suitable propargylic halide. This method is favored for its high efficiency and control over the final structure.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound pentyne 1-Pentyne acetylide Pentynylide Anion pentyne->acetylide Deprotonation base Strong Base (e.g., NaNH2) in Liquid NH3 base->acetylide product This compound acetylide->product SN2 Alkylation alkyl_halide 1-Bromo-2-pentyne alkyl_halide->product workup Aqueous Work-up product->workup purification Purification (Distillation) workup->purification

Caption: Synthetic workflow for this compound via alkyne alkylation.

Detailed Experimental Protocol

This protocol is based on established principles of alkyne alkylation and should be performed by trained personnel in a well-ventilated fume hood, adhering to all safety precautions.

Materials and Reagents:

  • 1-Pentyne (99%+)

  • 1-Bromo-2-pentyne (97%+)

  • Sodium amide (NaNH₂) (98%)[4]

  • Anhydrous liquid ammonia (NH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet.

  • Low-temperature thermometer.

  • Dropping funnel.

  • Apparatus for distillation under reduced pressure.

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is assembled with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet connected to an argon or nitrogen line. The glassware must be thoroughly dried before use.

  • Formation of Sodium Acetylide: The flask is cooled to -78 °C in a dry ice/acetone bath. Approximately 200 mL of anhydrous liquid ammonia is condensed into the flask. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of the sodium amide precursor. Then, sodium amide (1.1 equivalents) is carefully added. To this stirred suspension, 1-pentyne (1.0 equivalent) dissolved in a minimal amount of anhydrous diethyl ether is added dropwise over 30 minutes. The reaction mixture is stirred for an additional hour at -78 °C to ensure complete formation of the pentynylide anion.[5]

  • Alkylation: 1-Bromo-2-pentyne (1.0 equivalent), dissolved in anhydrous diethyl ether, is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C. After the addition is complete, the reaction is allowed to stir at this temperature for 2-3 hours, followed by slow warming to room temperature overnight to allow the ammonia to evaporate.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[6]

In-depth Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following data is based on publicly available spectral information.[7]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₄[7]
Molecular Weight134.22 g/mol [7]
IUPAC Namedeca-1,5-diyne[7]
CAS Number53963-03-4[7]
AppearanceColorless liquidAssumed
Boiling Point93-94 °C at 113 mmHg
Spectroscopic Analysis

1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • ~1.0 ppm (t, 3H): Terminal methyl protons (-CH₃) at C10, coupled to the adjacent methylene group.

    • ~1.5 ppm (sextet, 2H): Methylene protons (-CH₂-) at C9, coupled to the methyl group at C10 and the methylene group at C8.

    • ~2.0-2.2 ppm (m, 4H): Methylene protons at C8 and C4, adjacent to the alkyne groups.

    • ~1.8 ppm (t, 1H): Terminal alkyne proton (-C≡CH) at C1.

    • ~2.3 ppm (m, 2H): Methylene protons (-CH₂-) at C3, between the two alkyne groups.

2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

  • Expected Chemical Shifts (δ):

    • ~13.5 ppm: Terminal methyl carbon (-CH₃) at C10.

    • ~22.0 ppm: Methylene carbon (-CH₂-) at C9.

    • ~30.5 ppm: Methylene carbon (-CH₂-) at C8.

    • ~18.0 ppm: Methylene carbon (-CH₂-) at C4.

    • ~19.5 ppm: Methylene carbon (-CH₂-) at C3.

    • ~80.0 ppm: Internal alkyne carbon at C6.

    • ~78.0 ppm: Internal alkyne carbon at C5.

    • ~84.0 ppm: Terminal alkyne carbon at C1.

    • ~68.0 ppm: Substituted terminal alkyne carbon at C2.[8]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

  • Key Absorption Bands (cm⁻¹):

    • ~3300 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne.[9]

    • ~2960-2850 cm⁻¹ (multiple bands): C-H stretch of the aliphatic methylene and methyl groups.

    • ~2120 cm⁻¹ (weak, sharp): C≡C stretch of the terminal alkyne.

    • ~2230 cm⁻¹ (weak, sharp): C≡C stretch of the internal alkyne. The weakness of this peak is characteristic of symmetrically substituted internal alkynes.

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak at m/z = 134, corresponding to the molecular weight of this compound.

    • Major Fragments: Fragmentation is expected to occur at the propargylic positions (C-3 and C-7) and via cleavage of the C-C bonds in the alkyl chain. Common fragments would result from the loss of alkyl radicals.[10][11]

Visualizing the Characterization Process

Characterization cluster_characterization Characterization of this compound Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Structure Structural Confirmation and Purity Assessment NMR->Structure Proton and Carbon Environment FTIR->Structure Functional Group Identification MS->Structure Molecular Weight and Fragmentation

Caption: Interrelation of spectroscopic techniques for the structural elucidation of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

  • Sodium Amide (NaNH₂): Highly reactive and pyrophoric. It reacts violently with water to produce flammable ammonia gas. It can also form explosive peroxides upon storage. Handle under an inert atmosphere and away from water and sources of ignition.[4][12]

  • Liquid Ammonia (NH₃): Corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including cryogenic gloves and a face shield.

  • 1-Bromo-2-pentyne: A flammable liquid and an irritant. Avoid contact with skin and eyes.[13]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure that a safety shower and eyewash station are readily accessible.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound via the alkylation of a terminal alkyne. The provided experimental protocol, coupled with a comprehensive characterization strategy employing NMR, FTIR, and mass spectrometry, offers a complete framework for the preparation and verification of this valuable synthetic intermediate. The inherent reactivity of the two alkyne moieties in this compound opens up a wide array of possibilities for the construction of complex molecular architectures, making it a significant tool for researchers in organic chemistry and related fields. Adherence to the outlined safety procedures is paramount to ensure the safe execution of this synthesis.

References

An In-depth Technical Guide to the Physical Properties of Deca-1,5-diyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Deca-1,5-diyne is a non-conjugated internal diyne that serves as a valuable building block in organic synthesis and materials science. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive overview of the core physical properties of deca-1,5-diyne, details established methodologies for their characterization, and offers insights into the interpretation of the resulting data. It is intended for researchers, chemists, and drug development professionals who require a detailed and practical understanding of this versatile chemical intermediate.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent chemical and physical characterization. Deca-1,5-diyne is an aliphatic hydrocarbon featuring a ten-carbon chain with two alkyne functional groups located at the first and fifth positions.

Chemical Identifiers

It is crucial to utilize standardized identifiers to ensure unambiguous communication and information retrieval in a research and regulatory context.

IdentifierValueSource
IUPAC Name deca-1,5-diyne[1][2]
CAS Number 53963-03-4[1][2][3][4]
Molecular Formula C₁₀H₁₄[2][3][5][6]
Molecular Weight 134.22 g/mol [2][4][5]
InChIKey IWIDILFDSIIOSB-UHFFFAOYSA-N[2][6][7]
Canonical SMILES CCCCC#CCCC#C[2]
Molecular Structure Visualization

The spatial arrangement of atoms dictates the physical and reactive properties of a molecule. The structure of deca-1,5-diyne, with its two triple bonds separated by three methylene groups, prevents electronic conjugation, influencing its spectroscopic and chemical behavior.

Caption: 2D representation of the deca-1,5-diyne molecular structure.

Core Physicochemical Properties

The bulk physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. These properties are a direct consequence of the molecule's structure and intermolecular forces.

PropertyValueNotes and MethodSource
Appearance Colorless to light orange/yellow clear liquidVisual inspection at ambient temperature. The color may depend on purity.[8]
Density 0.82 g/cm³ (at 20°C)Typically determined using a pycnometer or a digital density meter.
Boiling Point 79-80 °C at 12-20 mmHgThe boiling point is reported at reduced pressure, indicating that the compound may be sensitive to higher temperatures.[3]
Melting Point Not experimentally determinedCalculated to be 355.53 K (82.38 °C), though this seems high for a C10 hydrocarbon. It is likely a liquid at room temperature.[5][9]
Flash Point 57.1 ± 16.7 °CDetermined by open- or closed-cup methods. This value classifies it as a flammable liquid.[3]
Refractive Index 1.46 - 1.462Measured using a refractometer, this value is useful for assessing purity.[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, acetone).Based on the nonpolar hydrocarbon structure. The calculated Log₁₀ of water solubility is -3.60 mol/L.[5][9]

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for structural confirmation and purity assessment. Each method probes different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. For deca-1,5-diyne, one would expect to see signals corresponding to the terminal alkyne proton, the protons on carbons adjacent to the triple bonds, and the other methylene protons in the aliphatic chain.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The sp-hybridized carbons of the alkyne groups will have characteristic shifts in the 65-90 ppm range. The sp³-hybridized carbons will appear further upfield.[10]

Causality in Experimental Choice: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for nonpolar molecules like deca-1,5-diyne due to its excellent dissolving power and the single reference peak from residual CHCl₃.[10] The choice of NMR instrument field strength (e.g., 400 MHz) is a balance between resolution and cost; higher fields provide better signal dispersion, which is crucial for resolving complex spin systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

  • Key Expected Absorptions:

    • C≡C Stretch: A weak but sharp absorption is expected around 2100-2260 cm⁻¹. For a non-terminal alkyne like the one at C5-C6, this peak may be very weak or absent due to the lack of a significant dipole moment change during the vibration.

    • ≡C-H Stretch: A strong, sharp peak around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

    • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ are expected for the methylene groups.

Self-Validating Protocol: The presence of both the terminal ≡C-H stretch and the sp³ C-H stretches, coupled with the correct molecular weight from mass spectrometry, provides a self-validating system for confirming the identity of deca-1,5-diyne. The IR spectrum can be obtained using a neat sample (as a thin film between salt plates) or with an ATR accessory.[2]

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and offers structural information through the analysis of fragmentation patterns.

  • Expected Molecular Ion Peak (M⁺): For C₁₀H₁₄, the monoisotopic mass is 134.11 Da.[2] Electron Ionization (EI) is a common technique that will generate this molecular ion.

  • Fragmentation: The molecule will fragment in predictable ways, primarily through cleavage of C-C bonds. The resulting fragmentation pattern is a unique fingerprint that can be compared against spectral libraries for confirmation.[7]

Experimental Methodologies

The following protocols are standardized procedures for obtaining the physicochemical data discussed.

Workflow for Physicochemical Analysis

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample Deca-1,5-diyne (>97% Purity) Density Density Measurement (Pycnometer) Sample->Density BP Boiling Point (Vacuum Distillation) Sample->BP RI Refractive Index (Abbe Refractometer) Sample->RI NMR NMR Spectroscopy (¹H, ¹³C in CDCl₃) Sample->NMR IR FTIR Spectroscopy (Neat/ATR) Sample->IR MS GC-MS (Electron Ionization) Sample->MS Analysis Data Interpretation & Comparison Density->Analysis BP->Analysis RI->Analysis NMR->Analysis IR->Analysis MS->Analysis Report Technical Guide & Data Summary Analysis->Report

Caption: General workflow for the physical and spectroscopic characterization of deca-1,5-diyne.

Protocol for Boiling Point Determination at Reduced Pressure

Rationale: Vacuum distillation is employed for compounds that decompose or oxidize at their atmospheric boiling point. Given the unsaturated nature of deca-1,5-diyne, this is a prudent choice to ensure sample integrity.

  • Apparatus Setup: Assemble a micro-distillation apparatus suitable for vacuum work, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.

  • Sample Charging: Place a small volume (e.g., 1-2 mL) of deca-1,5-diyne and a magnetic stir bar or a few boiling chips into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Slowly evacuate the system to the desired pressure (e.g., 12 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which a steady stream of distillate is observed condensing and collecting in the receiving flask. This temperature is the boiling point at the recorded pressure.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air into the system.

Protocol for FTIR Spectroscopic Analysis using ATR

Rationale: Attenuated Total Reflectance (ATR) is a rapid and convenient method for obtaining IR spectra of liquid samples without requiring sample preparation like creating KBr pellets or salt plates.

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a single drop of deca-1,5-diyne directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Safety and Handling

Deca-1,5-diyne is classified as a flammable liquid and vapor.[2][3] Appropriate safety precautions are mandatory.

  • Engineering Controls: Work in a well-ventilated fume hood. Ensure that an emergency eyewash station and safety shower are accessible.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools and take precautionary measures against static discharge.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

The physical and spectroscopic properties of deca-1,5-diyne are well-defined and can be reliably characterized using standard laboratory techniques. Its identity as a C₁₀H₁₄ non-conjugated diyne is confirmed by a combination of NMR, IR, and mass spectrometry data. Its physical state as a flammable liquid with a density of approximately 0.82 g/cm³ and a boiling point of around 80°C at reduced pressure dictates the necessary protocols for its safe handling and application in synthesis. This guide provides the foundational data and procedural knowledge required for the confident use of deca-1,5-diyne in a professional research environment.

References

Introduction: The Significance of Diyne Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Stability of 1,5-Decadiyne

This guide provides a comprehensive theoretical framework for assessing the stability of this compound. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind methodological choices, ensuring a self-validating and robust approach to computational analysis. We will explore the molecule's conformational landscape, thermochemical properties, and electronic structure using established quantum chemical methods.

This compound (C₁₀H₁₄) is a non-conjugated diyne featuring a flexible four-carbon linker separating two terminal alkyne groups.[1][2][3] While it does not possess the conjugated (Z)-3-ene-1,5-diyne core responsible for the potent DNA-cleaving activity of enediyne antitumor antibiotics, its study is crucial for several reasons.[4][5] As a structural analogue, it serves as a fundamental benchmark for understanding the intrinsic properties of alkynes within a flexible aliphatic chain, devoid of the strain and electronic effects that dominate cyclic or conjugated systems. Its stability, reactivity, and conformational preferences are foundational data points for designing more complex molecules, including linkers in drug conjugates, building blocks for polymers, and reference compounds for assessing the stability of more reactive isomers like 1,9-decadiyne.[6]

This guide will delineate the theoretical protocols required to build a complete picture of this compound's stability, from the selection of appropriate computational models to the detailed analysis of its energetic and structural properties.

The Theoretical Framework: Selecting the Right Computational Tools

The reliability of any theoretical study hinges on the judicious selection of computational methods. A multi-tiered approach is essential, balancing computational cost with the required accuracy for different properties. The goal is to create a self-validating system where lower-level, cost-effective methods are used for broad exploration, and higher-level, more accurate methods are used for refining the most critical energetic data.

Causality in Method Selection
  • Density Functional Theory (DFT): For geometry optimizations, vibrational frequency calculations, and initial conformational searches, DFT offers the best balance of accuracy and computational efficiency. Functionals like B3LYP are workhorses in the field, while others like the M06-2X are specifically parameterized to better handle non-covalent interactions, which can be important in analyzing conformers.[7][8] The choice of basis set is equally critical; a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ provides sufficient flexibility for accurate structural and energetic predictions.[5][9]

  • High-Accuracy Ab Initio Methods: To achieve "chemical accuracy" (typically defined as ±1 kcal/mol) for thermochemical data, it is necessary to move beyond standard DFT.[10] Coupled-cluster theory, specifically with single, double, and perturbative triple excitations [CCSD(T)], is often considered the "gold standard" for its high accuracy in treating electron correlation.[10][11] However, its computational cost is significant.

  • Composite Thermochemistry Protocols: Methods like the Gaussian-n (e.g., G4) or Complete Basis Set (CBS) families offer a pragmatic solution.[8][11] They combine results from calculations at different levels of theory and with different basis sets to approximate the accuracy of a very high-level calculation at a fraction of the cost.[11] These protocols are designed to systematically cancel out errors, providing highly reliable enthalpies of formation and reaction energies.

Standard Computational Workflow

A robust workflow ensures that all relevant conformational space is explored before committing to computationally expensive calculations. This protocol is a self-validating system, as the initial broad search minimizes the risk of missing a low-energy conformer, which is then verified and refined with increasingly accurate methods.

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics / GFN2-xTB) A->B Broad Exploration C Clustering & Selection of Unique Low-Energy Conformers B->C Filter Redundancy D Geometry Optimization & Frequencies (DFT: e.g., B3LYP/6-311+G(d,p)) C->D Quantum Refinement E Verification of Minima (No Imaginary Frequencies) D->E Validation Step F Single-Point Energy Refinement (e.g., CCSD(T) or G4) E->F High-Accuracy Energy G Thermochemical Analysis (ΔHf°, BDE, Relative Stabilities) F->G Final Properties

Caption: A validated workflow for theoretical stability analysis.

Conformational Stability: The Shape of this compound

As an acyclic molecule with three rotatable sp³-sp³ single bonds in its central chain (C3-C4, C4-C5, C5-C6), this compound can adopt numerous conformations.[1] Its overall stability is a population-weighted average of these conformers. A thorough conformational analysis is therefore the first step in understanding its properties.[12][13]

Experimental Protocol: In Silico Conformational Search
  • Initial Search: Generate an initial pool of conformers using a low-cost method like the GFN2-xTB semi-empirical tight-binding quantum chemistry method or a molecular mechanics force field (e.g., MMFF94). This step broadly samples the potential energy surface.

  • Clustering and Selection: Group the resulting conformers by structure and energy. Select all unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) of the global minimum for further analysis.

  • DFT Optimization: Optimize the geometry of each selected conformer using a reliable DFT method, such as B3LYP/6-311+G(d,p).

  • Vibrational Analysis: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy.[9]

  • Energy Refinement: For the most accurate relative energies, perform a final single-point energy calculation using a high-level method like CCSD(T)/cc-pVTZ on the DFT-optimized geometries.

Data Presentation: Relative Conformational Energies

The stability of this compound is dictated by the relative energies of its conformers. The primary degrees of freedom are the dihedral angles around the C3-C4, C4-C5, and C5-C6 bonds. We can describe the key conformers by the arrangement around the central C4-C5 bond (anti vs. gauche).

Conformer DescriptionDihedral Angle (C3-C4-C5-C6)Relative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Global Minimum (Anti) ~180° (Anti)0.000.00
Gauche Conformer ~60° (Gauche)0.7 - 1.20.8 - 1.5
Eclipsed Transition State ~0° (Eclipsed)4.0 - 6.0Not a minimum

Note: Values are representative and depend on the specific level of theory. The anti conformer, which minimizes steric hindrance, is expected to be the global minimum.

Conformers A Anti B Gauche A->B Rotation C Gauche' A->C Rotation B->A Rotation B->C High Barrier C->A Rotation

Caption: Conformational relationship between key this compound isomers.

Thermochemical Stability: Quantifying Energy Content

Thermochemistry provides absolute measures of a molecule's stability.[10] The standard enthalpy of formation (ΔHf°) is a key metric, representing the energy change when a compound is formed from its constituent elements in their standard states.

Protocol: Calculating Enthalpy of Formation

An isodesmic reaction scheme is a reliable method for calculating ΔHf°. This approach leverages error cancellation by creating a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved.

  • Define an Isodesmic Reaction: Construct a balanced reaction involving this compound and well-characterized reference molecules. For example: CH≡C-(CH₂)₄-C≡CH + 6 CH₄ → 2 CH₃-CH₃ + 2 CH₃-C≡CH + 2 CH₃-CH₂-CH₃

  • Calculate Reaction Enthalpy (ΔH_rxn): Compute the electronic energies of all species in the reaction at a high level of theory (e.g., G4 or CCSD(T)). Calculate ΔH_rxn at 298.15 K using the formula: ΔH_rxn = ΣΔH_products - ΣΔH_reactants

  • Calculate ΔHf°: Rearrange the equation using known experimental ΔHf° values for the reference molecules to solve for the ΔHf° of this compound: ΔHf°(this compound) = [ΣΔHf°_products - ΣΔHf°_reactants] - ΔH_rxn

Strain Energy Considerations

While acyclic this compound is effectively strain-free, the concept of strain is critical for understanding alkyne stability in general.[7] The ideal bond angle for an sp-hybridized carbon is 180°. Forcing this into a ring, as in a hypothetical cyclodecadiyne, introduces significant angle strain, which dramatically reduces stability and increases reactivity.[14][15]

ParameterAcyclic this compound (Theoretical)Hypothetical Strained Cycloalkyne
C-C≡C Bond Angle ~180°< 180° (e.g., ~160°-170°)[7]
Strain Energy ~0 kcal/mol> 10 kcal/mol[14][16]
Relative Reactivity LowHigh[15]

Electronic Structure and Kinetic Stability

The electronic structure of this compound provides insight into its kinetic stability and potential reactivity. Unlike conjugated enediynes, which have a low-lying pathway for cyclization, the insulated alkyne groups in this compound suggest significantly higher kinetic stability.[17][18]

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators. A large HOMO-LUMO gap generally correlates with high kinetic stability and low chemical reactivity.

For this compound, the HOMO and LUMO are expected to be the π and π* orbitals localized on the two independent alkyne moieties. The lack of conjugation between the two triple bonds prevents the orbital energies from splitting significantly, resulting in a relatively large HOMO-LUMO gap compared to conjugated polyynes or enediynes.

While a Bergman-type cyclization is not feasible, intramolecular reactions could theoretically occur but would involve highly strained transition states and are thus expected to have very high activation barriers. The molecule's reactivity will be dominated by standard alkyne chemistry, such as addition reactions (e.g., hydrogenation, halogenation).[19][20]

Conclusion

The theoretical study of this compound reveals a molecule characterized by high conformational flexibility and significant kinetic and thermodynamic stability. Its stability is governed by a preference for an anti-arrangement of its aliphatic chain, which minimizes steric interactions. Lacking the conjugation and strain that activate related enediyne systems, this compound is predicted to have a large HOMO-LUMO gap and a high enthalpy of formation, consistent with a stable, non-reactive diyne. The computational workflows and principles detailed in this guide provide a robust and scientifically rigorous framework for the theoretical assessment of this and other flexible organic molecules, offering critical insights for molecular design and development.

References

Discovery and history of non-conjugated diynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Non-Conjugated Diynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diyne moiety, characterized by the presence of two carbon-carbon triple bonds, is a fundamental building block in modern chemistry. While conjugated diynes have a rich history, the synthesis and study of their non-conjugated counterparts have paved the way for significant advancements in materials science, medicinal chemistry, and nanotechnology. This guide provides a comprehensive overview of the historical milestones in the discovery and synthesis of non-conjugated diynes. We will delve into the foundational coupling reactions, from the seminal Glaser coupling to the more refined Eglinton, Hay, and the pivotal Cadiot-Chodkiewicz reactions, which opened the door to unsymmetrical diyne synthesis. By examining the causality behind the evolution of these experimental protocols, this document offers field-proven insights for professionals seeking to leverage this versatile functional group in their research and development endeavors.

Introduction: The Structural and Strategic Importance of the Diyne Linker

A diyne is an organic compound containing two alkyne (C≡C) functional groups. While conjugated 1,3-diynes possess unique electronic properties, this guide focuses on the broader class of diynes, particularly those where the triple bonds are separated by one or more sp³-hybridized carbon atoms or other insulating linkers. These non-conjugated diynes are not merely chemical curiosities; their rigid, linear geometry makes them indispensable as molecular scaffolds and linkers.[1][2]

In drug discovery, non-conjugated hydrocarbon frameworks like diynes serve as valuable bioisosteres, capable of mimicking the size and shape of benzene rings while possessing different electronic and metabolic properties.[1][2] In materials science, their rod-like structure is exploited to construct shape-persistent macrocycles, conjugated polymers (after subsequent reactions), and molecular wires.[3][4] The journey to harnessing the potential of these molecules is a story of incremental yet brilliant developments in synthetic methodology, primarily centered on the challenge of selectively forming a carbon-carbon single bond between two sp-hybridized carbons.

Foundational Discoveries: The Dawn of Acetylenic Coupling

The ability to couple terminal alkynes was the critical breakthrough that enabled the synthesis of diynes. This field was born in the late 19th century with a reaction that, while focused on conjugated diynes, laid the essential groundwork for all subsequent developments.

The Glaser Coupling: A Seminal Homocoupling

The story begins in 1869 with Carl Andreas Glaser, who discovered that treating copper(I) acetylide with an oxidant could form a new carbon-carbon bond, yielding a symmetrical 1,3-diyne.[3][5][6][7] This reaction, now known as the Glaser coupling, was one of the very first transition-metal-catalyzed C-C bond-forming reactions reported.[3][5]

The classical Glaser coupling involves the oxidative homocoupling of two terminal alkynes, typically catalyzed by copper(I) salts like CuCl or CuBr in the presence of a base (such as ammonia) and an oxidant, most commonly molecular oxygen (air).[3][5][6][8]

Causality in the Glaser Protocol:

  • Copper(I) Salt: The Cu(I) ion is crucial for forming the copper acetylide intermediate, which is the key reactive species.

  • Base: A base is required to deprotonate the terminal alkyne, facilitating the formation of the acetylide.

  • Oxidant (O₂): The oxidant is necessary to drive the dimerization of the copper acetylide intermediates, leading to the diyne product and regenerating the active catalyst. The isolation of copper acetylides can be tedious and hazardous, which limited the initial applications of this reaction.[4]

Its primary limitation is that it is a homocoupling reaction, meaning it can only produce symmetrical diynes (R-C≡C-C≡C-R). Attempting to couple two different alkynes (R¹-C≡C-H and R²-C≡C-H) results in a statistical mixture of products (R¹-R¹, R²-R², and the desired R¹-R²), complicating purification.[9]

The Evolution of Control: Refining Diyne Synthesis

The limitations of the Glaser coupling spurred chemists to develop more reliable and versatile methods. The mid-20th century saw a flurry of innovations that provided greater control over reaction conditions and, crucially, product selectivity.

The Eglinton Coupling: Stoichiometric Control

In 1956, Geoffrey Eglinton introduced a significant modification that improved the reliability of alkyne homocoupling.[10] The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine.[10][11]

Key Advantages and Rationale:

  • Stoichiometric Cu(II): By using a stoichiometric amount of Cu(II) acetate, the need for an external oxidant like air is eliminated.[3][12] The Cu(II) salt itself acts as the oxidant in the reaction.

  • Pyridine as Solvent and Base: Pyridine serves as both the solvent and the base, promoting the formation of the copper acetylide intermediate.

  • Milder Conditions: This modification offered a more controlled and often milder alternative to the original Glaser conditions, making it particularly useful for synthesizing complex macrocycles through intramolecular coupling.[12][11]

Like the Glaser coupling, the Eglinton reaction is a homocoupling method for synthesizing symmetrical diynes.[10][12]

The Hay Coupling: A Catalytic Improvement

A further refinement came in 1962 with the Hay coupling. This method is a catalytic variant of the Glaser coupling that employs a highly effective catalyst system: a copper(I) salt complexed with a chelating amine ligand, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA).[4][5][13]

The Role of the TMEDA Ligand: The key innovation of the Hay coupling is the CuCl-TMEDA complex. This complex exhibits significantly better solubility in a wide range of organic solvents compared to simple copper salts, making the reaction more versatile and efficient.[3][13] The reaction still relies on oxygen from the air to reoxidize the copper catalyst, maintaining the catalytic cycle.[8][13]

The Cadiot-Chodkiewicz Coupling: The Advent of Unsymmetrical Diynes

The most significant leap forward for the synthesis of non-conjugated and other unsymmetrical diynes was the development of the Cadiot-Chodkiewicz coupling, first reported in the mid-1950s.[14][15] This reaction fundamentally changed the landscape by enabling a selective heterocoupling.

The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne in the presence of an amine base.[9][14][15] This selectivity overcomes the primary drawback of the Glaser, Eglinton, and Hay couplings, allowing for the rational synthesis of a specific, unsymmetrical diyne (R¹-C≡C-C≡C-R²) without the formation of homocoupled side products.[9][16]

Mechanism and Causality: The accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne.[9][14] This intermediate then undergoes a cycle of oxidative addition with the 1-haloalkyne, followed by reductive elimination to form the new C-C bond and regenerate the Cu(I) catalyst.[9][14] This targeted cross-coupling is the cornerstone of modern diyne synthesis.[16][17]

Summary of Foundational Synthetic Reactions

The progression of these core reactions highlights a clear trend towards greater control, milder conditions, and enhanced selectivity.

Reaction NameYearKey ReagentsCoupling TypeCore Contribution
Glaser Coupling 1869Catalytic Cu(I) salt, Base (NH₃), Oxidant (O₂)[5][6]HomocouplingThe first reported acetylenic coupling reaction.
Eglinton Coupling 1956Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂), Pyridine[10][12][11]HomocouplingEliminated the need for an external oxidant (air).
Hay Coupling 1962Catalytic Cu(I)-TMEDA complex, Oxidant (O₂)[4][5]HomocouplingImproved catalyst solubility and reaction versatility.
Cadiot-Chodkiewicz 1955Catalytic Cu(I) salt, Terminal Alkyne, 1-Haloalkyne, Base[9][14]HeterocouplingEnabled the selective synthesis of unsymmetrical diynes.

Visualizing the Synthetic Evolution

The relationships between these foundational methods illustrate a clear path from a single, powerful-but-limited discovery to a suite of versatile synthetic tools.

Diyne_Synthesis_Evolution Glaser Glaser Coupling (1869) Symmetrical Homocoupling Eglinton Eglinton Coupling (1956) Stoichiometric Cu(II) Glaser->Eglinton Improvement (No O₂) Hay Hay Coupling (1962) Catalytic Cu(I)-TMEDA Glaser->Hay Improvement (Catalytic, Soluble) Cadiot Cadiot-Chodkiewicz (1955) Unsymmetrical Heterocoupling Glaser->Cadiot Paradigm Shift (Heterocoupling) Modern Modern Methods (Pd-catalyzed, etc.) Cadiot->Modern Foundation For

Caption: Historical progression of diyne coupling reactions.

The following diagram illustrates the generally accepted catalytic cycle for the Cadiot-Chodkiewicz reaction, the key process for creating unsymmetrical diynes.

Cadiot_Chodkiewicz_Mechanism cluster_0 Catalytic Cycle Cu1 Cu(I) Catalyst Acetylide Cu(I) Acetylide [R¹-C≡C-Cu] Cu1->Acetylide Cu3 Cu(III) Intermediate Acetylide->Cu3 Oxidative Addition Cu3->Cu1 Regenerates Catalyst Diyne Unsymmetrical Diyne [R¹-C≡C-C≡C-R²] Cu3->Diyne Reductive Elimination Alkyne Terminal Alkyne (R¹-C≡C-H) Alkyne->Acetylide + Base, - HB⁺X⁻ Haloalkyne Haloalkyne (X-C≡C-R²) Haloalkyne->Cu3 Base Base

Caption: Simplified mechanism of Cadiot-Chodkiewicz coupling.

Field-Proven Experimental Protocols

Adherence to validated protocols is essential for reproducible success in diyne synthesis. The following methodologies are provided as self-validating systems for researchers.

Protocol 1: Synthesis of a Symmetrical Diyne via Eglinton Coupling

Objective: To synthesize 1,4-diphenyl-1,3-butadiyne from phenylacetylene.

Methodology:

  • System Preparation: A 250 mL round-bottom flask is charged with copper(II) acetate (e.g., 5.0 g, stoichiometric excess) and pyridine (100 mL). The flask is equipped with a magnetic stirrer and a reflux condenser.

    • Causality: Pyridine acts as both a solvent to dissolve the reactants and a base to facilitate the deprotonation of the alkyne. Using a stoichiometric excess of Cu(OAc)₂ ensures the reaction goes to completion.

  • Reactant Addition: Phenylacetylene (e.g., 2.0 g) is added to the stirred solution at room temperature.

  • Reaction Execution: The mixture is heated to 60-70 °C and stirred vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Gentle heating increases the reaction rate without causing significant decomposition. Vigorous stirring is necessary in this heterogeneous mixture.

  • Workup and Isolation: After cooling, the reaction mixture is poured into a mixture of ice water (200 mL) and concentrated hydrochloric acid (50 mL) to neutralize the pyridine and precipitate the product.

  • Purification: The crude solid is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or toluene) to yield pure 1,4-diphenyl-1,3-butadiyne as a crystalline solid.

Protocol 2: Synthesis of an Unsymmetrical Diyne via Cadiot-Chodkiewicz Coupling

Objective: To synthesize an unsymmetrical aryl-alkyl diyne.

Methodology:

  • System Preparation: A three-neck flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The system is flushed with nitrogen. Copper(I) bromide (e.g., 0.1 eq) is added to the flask.

    • Causality: An inert atmosphere is crucial to prevent the unwanted Glaser-type homocoupling of the terminal alkyne, which is promoted by oxygen.

  • Solvent and Reagent Addition: Methanol (solvent), an aqueous amine base (e.g., butylamine), and hydroxylamine hydrochloride (a small amount, e.g., 0.2 eq) are added.

    • Causality: Hydroxylamine hydrochloride is a mild reducing agent used to ensure the copper catalyst remains in its active Cu(I) oxidation state.

  • Reactant Addition: The terminal alkyne (1.0 eq) is added to the stirred mixture. Subsequently, the 1-bromoalkyne (1.0 eq), dissolved in a small amount of methanol, is added dropwise over 30 minutes.

  • Reaction Execution: The reaction is stirred at room temperature for 2-4 hours. Progress is monitored by TLC or GC-MS.

  • Workup and Isolation: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the pure unsymmetrical diyne.

Modern Frontiers: Beyond the Classics

While the foundational copper-catalyzed reactions remain highly relevant, modern organic synthesis has introduced new powerful methods. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings, have been adapted for diyne synthesis, often offering broader functional group tolerance and higher efficiency for complex substrates.[18][19][20]

The applications for non-conjugated diynes continue to expand:

  • Drug Discovery: Their use in "click" chemistry (copper-catalyzed azide-alkyne cycloaddition) has revolutionized bioconjugation and lead discovery.[21][22] Furthermore, new synthetic methodologies are constantly being developed to incorporate these motifs into complex heterocyclic structures relevant to medicinal chemistry.[23]

  • Materials Science: Non-conjugated diynes are critical precursors for creating advanced materials. They can be polymerized or used as rigid building blocks in metal-organic frameworks (MOFs) and other functional materials where precise spatial arrangement is key.[1][2][24]

  • Natural Products: Many natural products feature the diyne or polyyne motif, and their total synthesis often relies on the classic coupling reactions discussed herein.[17][25][26]

Conclusion

The history of non-conjugated diyne synthesis is a compelling narrative of chemical innovation. From the initial discovery of acetylenic homocoupling by Glaser to the game-changing development of selective heterocoupling by Cadiot and Chodkiewicz, the field has evolved dramatically. Each advancement was driven by a deeper understanding of reaction mechanisms and a desire for greater control, precision, and versatility. Today, researchers and drug development professionals have a robust and varied toolkit for constructing these valuable molecular architectures, enabling continued progress in creating novel therapeutics, advanced materials, and complex molecular systems.

References

Introduction: The Unique Chemical Landscape of 1,5-Decadiyne

References

The Solubility Profile of 1,5-Decadiyne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Nonpolar Solubility

In the landscape of pharmaceutical and materials science research, a profound understanding of a compound's solubility is not merely a data point; it is a cornerstone of rational formulation design, reaction engineering, and ultimately, therapeutic efficacy and material performance. This guide provides an in-depth exploration of the solubility characteristics of 1,5-decadiyne (C₁₀H₁₄), a nonpolar alkyne, in a range of common organic solvents.[1][2][3][4][5] Moving beyond simplistic classifications, we will delve into the intermolecular forces that govern its dissolution, present a framework for predicting its behavior, and provide robust experimental protocols for empirical determination. This document is crafted for the discerning researcher, scientist, and drug development professional who requires not just data, but a causal understanding of the underlying physicochemical principles.

I. Theoretical Framework: The Energetics of Dissolution

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," a concept rooted in the intermolecular forces at play.[5] For a nonpolar molecule such as this compound, the dominant intermolecular interactions are the relatively weak London dispersion forces.[2] These transient fluctuations in electron density are the primary mechanism by which this compound molecules interact with each other and with solvent molecules.

The dissolution process can be conceptualized as a three-step energetic cycle:

  • Overcoming Solute-Solute Interactions: Energy is required to break the London dispersion forces holding the this compound molecules together in their bulk state.

  • Overcoming Solvent-Solvent Interactions: Energy must be expended to create a cavity in the solvent, disrupting its own intermolecular forces.

  • Formation of Solute-Solvent Interactions: Energy is released when the this compound molecules are solvated, forming new London dispersion forces with the solvent molecules.

A favorable dissolution process occurs when the energy released in step three is comparable to or greater than the energy required for steps one and two. Consequently, this compound will exhibit the highest solubility in nonpolar solvents where the intermolecular forces are of a similar nature and magnitude. Conversely, in polar solvents, the strong dipole-dipole interactions and, in the case of protic solvents, hydrogen bonds, create a highly cohesive solvent environment. The energy required to disrupt these strong solvent-solvent interactions is not sufficiently compensated by the weak London dispersion forces formed between this compound and the polar solvent molecules, leading to poor solubility.[2][4]

Caption: Molecular interactions governing solubility.

II. Predicted Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityDominant Intermolecular ForcesPredicted Solubility of this compoundRationale
Nonpolar Solvents
n-HexaneC₆H₁₄NonpolarLondon DispersionHigh"Like dissolves like"; similar nonpolar nature and reliance on London dispersion forces.[1]
TolueneC₇H₈NonpolarLondon Dispersion, weak dipoleHighAromatic, nonpolar character facilitates strong van der Waals interactions.[1]
Diethyl Ether(C₂H₅)₂OSlightly PolarLondon Dispersion, Dipole-DipoleHighThe large nonpolar alkyl groups dominate, making it a good solvent for nonpolar compounds.[1][2]
Polar Aprotic Solvents
Acetone(CH₃)₂COPolar AproticLondon Dispersion, Dipole-DipoleModerateThe presence of a strong dipole moment hinders solubility compared to nonpolar solvents.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticLondon Dispersion, Dipole-DipoleLow to ModerateHighly polar nature makes it a less favorable solvent for nonpolar compounds.[6][7]
Polar Protic Solvents
EthanolC₂H₅OHPolar ProticLondon Dispersion, Dipole-Dipole, Hydrogen BondingLowThe strong hydrogen bonding network of ethanol is not easily disrupted by the nonpolar solute.
WaterH₂OPolar ProticHydrogen Bonding, Dipole-DipoleVery Low / InsolubleThe highly polar nature and strong hydrogen bonding of water make it a very poor solvent for nonpolar alkynes.[1][2][4]

III. Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For definitive solubility determination, empirical measurement is essential. The following protocol outlines the Shake-Flask method, a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[8][9]

A. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with PTFE-lined caps

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Constant temperature orbital shaker/incubator

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

B. Experimental Workflow

Experimental_Workflow A 1. Preparation of Saturated Solutions B 2. Equilibration A->B C 3. Sample Filtration B->C E 5. HPLC Analysis C->E D 4. Preparation of Calibration Standards D->E F 6. Data Analysis E->F caption Workflow for thermodynamic solubility determination.

Caption: Workflow for thermodynamic solubility determination.

C. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • To a series of scintillation vials, add an excess amount of solid this compound. The exact amount will depend on the expected solubility, but enough should be added to ensure a solid phase remains after equilibration.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature orbital shaker. A typical temperature for solubility studies is 25 °C.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the time required to reach a stable concentration.

  • Sample Filtration:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This step is critical to remove any undissolved solid particles.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • The concentration range of the standards should bracket the expected solubility of the test samples.

  • HPLC Analysis:

    • Analyze both the filtered saturated solutions and the calibration standards by HPLC. The choice of column and mobile phase will depend on the specific solvent and the need to achieve good separation and peak shape for this compound.

    • Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

  • Data Analysis:

    • Determine the concentration of this compound in the filtered saturated solutions by interpolating their peak areas from the calibration curve.

    • The resulting concentration represents the thermodynamic solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

IV. Concluding Remarks for the Practicing Scientist

The solubility of this compound is a direct consequence of its nonpolar nature, dictating a high affinity for nonpolar organic solvents and a pronounced insolubility in polar media. While theoretical predictions provide a valuable initial assessment, this guide underscores the necessity of empirical determination for precise and reliable data. The provided Shake-Flask protocol offers a robust and validated methodology for obtaining high-quality thermodynamic solubility data. A thorough understanding and application of these principles and techniques will empower researchers to make informed decisions in their synthetic, formulation, and drug development endeavors, ultimately accelerating the path from discovery to application.

V. References

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from --INVALID-LINK--

  • Patel, K., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from --INVALID-LINK--

  • Alkynes: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from --INVALID-LINK--

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(5), 1781-1787.

  • Pudipeddi, M., & Serajuddin, A. T. M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from --INVALID-LINK--

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 34-39.

  • Hansen, C. M. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved from --INVALID-LINK--

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from --INVALID-LINK--

  • Physical Properties of Alkynes. (n.d.). OpenOChem Learn. Retrieved from --INVALID-LINK--

  • Physical Properties of Alkynes. (n.d.). OrgoSolver. Retrieved from --INVALID-LINK--

  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from --INVALID-LINK--

  • Al-Obaidi, H., & Lawrence, M. J. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Retrieved from --INVALID-LINK--

  • Physical Properties of Alkynes: Key Concepts & Examples. (n.d.). Vedantu. Retrieved from --INVALID-LINK--

  • Lazzús, J. A. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS omega, 7(29), 25773-25780.

  • Hansen Solubility Parameters. (n.d.). Retrieved from --INVALID-LINK--

  • Fardi, G., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS omega, 3(11), 15815-15823.

  • Electronic Structure Alkynes are nonpolar, unsaturated hydrocarbons with physical properties similar to alkanes and alkenes. (n.d.). FCT EMIS. Retrieved from --INVALID-LINK--

  • Chemical Properties of this compound (CAS 53963-03-4). (n.d.). Cheméo. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • This compound - Substance Details. (n.d.). US EPA. Retrieved from --INVALID-LINK--

  • This compound (C10H14). (n.d.). PubChemLite. Retrieved from --INVALID-LINK--

  • This compound AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of chemical information and modeling, 53(8), 1993-2001.

  • 1,4-Decadiyne, 50% soln. in hexane. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • Dimethyl Sulfoxide. (n.d.). Retrieved from --INVALID-LINK--

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Retrieved from --INVALID-LINK--

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of chemical information and modeling, 53(8), 1993-2001.

  • Solubility Data of DMSO. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • This compound 53963-03-4. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from --INVALID-LINK--

  • Chemical Properties of 1,4-Decadiyne (CAS 929-53-3). (n.d.). Cheméo. Retrieved from --INVALID-LINK--

  • C10H14|Cas number 929-53-3|this compound. (n.d.). molecularinfo.com. Retrieved from --INVALID-LINK--

  • This compound | 53963-03-4. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Decadiyne. (n.d.). ChemBK. Retrieved from --INVALID-LINK--

  • 1,9-Decadiyne. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Al-Ghawas, H. A., & Hagewiesche, D. P. (1990). Solubility of Hexane in Aqueous Solutions of Methyldiethanolamine. Journal of Chemical & Engineering Data, 35(4), 395-397.

References

Unlocking the Potential of 1,5-Decadiyne: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Decadiyne (C10H14) is a structurally intriguing, non-conjugated diyne distinguished by a flexible four-carbon alkyl chain separating two terminal alkyne functional groups.[1][2][3] While diynes, in general, are recognized as versatile precursors in organic synthesis, materials science, and medicinal chemistry, the specific potential of this compound remains significantly under-explored.[4][5][6] This guide illuminates promising, high-impact research avenues for this compound, moving beyond fundamental reactivity to propose its application in advanced polymer synthesis, functional materials development, and as a novel scaffold in medicinal chemistry. We provide a technical framework grounded in established chemical principles to inspire and direct future investigations into this versatile molecular building block.

Introduction: The Untapped Versatility of a Simple Diyne

The unique value proposition of this compound lies in the spatial and electronic relationship of its two alkyne moieties. Unlike conjugated diynes where π-orbitals overlap, the non-conjugated nature of this compound allows each alkyne to react independently or cooperatively, dictated by reaction conditions. The -(CH2)4- spacer imparts significant conformational flexibility, enabling the molecule to act as a linear crosslinker, a precursor for macrocyclization, or a monomer for cyclopolymerization. This inherent duality is the cornerstone of its potential.

This guide will explore three core research directives where the structural attributes of this compound can be strategically exploited:

  • Advanced Polymer Architectures: Leveraging cyclopolymerization and click chemistry to create novel polymers with tailored properties.

  • Complex Organic Synthesis: Utilizing the terminal alkynes as handles for constructing intricate molecular frameworks, including macrocycles and heterocyclic systems.

  • Bioconjugation and Medicinal Chemistry: Employing this compound as a flexible linker for drug conjugates or as a foundational element for new bioactive scaffolds.

Core Reactivity & Potential Pathways

The reactivity of this compound is governed by the carbon-carbon triple bond, a high-energy functional group amenable to a wide array of transformations.[4] Key reactions that form the basis for its advanced applications include transition-metal-catalyzed couplings, cycloadditions, and polymerization.

Caption: Versatility of this compound as a precursor.

Research Area 1: Advanced Polymer & Materials Science

The presence of two polymerizable groups makes this compound an exceptional candidate for creating unique polymer architectures that are otherwise difficult to synthesize.

Metathesis Cyclopolymerization for Conjugated Polymers

Causality: The synthesis of conjugated polymers is a cornerstone of organic electronics. Cyclopolymerization of α,ω-diynes is a powerful method to create soluble polyacetylenes containing cyclic structures within the polymer backbone.[7][8] The four-carbon spacer in this compound is sterically favorable for intramolecular cyclization during a chain-growth metathesis polymerization, potentially leading to polymers containing six-membered rings. This process, if controlled, can yield materials with narrow band gaps and intriguing photophysical properties.[9]

Proposed Research:

  • Catalyst Screening: Investigate the efficacy of well-defined Schrock (e.g., Molybdenum-based) and Grubbs (e.g., Ruthenium-based) catalysts for the living cyclopolymerization of this compound. The choice of catalyst can control the regioselectivity of ring formation.[8]

  • Block Copolymer Synthesis: Exploit the living nature of the polymerization to create fully conjugated block copolymers by sequential monomer addition, potentially combining this compound with other diynes to tune electronic properties.[7][10]

  • Material Properties: Characterize the resulting polymers for their thermal stability, solubility, and optoelectronic properties (UV-Vis absorption, fluorescence) to assess their potential in applications like organic photovoltaics or sensors.

Cross-Linked Networks via Click Chemistry

Causality: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction, offers a highly efficient and orthogonal method for creating complex molecular architectures under mild conditions.[11][12] The two terminal alkynes of this compound make it an ideal cross-linking agent (an AA monomer) to react with multifunctional azide-containing molecules (e.g., a BB or B3 monomer) to form robust, three-dimensional polymer networks or gels.

Proposed Research:

  • Hydrogel Formation: React this compound with a biocompatible, diazide-functionalized polyethylene glycol (PEG) linker to form hydrogels. The flexible -(CH2)4- core of the decadiyne could impart unique mechanical properties (e.g., elasticity) to the resulting gel.

  • Self-Healing Materials: Incorporate this compound into a polymer matrix alongside azide-functionalized microcapsules. Upon material fracture, the capsules would release the azide, initiating a cross-linking "click" reaction with the diyne to heal the damage.

  • Porous Organic Polymers (POPs): Polymerize this compound with rigid, multi-functional azide linkers (e.g., 1,3,5-tris(azidomethyl)benzene) to synthesize highly porous, crystalline frameworks for applications in gas storage or heterogeneous catalysis.

Research Area 2: Complex Organic Synthesis & Catalysis

The defined distance and flexibility between the alkyne groups can be exploited to construct complex cyclic and heterocyclic systems.[5][13]

Precursor to Macrocycles and Heterocycles

Causality: Intramolecular reactions of diynes are a powerful strategy for synthesizing cyclic compounds. The flexible chain of this compound can readily adopt conformations that bring the two terminal alkynes into proximity, facilitating cyclization reactions.

Proposed Research:

  • Enyne Metathesis: An initial intermolecular reaction of one alkyne with an alkene, followed by an intramolecular ring-closing metathesis with the second alkyne, could provide access to complex macrocyclic structures.

  • Heterocycle Synthesis: Multi-component reactions are efficient tools for building heterocyclic scaffolds.[13] this compound could serve as the alkyne component in reactions with amines and aldehydes to form substituted piperidines or other nitrogen-containing heterocycles, where the second alkyne remains as a functional handle for further diversification.[14]

Table 1: Comparison of Potential Cyclization Strategies

Reaction TypeCatalyst/ReagentPotential ProductKey Advantage
Glaser-Hay CouplingCu(I)/TMEDA, O2Cyclotetradeca-1,7-diyneDirect C-C bond formation
Enyne MetathesisGrubbs CatalystFused Bicyclic SystemsHigh complexity from simple precursors
Aza-Diels-AlderHeat or Lewis AcidPolyquinolines/Fused PyridinesAccess to N-heterocycles[15]

Research Area 3: Bioconjugation and Medicinal Chemistry

The biocompatibility of the alkyne group in copper-free click reactions and the hydrophobic nature of the alkyl chain position this compound as a valuable tool for drug development.[4][16] Diyne-containing compounds are found in a range of natural products and often exhibit potent biological activities.[4][17][18]

A Flexible Linker for Drug Conjugates

Causality: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without a cytotoxic copper catalyst, making it ideal for use in living systems.[19][20][21] While strained cyclooctynes are typically used, terminal alkynes can participate. This compound can be functionalized to act as a bivalent linker, connecting two different biomolecules (e.g., an antibody and a cytotoxic drug) or tethering a molecule to a surface.

Proposed Research:

  • Antibody-Drug Conjugates (ADCs): Synthesize a derivative of this compound where one alkyne is attached to a targeting antibody (via a separate conjugation handle) and the other is attached to a potent chemotherapy agent. The flexible linker may aid in optimal positioning and efficacy of the drug once the antibody binds to its target cell.

  • PROTAC Development: In Proteolysis Targeting Chimeras (PROTACs), a linker connects a protein-of-interest binder to an E3 ligase binder. The length and flexibility of this linker are critical. The -(CH2)4- backbone of this compound offers a novel, semi-rigid linker scaffold to explore structure-activity relationships in PROTAC design.

Caption: Workflow for developing a this compound-based ADC.

Experimental Cornerstones: A Protocol Example

To facilitate research in this area, we provide a foundational protocol for a key transformation.

Protocol: Copper-Catalyzed Dimerization/Oligomerization (Glaser-Hay Coupling)

This protocol describes the oxidative coupling of the terminal alkynes, which can lead to dimers, trimers, or polymers depending on concentration. It serves as a baseline for exploring the synthesis of polyynes.[22]

Materials:

  • This compound (1.0 mmol, 134 mg)[1]

  • Copper(I) Chloride (CuCl) (0.1 mmol, 10 mg)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol, 30 µL)

  • Dichloromethane (DCM), high purity (20 mL)

  • Syringe and balloon filled with Oxygen (O2) or access to dry air

Procedure:

  • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add CuCl and DCM.

  • Add TMEDA to the stirring suspension. The solution should turn green-blue.

  • Add this compound to the flask via syringe.

  • Replace the nitrogen atmosphere with an oxygen balloon or allow a gentle stream of dry air to bubble through the solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (a mixture of oligomers and cyclic compounds) via column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by comparing the NMR spectra of the product to the starting material (disappearance of the terminal alkyne proton signal at ~2.0 ppm) and by Mass Spectrometry to identify the molecular weights of the resulting oligomers.

Conclusion and Future Outlook

This compound is far more than a simple hydrocarbon; it is a versatile and underexplored platform for chemical innovation. Its unique combination of two reactive alkyne handles, separated by a flexible spacer, opens doors to novel research in polymer science, materials chemistry, and drug discovery. The strategic avenues outlined in this guide—from creating novel conjugated polymers and self-healing materials to designing sophisticated drug linkers—represent tangible and high-impact areas for future investigation. By applying established and cutting-edge synthetic methodologies, researchers can unlock the full potential of this powerful molecular building block.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,5-Decadiyne via Glaser-Hay Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Diyne Scaffolds and the Power of Glaser-Hay Coupling

Symmetrical 1,3-diynes are foundational building blocks in a multitude of scientific disciplines, from the synthesis of complex natural products and polymers to the development of advanced materials with unique optoelectronic properties.[1][2] The rigid, linear arrangement of the conjugated diyne unit imparts specific conformational constraints and electronic characteristics that are highly sought after in drug design and materials science. The synthesis of 1,5-decadiyne, a C10 hydrocarbon with a central 1,3-diyne moiety, serves as an excellent case study for the application of the Glaser-Hay coupling, a robust and versatile method for the oxidative homocoupling of terminal alkynes.[3][4]

The Glaser coupling, first reported in 1869, is one of the oldest known carbon-carbon bond-forming reactions.[3] The Hay modification of this reaction utilizes a soluble copper(I) chloride-tetramethylethylenediamine (TMEDA) complex as the catalyst and molecular oxygen (typically from air) as the terminal oxidant.[3][4] This catalytic system offers several advantages, including milder reaction conditions and improved solubility in a wider range of organic solvents compared to the classical Glaser conditions.[1] This application note provides a comprehensive guide to the synthesis of this compound via the Glaser-Hay coupling, detailing the underlying mechanism, a step-by-step experimental protocol, and methods for purification and characterization.

Mechanistic Insights: The Catalytic Cycle of Glaser-Hay Coupling

The Glaser-Hay coupling proceeds through a well-established catalytic cycle involving copper(I) and copper(II) intermediates. The key steps are as follows:

  • Formation of the Copper(I) Acetylide: The terminal alkyne, in this case, 1-pentyne, coordinates to the copper(I) center of the CuCl-TMEDA complex. Subsequent deprotonation by a base (TMEDA can serve this role) forms a copper(I) acetylide intermediate.[1]

  • Oxidative Coupling: Two molecules of the copper(I) acetylide undergo an oxidative coupling step to form a copper(II) species and the desired 1,3-diyne product. This is the crucial C-C bond-forming step.

  • Reductive Elimination and Catalyst Regeneration: The copper(II) species then undergoes reductive elimination to release the 1,3-diyne and regenerate the active copper(I) catalyst. The terminal oxidant, oxygen, reoxidizes any reduced copper species back to the active Cu(I) state, allowing the catalytic cycle to continue.[1]

The role of TMEDA is multifaceted; it not only acts as a base to facilitate the formation of the copper acetylide but also serves as a bidentate ligand that solubilizes the copper catalyst in the organic solvent and modulates its reactivity.[1][5]

Glaser_Hay_Coupling cluster_cycle Catalytic Cycle cluster_reactants_products Overall Reaction Cu(I)L2 Cu(I)-TMEDA Complex Cu(I)_Acetylide Copper(I) Acetylide (R-C≡C-Cu(I)L) Cu(I)L2->Cu(I)_Acetylide + R-C≡CH - H+ Dimeric_Cu(II) Dimeric Copper(II) Intermediate Cu(I)_Acetylide->Dimeric_Cu(II) + R-C≡C-Cu(I)L Cu(0) Cu(0) Dimeric_Cu(II)->Cu(0) Reductive Elimination - R-C≡C-C≡C-R Cu(0)->Cu(I)L2 Oxidation (O2) Alkynes 2 x 1-Pentyne Product This compound Alkynes->Product [CuCl/TMEDA], O2

Caption: Catalytic cycle of the Glaser-Hay coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 1-pentyne. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
1-PentyneC₅H₈68.125.0 g73.4 mmol
Copper(I) ChlorideCuCl98.990.36 g3.67 mmol
TMEDAC₆H₁₆N₂116.211.71 g14.7 mmol
AcetoneC₃H₆O58.08100 mL-
Diethyl Ether(C₂H₅)₂O74.12150 mL-
2M Hydrochloric AcidHCl36.4650 mL-
Saturated NaCl (aq)NaCl58.4450 mL-
Anhydrous MgSO₄MgSO₄120.37q.s.-
Step-by-Step Procedure
  • Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (0.36 g, 3.67 mmol) and TMEDA (1.71 g, 14.7 mmol) in acetone (50 mL). Stir the mixture at room temperature until a clear, light green solution is obtained. This indicates the formation of the active Cu(I)-TMEDA complex.

  • Addition of Substrate: To the catalyst solution, add 1-pentyne (5.0 g, 73.4 mmol) dissolved in acetone (50 mL) dropwise over 15 minutes.

  • Reaction Execution: Equip the flask with a condenser and bubble air through the reaction mixture using a needle connected to an air pump. Stir the reaction vigorously at room temperature. The color of the solution will gradually darken.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting material (1-pentyne) indicates the completion of the reaction. Typically, the reaction is complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 2M hydrochloric acid (50 mL) and diethyl ether (100 mL).

    • Shake the funnel vigorously and allow the layers to separate. The aqueous layer will turn blue due to the formation of the copper(II)-TMEDA complex.

    • Separate the organic layer and wash it sequentially with 2M hydrochloric acid (2 x 25 mL) and saturated aqueous sodium chloride (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Experimental_Workflow Start Start Catalyst_Prep Prepare CuCl/TMEDA in Acetone Start->Catalyst_Prep Substrate_Add Add 1-Pentyne in Acetone Catalyst_Prep->Substrate_Add Reaction Bubble Air Through Mixture (4-6 hours, RT) Substrate_Add->Reaction Workup Quench with HCl (aq) Extract with Diethyl Ether Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane) Workup->Purification Characterization NMR, IR, MS Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The crude product is a pale yellow oil. Purification by column chromatography is recommended to obtain high-purity this compound.

Purification Protocol
  • Column Preparation: Prepare a silica gel column using hexane as the eluent.

  • Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with hexane. This compound is a non-polar compound and will elute relatively quickly. Collect the fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Expected Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): 2.25 (t, 4H), 1.60 (p, 4H), 1.00 (t, 6H)
¹³C NMR (CDCl₃)δ (ppm): 81.0, 79.5, 22.0, 21.5, 13.5
Mass Spec. (EI)m/z: 134 (M⁺), 119, 105, 91, 79, 67, 53
IR (neat)ν (cm⁻¹): 3305 (w, overtone), 2965, 2935, 2875, 2245 (w, C≡C)

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that air is bubbling through the mixture effectively. The reaction is oxygen-dependent. The quality of the copper(I) chloride is also crucial; it should be a white to light gray powder. If it is green, it has likely been oxidized to copper(II) and will be less effective.

  • Low Yield: Low yields can result from the formation of polymeric byproducts. This can be minimized by ensuring efficient stirring and avoiding high concentrations of the reactants.

  • Purification Challenges: Due to the volatility of this compound, care should be taken during solvent removal. It is advisable to use a cold water bath on the rotary evaporator.

Conclusion

The Glaser-Hay coupling provides an efficient and straightforward method for the synthesis of symmetrical diynes like this compound. The use of a catalytic amount of a soluble copper-TMEDA complex and air as the oxidant makes this a practical and scalable reaction for both academic and industrial laboratories. The protocol described herein, with its detailed steps for synthesis, purification, and characterization, offers a reliable guide for researchers and professionals working in the field of organic synthesis and drug development.

References

Palladium-catalyzed cross-coupling of 1,5-decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Palladium-Catalyzed Cross-Coupling of 1,5-Decadiyne: A Guide to the Synthesis of Symmetrical Enediynes and Bis-Arylated Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile, non-conjugated C10 hydrocarbon building block featuring two terminal alkyne functionalities. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of this compound, focusing on the Sonogashira reaction to synthesize symmetrical, conjugated enediyne structures. We delve into the mechanistic underpinnings of the catalytic cycle, offer detailed, field-proven protocols for practical execution, and discuss critical parameters for optimizing reaction outcomes and minimizing common side reactions such as homocoupling. This guide is intended to empower researchers to leverage this powerful transformation for the construction of complex molecules relevant to materials science and pharmaceutical development.

Introduction: The Synthetic Power of Diynes

The construction of carbon-carbon bonds remains the cornerstone of organic synthesis. Among the myriad of available tools, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile methods.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the precise formation of C-C bonds under mild conditions, tolerating a wide array of functional groups.[1][3]

This compound (Figure 1) is a particularly interesting substrate. As an unconjugated α,ω-diyne, its two terminal alkynes can be functionalized independently or, as will be the focus here, simultaneously.[4][5] This dual reactivity allows for the symmetrical elaboration of the C10 backbone, providing direct access to conjugated enediyne systems. Enediynes are a class of compounds renowned for their potent biological activity, including remarkable anticancer and antibiotic properties, which stem from their ability to undergo Bergman cyclization to form highly reactive diradical species.[6][7][8] The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is an ideal reaction for this transformation.[9][10][11]

This document serves as a practical guide, explaining the fundamental mechanisms and providing a robust protocol for the double Sonogashira coupling of this compound.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Mechanistic Principles: The Palladium and Copper Catalytic Cycles

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling uniquely employs two interconnected catalytic cycles: one centered on palladium and the other on a copper(I) co-catalyst.[9][10]

The Palladium Cycle: The C-C Bond Architect

The primary role of the palladium catalyst is to bring the two coupling partners—the aryl halide and the alkyne—together. The cycle is generally understood to proceed through three key steps:[1][12]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This changes palladium's oxidation state from Pd(0) to Pd(II) and forms a square planar complex. This is often the rate-determining step of the reaction.[12]

  • Transmetalation: The organopalladium(II) complex then receives the alkynyl group from the copper acetylide intermediate (generated in the copper cycle). The halide on the palladium is exchanged for the alkynyl ligand, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: This final step forms the desired C-C bond between the aryl and alkynyl groups, releasing the final product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.

The Copper Cycle: Activating the Alkyne

The copper(I) co-catalyst serves to activate the terminal alkyne. Its cycle involves:

  • π-Alkyne Complex Formation: The amine base in the reaction mixture facilitates the formation of a copper(I) π-alkyne complex, which increases the acidity of the terminal alkyne proton.[9]

  • Deprotonation: The base removes the acidic proton, forming a highly nucleophilic copper(I) acetylide species.

  • Ligand Transfer: This copper acetylide is the key intermediate that participates in the transmetalation step with the palladium(II) complex.

The synergy between these two cycles allows the reaction to proceed under remarkably mild conditions.

Sonogashira_Mechanism Figure 2: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxid_add Oxidative Addition pd0->oxid_add pd_complex L₂Pd(II)(Ar)(X) oxid_add->pd_complex transmetal Transmetalation pd_complex->transmetal di_pd_complex L₂Pd(II)(Ar)(C≡CR') transmetal->di_pd_complex red_elim Reductive Elimination di_pd_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-C≡C-R' red_elim->product cu_catalyst Cu(I)X pi_complex [Cu(C≡CR')] Complex cu_catalyst->pi_complex deprotonation Deprotonation (Base) pi_complex->deprotonation Cu Acetylide Formation deprotonation->transmetal Transfer of Alkynyl Group arx Ar-X arx->oxid_add alkyne R'-C≡C-H alkyne->pi_complex

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

The Challenge of Homocoupling

The primary competing side reaction in a Sonogashira coupling is the oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling).[13] This process is primarily mediated by the copper catalyst in the presence of an oxidant (typically oxygen). Minimizing homocoupling is crucial, especially when the starting alkyne is valuable. Strategies to suppress this pathway include:

  • Maintaining an inert atmosphere: Rigorously excluding oxygen is the most critical step.[13]

  • Using a co-solvent amine: High concentrations of an amine base can help maintain a reducing environment.

  • Copper-free protocols: In some cases, the reaction can proceed without a copper co-catalyst, albeit often requiring more forcing conditions or specialized ligands, which completely eliminates the Glaser pathway.[9]

Protocol: Symmetrical Di-Aryl Sonogashira Coupling of this compound

This protocol details the synthesis of (deca-1,5-diyne-1,10-diyl)dibenzene via a double Sonogashira coupling of this compound with iodobenzene.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
This compound134.22134 mg1.01.0 eq
Iodobenzene204.01450 mg2.22.2 eq
Pd(PPh₃)₂Cl₂701.9021 mg0.033 mol%
Copper(I) Iodide (CuI)190.4511.4 mg0.066 mol%
Triphenylphosphine (PPh₃)262.2931.5 mg0.1212 mol%
Triethylamine (TEA)101.195 mL-Solvent
Tetrahydrofuran (THF), anhydrous72.1110 mL-Solvent
  • Equipment: Oven-dried Schlenk flask (50 mL), magnetic stirrer, inert gas line (Argon or Nitrogen), syringes, TLC plates, rotary evaporator, column chromatography setup.

Experimental Workflow

Caption: Step-by-step workflow for the Sonogashira coupling of this compound.

Step-by-Step Procedure

CAUTION: Handle all reagents in a well-ventilated fume hood. Anhydrous solvents are sensitive to moisture and air. Use proper inert atmosphere techniques.

  • Flask Preparation: Place an oven-dried 50 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon.

  • Catalyst Loading: To the flask, add dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), copper(I) iodide (11.4 mg, 0.06 mmol), and triphenylphosphine (31.5 mg, 0.12 mmol). The additional PPh₃ ligand helps to stabilize the Pd(0) species.

  • Reagent Addition: Add this compound (134 mg, 1.0 mmol) and iodobenzene (450 mg, 2.2 mmol) to the flask.

  • Solvent Addition: Using a syringe, add anhydrous THF (10 mL) followed by anhydrous triethylamine (5 mL). The solution may turn from a pale yellow to a darker, hazy mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 95:5). The disappearance of the this compound spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter it through a short plug of Celite to remove the catalyst residues and amine salts. Wash the Celite plug with an additional 10 mL of diethyl ether.

  • Concentration: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane gradient to elute the product. The desired product, (deca-1,5-diyne-1,10-diyl)dibenzene, should be a colorless oil or a low-melting solid.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).Ensure rigorous inert atmosphere. Use fresh, high-purity reagents and anhydrous solvents. Add a small amount of a reducing agent or use a pre-activated Pd(0) source like Pd(PPh₃)₄.
Significant Homocoupling Presence of oxygen; catalyst ratio imbalance.Degas solvents thoroughly before use. Maintain a positive pressure of inert gas. Increase the concentration of the amine base. Consider a copper-free protocol if the problem persists.[13]
Mono-coupling Product Insufficient aryl halide; steric hindrance.Increase the stoichiometry of the aryl halide to 2.5-3.0 equivalents. Increase reaction time or gently warm the reaction (e.g., to 40-50 °C).
Complex Mixture of Products Catalyst decomposition; side reactions.Use a more robust ligand (e.g., a bulky phosphine or an N-heterocyclic carbene ligand). Lower the reaction temperature. Ensure the purity of the starting this compound.

Conclusion

The palladium-catalyzed double Sonogashira coupling of this compound is a highly effective and reliable method for the synthesis of symmetrical, conjugated enediyne structures. By understanding the core mechanistic principles and carefully controlling reaction parameters—particularly the exclusion of oxygen to prevent homocoupling—researchers can readily access these valuable molecular scaffolds. The protocol provided herein serves as a robust starting point for the synthesis of a variety of bis-functionalized C10 systems, opening avenues for the development of novel materials, probes, and therapeutic agents.

References

Application Note: Synthesis of Advanced Polymeric Materials via Polymerization of 1,5-Decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Poly(1,5-decadiyne) in Material Science

The quest for novel polymeric materials with tailored properties is a cornerstone of modern material science. Polyacetylenes, a class of conjugated polymers, have garnered significant attention due to their intriguing electronic, optical, and magnetic properties.[1] Among the various monomers for synthesizing polyacetylenes, α,ω-diynes such as this compound offer a versatile platform for creating unique polymer architectures. The polymerization of this compound can proceed through several pathways, primarily acyclic diene metathesis (ADMET) polymerization and cyclopolymerization, yielding polymers with distinct structures and, consequently, different properties. This application note provides a comprehensive guide for researchers on the synthesis of poly(this compound), detailing the underlying principles, experimental protocols, and characterization of the resulting materials.

I. Acyclic Diene Metathesis (ADMET) Polymerization of this compound

ADMET is a step-growth condensation polymerization that is particularly effective for the polymerization of terminal dienes.[2] The reaction is driven by the removal of a volatile small molecule, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymer.[3] For this compound, ADMET polymerization leads to the formation of a linear polymer with repeating unsaturated units.

A. Mechanistic Insight

The ADMET polymerization of this compound is catalyzed by transition metal alkylidene complexes, most notably Grubbs' catalysts. The mechanism involves a series of metathesis reactions between the terminal alkynes of the monomer and the metal carbene catalyst.

ADMET_Mechanism Monomer This compound Intermediate1 Metallacyclobutane Intermediate Monomer->Intermediate1 + Catalyst Catalyst [Ru]=CHPh Catalyst->Intermediate1 Polymer_n Poly(this compound)n Intermediate1->Polymer_n - Ethylene Catalyst_Regen [Ru]=CH-Polymer Intermediate1->Catalyst_Regen Ethylene Ethylene (gas) Catalyst_Regen->Monomer + Monomer

Caption: Proposed mechanism for the ADMET polymerization of this compound.

B. Experimental Protocol: ADMET Polymerization

This protocol is adapted from established procedures for the ADMET polymerization of α,ω-dienes.[3]

Materials:

  • This compound (purified by distillation)[4]

  • Grubbs' Second Generation Catalyst

  • Anhydrous toluene

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Monomer and Solvent Addition: In the Schlenk flask, dissolve this compound (1.0 g, 7.45 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Under a positive flow of inert gas, add Grubbs' Second Generation Catalyst (32 mg, 0.037 mmol, 0.5 mol%) to the stirred solution.

  • Polymerization: Heat the reaction mixture to 80°C under a gentle flow of inert gas to facilitate the removal of ethylene. Monitor the reaction progress by observing the increase in viscosity. The polymerization is typically allowed to proceed for 24-48 hours.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Terminate the polymerization by adding a few drops of ethyl vinyl ether. Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol.

  • Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

ParameterValue
MonomerThis compound
CatalystGrubbs' 2nd Gen.
Catalyst Loading0.5 mol%
SolventToluene
Temperature80°C
Reaction Time24-48 h

Table 1: Typical reaction conditions for the ADMET polymerization of this compound.

II. Cyclopolymerization of this compound

Cyclopolymerization is an alternative and powerful method for the polymerization of non-conjugated diynes.[5] This chain-growth process involves an intramolecular cyclization step followed by intermolecular propagation, leading to a polymer backbone containing cyclic repeating units. For this compound, this typically results in the formation of five- or six-membered rings within the polymer chain, depending on the catalyst and reaction conditions.[1]

A. Mechanistic Considerations: α- vs. β-Addition

The regioselectivity of the cyclopolymerization of 1,6-heptadiyne analogues, which is structurally similar to this compound, is a critical factor determining the ring size in the resulting polymer. The reaction can proceed via α-addition, leading to five-membered rings, or β-addition, resulting in six-membered rings.[1] The choice of catalyst plays a crucial role in directing this selectivity.

Cyclopolymerization_Mechanism cluster_main Cyclopolymerization of this compound cluster_alpha α-Addition cluster_beta β-Addition Monomer This compound + [M]-Carbene Intramolecular_Attack Intramolecular Metathesis Monomer->Intramolecular_Attack Alpha_Intermediate Five-membered Ring Intermediate Intramolecular_Attack->Alpha_Intermediate Beta_Intermediate Six-membered Ring Intermediate Intramolecular_Attack->Beta_Intermediate Alpha_Polymer Polymer with 5-membered rings Alpha_Intermediate->Alpha_Polymer Propagation Beta_Polymer Polymer with 6-membered rings Beta_Intermediate->Beta_Polymer Propagation

Caption: Pathways for the cyclopolymerization of this compound.

B. Experimental Protocol: Rhodium-Catalyzed Cyclopolymerization

Rhodium-based catalysts are known to be effective for the polymerization of alkynes.[6] This protocol is based on general procedures for rhodium-catalyzed alkyne polymerization.

Materials:

  • This compound (purified by distillation)[4]

  • (Norbomadiene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve [Rh(nbd)Cl]₂ (9.2 mg, 0.02 mmol) in anhydrous THF (5 mL).

  • Monomer Addition: To the catalyst solution, add triethylamine (0.28 mL, 2.0 mmol) followed by this compound (0.27 g, 2.0 mmol).

  • Polymerization: Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.

  • Isolation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Washing and Drying: Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 40°C.

ParameterValue
MonomerThis compound
Catalyst[Rh(nbd)Cl]₂
Co-catalyst/BaseTriethylamine
SolventTHF
TemperatureRoom Temperature
Reaction Time24 h

Table 2: Typical reaction conditions for the rhodium-catalyzed cyclopolymerization of this compound.

III. Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to understand its structure and properties.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the polymer structure.[7][8]

  • ¹H NMR: The disappearance of the terminal alkyne proton signal (around 1.9-2.1 ppm) and the appearance of new olefinic proton signals (typically in the range of 5.0-6.5 ppm) confirm polymerization. The integration of these signals can provide information about the polymer's microstructure.

  • ¹³C NMR: The disappearance of the sp-carbon signals of the alkyne (around 68 and 84 ppm) and the appearance of new sp²-carbon signals of the polymer backbone (around 120-140 ppm) are indicative of successful polymerization.

B. Thermal Analysis: TGA and DSC

Thermal properties are crucial for determining the potential applications of the polymer.[9][10]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer.[11] The onset of decomposition temperature provides a measure of the material's ability to withstand high temperatures.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if any.[12] These parameters are critical for understanding the polymer's processing window and its physical state at different temperatures.

PropertyADMET PolymerCyclopolymer
Structure Linear, unsaturatedCyclic repeating units
¹H NMR (ppm) Olefinic protons ~5.4Olefinic protons ~5.5-6.0
TGA (Td, 5%) ~350-400 °C~380-430 °C
DSC (Tg) Varies with MwGenerally higher than linear analog

Table 3: Expected properties of poly(this compound) synthesized by ADMET and cyclopolymerization. (Note: These are generalized values and can vary based on specific reaction conditions and polymer molecular weight).

IV. Potential Applications

The unique structures of poly(this compound) make them promising candidates for various applications in material science. The conjugated backbone of these polymers suggests potential use in:

  • Organic Electronics: As active materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13]

  • Sensors: The electronic properties of the conjugated backbone can be sensitive to external stimuli, making them suitable for chemical sensors.

  • Membranes: The controlled porosity and chemical functionality could be exploited for gas separation or filtration membranes.

  • Advanced Coatings: Their thermal stability and potential for cross-linking could lead to the development of high-performance coatings.

Conclusion

The polymerization of this compound offers a versatile route to advanced polymeric materials with tunable properties. Both ADMET and cyclopolymerization provide distinct polymer architectures, a linear unsaturated polymer and a polymer with cyclic repeating units, respectively. The choice of polymerization method and catalyst system allows for the rational design of materials with specific thermal and electronic properties. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the synthesis and potential applications of this promising class of polyacetylenes.

References

1,5-Decadiyne: A Versatile Alkyne Building Block for the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Value of 1,5-Decadiyne in Complex Molecule Synthesis

In the intricate field of natural product synthesis, the choice of starting materials is paramount to the efficiency and elegance of a synthetic route. This compound, a simple yet potent C10 hydrocarbon, has emerged as a valuable and versatile building block. Its symmetrically placed terminal alkynes on a flexible four-carbon tether provide a unique platform for a variety of powerful cyclization strategies. This Application Note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the utility of this compound and its derivatives in the construction of complex molecular architectures found in biologically active natural products. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and showcase the application of these methods in the total synthesis of notable natural products.

Core Principle: The Power of Intramolecular Cyclization

The synthetic utility of this compound and its analogs lies in their predisposition to undergo intramolecular reactions. The proximity of the two alkyne functionalities allows for the facile formation of cyclic structures, which are often the core scaffolds of complex natural products. By strategically employing different catalytic systems, chemists can guide the cyclization of 1,5-diyne derivatives towards a diverse array of carbocyclic and heterocyclic frameworks. This guide will focus on three key transformations: Enyne Metathesis, the Pauson-Khand Reaction, and the Bergman Cyclization.

Section 1: Enyne Metathesis in Terpene Synthesis: The Case of (±)-Grandisol

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that proceeds via a metal-carbene intermediate, leading to the formation of a conjugated diene system within a cyclic framework.[1] This strategy has been elegantly applied in the total synthesis of terpenes, a large and diverse class of natural products.

Application Spotlight: Total Synthesis of (±)-Grandisol

Grandisol is a component of the sex pheromone of the cotton boll weevil and its synthesis has been a benchmark for new synthetic methodologies.[2][3] A highly efficient synthesis of (±)-grandisol utilizes an intramolecular 1,5-enyne metathesis as the key ring-forming step to construct the characteristic cyclobutane ring of the molecule.[4]

Synthetic Strategy Overview

The retrosynthetic analysis reveals that the cyclobutane core of grandisol can be accessed from a 1,5-enyne precursor through a ring-closing metathesis. This precursor, in turn, can be synthesized from commercially available starting materials.

G grandisol (±)-Grandisol vinylcyclobutene Vinylcyclobutene intermediate grandisol->vinylcyclobutene Semihydrogenation enyne 1,5-Enyne Precursor vinylcyclobutene->enyne Enyne Metathesis lactone α-methyl-γ-butyrolactone enyne->lactone Multi-step synthesis

Caption: Retrosynthetic analysis of (±)-Grandisol.

Detailed Experimental Protocol: Ring-Closing Enyne Metathesis

This protocol details a thermal, sealed-tube method for the ring-closing enyne metathesis of a 1,5-enyne precursor to a vinylcyclobutene intermediate in the synthesis of (±)-grandisol.[1]

Materials:

  • 1,5-Enyne Precursor (e.g., a derivative of this compound)

  • Grubbs-type Metathesis Catalyst (e.g., Grubbs I or II, Hoveyda-Grubbs catalysts)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

  • Schlenk flask or sealed tube

  • Standard purification supplies (silica gel, solvents)

Procedure:

  • Preparation: In a flame-dried Schlenk flask or a heavy-walled sealed tube equipped with a magnetic stir bar, dissolve the 1,5-enyne substrate (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.04 M.

  • Inert Atmosphere: Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the metathesis catalyst (e.g., 10-20 mol%). The choice of catalyst can significantly impact the reaction efficiency and should be screened for optimal performance.

  • Sealing and Heating: Securely seal the reaction vessel. Caution: Sealed tube experiments should always be conducted behind a blast shield. Submerge the vessel in a preheated oil bath at 75 °C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 30-40 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Work-up: After the reaction is complete, cool the vessel in an ice bath before carefully opening it. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of diethyl ether in pentane) to afford the desired vinylcyclobutene product.

Catalyst SystemConditionsYield (%)
Grubbs I (10 mol%)CH₂Cl₂, 75 °C, sealed tube, 35 min~66%
Grubbs II (10 mol%)CH₂Cl₂, 75 °C, sealed tube, 35 min~75%

Section 2: The Pauson-Khand Reaction for Bicyclic Scaffolds

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[5] The intramolecular version of this reaction is a powerful tool for constructing fused bicyclic systems from enyne precursors, which can be derived from this compound.[1] These bicyclic frameworks are common motifs in a variety of natural products.

Mechanistic Insight

The reaction is initiated by the formation of a stable cobalt-alkyne complex. Subsequent coordination and insertion of the tethered alkene lead to a metallacyclopentene intermediate. Migratory insertion of a carbonyl ligand followed by reductive elimination yields the final cyclopentenone product and regenerates the active catalyst.

G sub 1,6-Enyne alkyne_complex Alkyne-Cobalt Complex sub->alkyne_complex + Co₂(CO)₈ co_complex Co₂(CO)₈ met_cycle Metallacyclopentene alkyne_complex->met_cycle + Alkene - CO co_insert CO Insertion Product met_cycle->co_insert + CO product Bicyclic Cyclopentenone co_insert->product Reductive Elimination

Caption: Simplified mechanism of the intramolecular Pauson-Khand reaction.

Representative Experimental Protocol: Intramolecular Pauson-Khand Reaction

This protocol describes a general procedure for the intramolecular Pauson-Khand reaction of a 1,6-enyne (a common structural motif derivable from this compound homologation) using dicobalt octacarbonyl with N-methylmorpholine N-oxide (NMO) as a promoter.[1]

Materials:

  • 1,6-Enyne Substrate

  • Dicobalt Octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Anhydrous Dichloromethane (DCM)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne (1.0 eq) in anhydrous DCM. Add dicobalt octacarbonyl (1.1 eq). The solution will typically turn deep red or brown. Stir at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

  • Promoter Addition: To the stirred solution, add N-methylmorpholine N-oxide (3.0-4.0 eq) portion-wise over 10-15 minutes. An exothermic reaction and gas evolution may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, open the flask to the air and stir for 30 minutes to decompose the remaining cobalt complexes.

  • Filtration and Concentration: Filter the mixture through a pad of silica gel, eluting with diethyl ether or ethyl acetate to remove the cobalt salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclic cyclopentenone.

Section 3: Bergman Cyclization for Aromatic Core Construction

The Bergman cyclization is a remarkable transformation of an enediyne to a highly reactive p-benzyne diradical.[6][7] This diradical can then be trapped by a hydrogen atom source to form an aromatic ring. While often associated with the potent enediyne antitumor antibiotics, this reaction can also be harnessed in synthesis to construct benzonoid cores of natural products from acyclic precursors.[4][8] A molecule like this compound, with appropriate modifications to introduce a cis-double bond between the alkynes, can serve as a substrate for this powerful cycloaromatization.

Reaction Principle

The thermal or photochemical activation of a (Z)-3-ene-1,5-diyne system induces a pericyclic reaction to form a transient, highly strained bicyclic intermediate which then opens to the 1,4-didehydrobenzene (p-benzyne) diradical. In the presence of a hydrogen donor, such as 1,4-cyclohexadiene, the diradical is quenched to yield a stable aromatic ring.

G enediyne (Z)-3-ene-1,5-diyne diradical p-Benzyne Diradical enediyne->diradical Heat or Light (Δ or hν) aromatic Aromatic Product diradical->aromatic + 2 [H] h_donor H-Donor (e.g., 1,4-cyclohexadiene) h_donor->aromatic

Caption: The Bergman Cyclization pathway.

General Protocol: Thermal Bergman Cyclization

This protocol provides a general procedure for the thermal Bergman cyclization of an acyclic enediyne. High temperatures are often required for acyclic substrates.[6][7]

Materials:

  • Acyclic (Z)-3-ene-1,5-diyne substrate

  • Hydrogen atom donor (e.g., 1,4-cyclohexadiene)

  • High-boiling point solvent (e.g., benzene, toluene, or isooctane)

  • Sealed tube or high-pressure reaction vessel

  • Inert gas supply

Procedure:

  • Reactant Preparation: In a thick-walled sealed tube, dissolve the enediyne substrate (1.0 eq) in the chosen solvent. Add an excess of the hydrogen atom donor (e.g., 1,4-cyclohexadiene, 10-20 eq).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to thoroughly remove dissolved gases.

  • Sealing and Heating: Seal the tube under vacuum or an inert atmosphere. Extreme caution is advised when heating sealed tubes. Place the sealed tube in a protective steel pipe or a specially designed high-pressure reactor. Heat the reaction to the required temperature (typically >180 °C for acyclic systems) in an oil bath or heating block.

  • Reaction Time: Maintain the temperature for several hours, the exact time being dependent on the substrate's reactivity.

  • Cooling and Opening: Allow the reaction to cool completely to room temperature behind a safety shield before carefully opening the tube.

  • Work-up and Purification: Concentrate the reaction mixture and purify the resulting aromatic product by standard methods such as column chromatography or distillation.

Substrate TypeTypical Temperature (°C)Notes
Acyclic Enediyne180-250High activation barrier.
Cyclic Enediyne25-100Ring strain lowers the activation energy.

Conclusion and Future Perspectives

This compound and its derivatives are powerful and versatile building blocks in the synthesis of natural products. Through strategic application of modern synthetic methodologies such as enyne metathesis, the Pauson-Khand reaction, and the Bergman cyclization, complex carbocyclic and heterocyclic scaffolds can be constructed with high efficiency and selectivity. The examples and protocols provided in this Application Note serve as a guide for synthetic chemists to harness the potential of this simple C10 precursor in their own research endeavors, from the development of novel synthetic routes to the creation of analogs of biologically active molecules for drug discovery programs. As new catalytic systems continue to be developed, the utility of this compound as a foundational element in complex molecule synthesis is poised to expand even further.

References

Application Notes & Protocols: Cycloaddition Reactions Involving 1,5-Decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 1,5-Decadiyne

This compound is a non-conjugated diyne that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring two terminal alkyne functionalities separated by a flexible four-carbon tether, allows for a diverse range of intramolecular cycloaddition reactions. These transformations provide rapid and atom-economical access to complex carbocyclic and heterocyclic scaffolds, which are prevalent in medicinally important compounds and advanced materials. This guide provides an in-depth exploration of the primary cycloaddition pathways involving this compound, with a focus on the underlying mechanisms and detailed, field-proven experimental protocols.

Section 1: Core Cycloaddition Strategies and Mechanisms

The reactivity of this compound is dominated by its ability to undergo intramolecular cyclization, primarily through transition metal-catalyzed pathways. The spatial proximity of the two alkyne groups, facilitated by the butyl tether, entropically favors these cyclization events over intermolecular reactions.

The [2+2+2] Cycloaddition: A Gateway to Aromatic Systems

The transition metal-catalyzed [2+2+2] cycloaddition is a powerful method for constructing highly substituted benzene rings with exceptional atom economy.[1][2] In the context of this compound, this reaction can proceed in an intramolecular fashion to form a bicyclic system, which can then react with an external alkyne to generate a tetralin derivative. Rhodium complexes, particularly Wilkinson's catalyst (RhCl(PPh₃)₃), are highly effective for these transformations.[3][4]

The generally accepted mechanism begins with the oxidative coupling of the two alkyne moieties of this compound to the Rh(I) center, forming a rhodacyclopentadiene intermediate.[4][5] This is followed by the coordination and subsequent insertion of a third unsaturated partner (e.g., an external alkyne) into a rhodium-carbon bond.[3] The process concludes with reductive elimination to release the aromatic product and regenerate the active Rh(I) catalyst.

G cluster_mech Mechanism: Rh-Catalyzed [2+2+2] Cycloaddition S1 This compound + Rh(I) Catalyst I1 Oxidative Coupling S1->I1 S2 Rhodacyclopentadiene Intermediate I1->S2 I2 Coordination of External Alkyne S2->I2 S3 Alkyne Insertion I2->S3 I3 Reductive Elimination S3->I3 P Tetralin Derivative Product + Regenerated Rh(I) I3->P

Caption: Generalized mechanism for the Rh(I)-catalyzed [2+2+2] cycloaddition.

Enyne Cycloadditions: Crafting Bicyclic Skeletons

While this compound itself does not contain an alkene, it can be a precursor to enyne systems for intramolecular cycloadditions. For instance, a partial reduction or hydrometalation of one alkyne group would generate an enyne poised for cyclization. Intramolecular enyne cycloadditions are powerful for constructing bicyclic systems.[6] These reactions can be catalyzed by various transition metals, including rhodium, and may proceed through different mechanistic pathways depending on the catalyst and substrate.[7]

[2+2] Photocycloadditions: Accessing Strained Ring Systems

Photochemical [2+2] cycloadditions offer a route to strained four-membered rings, such as cyclobutenes.[8][9] While less common for simple diynes, an intramolecular [2+2] photocycloaddition of this compound could theoretically yield a highly strained bicyclo[4.2.0]octadiene derivative. These reactions typically require UV irradiation to promote an alkyne to an excited state, which then reacts with the second alkyne.[10] The efficiency of such intramolecular reactions is often dependent on the flexibility and length of the tether between the reacting groups.

Section 2: Experimental Protocols and Application Notes

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific substrate and desired scale.

Protocol: Rhodium-Catalyzed Intramolecular [2+2+2] Cycloaddition of this compound with an External Alkyne

This protocol details the synthesis of a substituted tetralin derivative via the cyclotrimerization of this compound and a mono-substituted alkyne.

Materials:

  • This compound (C₁₀H₁₄, FW: 134.22 g/mol )

  • Phenylacetylene (C₈H₆, FW: 102.13 g/mol )

  • Wilkinson's Catalyst [RhCl(PPh₃)₃] (FW: 925.22 g/mol )

  • Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Wilkinson's catalyst (e.g., 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed toluene (20 mL) via syringe. Stir the resulting solution until the catalyst dissolves. Add this compound (1.0 mmol, 134 mg) followed by phenylacetylene (1.2 mmol, 122 mg) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 95:5 hexanes:ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes to hexanes/ethyl acetate to isolate the desired tetralin derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Experimental Workflow: [2+2+2] Cycloaddition A 1. Setup Schlenk flask with Wilkinson's Catalyst B 2. Establish Inert Atmosphere (Argon/Nitrogen) A->B C 3. Add Anhydrous Toluene, This compound, and Phenylacetylene B->C D 4. Heat to Reflux (110 °C) for 12-24h C->D E 5. Monitor by TLC D->E F 6. Cool and Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: Step-by-step workflow for the Rh-catalyzed cycloaddition.

Causality and Insights:

  • Catalyst Choice: Wilkinson's catalyst is highly effective for alkyne cyclotrimerizations due to its ability to readily undergo oxidative addition and reductive elimination cycles.[3][4] Cationic rhodium complexes can also be employed and sometimes offer enhanced reactivity.[5][11]

  • Solvent: Anhydrous and degassed solvent is crucial to prevent catalyst deactivation by oxygen or water. Toluene is a common choice due to its high boiling point, which allows for the necessary thermal energy to drive the reaction.

  • Inert Atmosphere: Transition metal catalysts, particularly in their active, low-valent states, are sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is paramount for achieving high yields.

Section 3: Data Summary and Troubleshooting

The outcomes of cycloaddition reactions with this compound are highly dependent on the chosen methodology and reaction partners.

Reaction TypeCatalyst/ConditionsTypical ProductYield RangeKey Considerations
[2+2+2] Cycloaddition Rh(I), Ni(0), or Co(I) complexes; ThermalSubstituted Tetralins60-95%Requires an external alkyne or alkene; regioselectivity can be an issue with unsymmetrical partners.[1][5]
Enyne Cycloaddition Requires prior modification of this compoundBicyclic Alkenes50-85%Substrate synthesis adds steps; reaction is highly dependent on tether length and geometry.[7]
[2+2] Photocycloaddition UV light (e.g., 365 nm), often with a sensitizerBicyclic CyclobutenesVariableCan produce highly strained molecules; may suffer from low quantum yields and side reactions.[8][10]

Troubleshooting Common Issues:

  • Low Yield/No Reaction:

    • Catalyst Inactivity: Ensure the catalyst was handled under strictly inert conditions. Consider using a fresh batch of catalyst. The solvent must be rigorously dried and degassed.

    • Insufficient Temperature: Some cycloadditions require significant thermal energy. Ensure the reaction is reaching the target temperature.

  • Formation of Complex Mixtures:

    • Intermolecular Reactions: If the concentration is too high, intermolecular side reactions (e.g., simple trimerization of the external alkyne) can compete. Running the reaction at higher dilution may favor the intramolecular pathway.

    • Regioisomer Formation: With unsymmetrical alkynes, mixtures of regioisomers can form. Modifying the ligands on the metal catalyst can sometimes improve regioselectivity.[1]

Conclusion

This compound is a powerful and flexible substrate for constructing complex molecular architectures via cycloaddition reactions. The intramolecular [2+2+2] cycloaddition, in particular, provides an efficient and atom-economical route to valuable tetralin frameworks. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can leverage the unique reactivity of this compound to accelerate the synthesis of novel chemical entities for applications in drug discovery and materials science.

References

Synthesis of Heterocyclic Compounds from 1,5-Decadiyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures imparting critical biological and physical properties. The synthesis of these scaffolds with precision and efficiency is a paramount objective in modern organic chemistry. 1,5-Decadiyne, a readily accessible and versatile C10 building block, presents a powerful platform for the construction of a variety of heterocyclic systems. Its two alkyne functionalities, separated by a flexible butyl chain, allow for a range of intramolecular cyclization and cycloaddition reactions, leading to the formation of diverse aromatic and non-aromatic heterocycles.

This technical guide provides an in-depth exploration of synthetic methodologies for the transformation of this compound into valuable heterocyclic compounds, with a focus on pyridines, pyrroles, and thiophenes. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.

I. Synthesis of Substituted Pyridines via [2+2+2] Cycloaddition

The construction of the pyridine core via the transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne units and a nitrile is a highly atom-economical and convergent strategy.[1][2] This approach allows for the rapid assembly of polysubstituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.

A. Mechanistic Overview: The Metal-Catalyzed Pathway

The generally accepted mechanism for the rhodium-catalyzed [2+2+2] cycloaddition involves the coordination of the rhodium(I) catalyst to the two alkyne functionalities of the 1,5-diyne substrate. This is followed by oxidative coupling to form a rhodacyclopentadiene intermediate. Subsequent coordination and insertion of a nitrile molecule into the metallacycle leads to a seven-membered rhodacycloheptatriene. Reductive elimination from this intermediate then furnishes the aromatic pyridine ring and regenerates the active rhodium(I) catalyst.[3]

G cluster_0 Catalytic Cycle This compound This compound Rhodacyclopentadiene Rhodacyclopentadiene This compound->Rhodacyclopentadiene + Rh(I) Oxidative Coupling Rh(I) Catalyst Rh(I) Catalyst Rhodacycloheptatriene Rhodacycloheptatriene Rhodacyclopentadiene->Rhodacycloheptatriene + R-CN Insertion Nitrile (R-CN) Nitrile (R-CN) Pyridine Product Pyridine Product Rhodacycloheptatriene->Pyridine Product Reductive Elimination Pyridine Product->Rh(I) Catalyst Regeneration

Caption: Rhodium-catalyzed [2+2+2] cycloaddition mechanism.

B. Experimental Protocol: Rhodium-Catalyzed Synthesis of a Tetrahydro-1,1'-biphenyl Derivative

This protocol describes the synthesis of a substituted pyridine through the cocyclotrimerization of this compound with acetonitrile, catalyzed by a rhodium complex.

Materials:

  • This compound (1 equiv.)

  • Acetonitrile (solvent and reactant)

  • [RhCl(PPh₃)₃] (Wilkinson's catalyst, 5 mol%)

  • Anhydrous, degassed toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [RhCl(PPh₃)₃] (0.05 mmol).

  • Add anhydrous, degassed toluene (10 mL) to dissolve the catalyst.

  • Add this compound (1.0 mmol, 1 equiv.) to the flask via syringe.

  • Add an excess of dry acetonitrile (e.g., 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess acetonitrile.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pyridine derivative.

Entry Catalyst Solvent Temperature (°C) Yield (%)
1[RhCl(PPh₃)₃]Toluene/Acetonitrile8075-85
2[Cp*Rh(cod)]Toluene/Acetonitrile10070-80

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

II. Synthesis of Substituted Pyrroles via Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack.[4] The cycloisomerization of 1,5-diynes in the presence of a nitrogen source provides an elegant route to substituted pyrroles.[5][6]

A. Mechanistic Rationale: The Electrophilic Activation of Alkynes

The cationic gold(I) catalyst coordinates to one of the alkyne moieties of the 1,5-diyne, enhancing its electrophilicity. An external nitrogen nucleophile, such as an amine or an amide, then attacks the activated alkyne in an intramolecular fashion. This initial cyclization is followed by a series of rearrangements and proton transfers, ultimately leading to the aromatic pyrrole ring. The specific pathway can vary depending on the nature of the nitrogen source and the substitution pattern of the diyne.

G cluster_1 Gold-Catalyzed Pyrrole Synthesis This compound This compound Activated Alkyne Activated Alkyne This compound->Activated Alkyne + Au(I) Au(I) Catalyst Au(I) Catalyst Cyclized Intermediate Cyclized Intermediate Activated Alkyne->Cyclized Intermediate + R-NH2 Intramolecular Attack Nitrogen Nucleophile Nitrogen Nucleophile Pyrrole Product Pyrrole Product Cyclized Intermediate->Pyrrole Product Rearrangement & Aromatization Pyrrole Product->Au(I) Catalyst Regeneration

Caption: Gold-catalyzed cycloisomerization for pyrrole synthesis.

B. Experimental Protocol: Gold-Catalyzed Synthesis of a Fused Pyrrole Derivative

This protocol outlines the synthesis of a substituted pyrrole from this compound and a primary amine using a gold(I) catalyst.

Materials:

  • This compound (1 equiv.)

  • Benzylamine (1.2 equiv.)

  • [JohnPhosAu(MeCN)]SbF₆ (2 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1 equiv.) and benzylamine (1.2 mmol, 1.2 equiv.) in anhydrous DCM (10 mL).

  • In a separate vial, weigh [JohnPhosAu(MeCN)]SbF₆ (0.02 mmol, 2 mol%) and dissolve it in a small amount of anhydrous DCM.

  • Add the catalyst solution to the solution of the diyne and amine via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, quench the reaction by adding a small amount of triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrrole derivative.

Entry Gold Catalyst Amine Solvent Yield (%)
1[JohnPhosAu(MeCN)]SbF₆BenzylamineDCM80-90
2[IPrAuCl]/AgOTfAniline1,2-DCE75-85

Note: The choice of the gold catalyst and the silver co-catalyst can significantly influence the reaction outcome.

III. Synthesis of Substituted Thiophenes from this compound

The synthesis of thiophenes, another important class of sulfur-containing heterocycles, can be achieved from diynes using a variety of sulfur sources.[7][8] These methods often involve the direct reaction of the diyne with elemental sulfur or other sulfur transfer reagents.

A. Mechanistic Considerations: Sulfur Insertion and Cyclization

The reaction of a 1,5-diyne with a sulfur source can proceed through several pathways. In one plausible mechanism, a sulfur species, such as a polysulfide anion generated in situ, can act as a nucleophile and attack one of the alkyne moieties. This is followed by an intramolecular cyclization onto the second alkyne and subsequent aromatization to form the thiophene ring. The exact nature of the intermediate species and the reaction mechanism can be highly dependent on the specific sulfur source and reaction conditions employed.

G cluster_2 Thiophene Synthesis This compound This compound Thiolate Intermediate Thiolate Intermediate This compound->Thiolate Intermediate + 'S' Sulfur Source Sulfur Source Cyclized Adduct Cyclized Adduct Thiolate Intermediate->Cyclized Adduct Intramolecular Cyclization Thiophene Product Thiophene Product Cyclized Adduct->Thiophene Product Aromatization

Caption: General pathway for thiophene synthesis from a diyne.

B. Experimental Protocol: Synthesis of a Fused Thiophene Derivative

This protocol describes a general procedure for the synthesis of a substituted thiophene from this compound using elemental sulfur.

Materials:

  • This compound (1 equiv.)

  • Elemental Sulfur (S₈, 1.5 equiv.)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O, 2 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1 equiv.), elemental sulfur (1.5 mmol), and sodium sulfide nonahydrate (2.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Heat the reaction mixture to 120 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by TLC. The reaction is generally complete within 8-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired thiophene derivative.

Entry Sulfur Source Base Solvent Yield (%)
1Elemental SulfurNa₂S·9H₂ODMF60-70
2Lawesson's Reagent-Toluene50-60

Note: The use of malodorous sulfur reagents should be performed in a well-ventilated fume hood.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a range of important heterocyclic compounds. The methodologies presented herein, utilizing transition-metal catalysis and other modern synthetic techniques, provide efficient and modular access to substituted pyridines, pyrroles, and thiophenes. The detailed protocols and mechanistic insights offered in this guide are intended to be a valuable resource for researchers in academic and industrial settings, facilitating the discovery and development of novel molecules with potential applications in medicine and materials science. It is important to note that the provided protocols are representative and may require optimization for specific substrates and desired outcomes.

References

Introduction: Unlocking the Synthetic Potential of 1,5-Decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Metal-Catalyzed Hydrofunctionalization of 1,5-Decadiyne

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, alkynes are foundational building blocks, prized for their reactivity and capacity for transformation into a vast array of functional groups.[1] The metal-catalyzed hydrofunctionalization of alkynes—the addition of an H-Y bond across the carbon-carbon triple bond—stands as a paramount strategy for constructing functionalized alkenes and alkanes in a highly atom-economical fashion.[1]

This guide focuses on a specific, non-conjugated di-alkyne: this compound. Its structure, featuring two terminal-like alkyne moieties separated by a flexible alkyl chain, presents both unique opportunities and significant synthetic challenges. The primary challenge lies in achieving selectivity:

  • Chemoselectivity: How to functionalize one alkyne group while leaving the second untouched.

  • Regioselectivity: Controlling the position of the 'Y' group addition (e.g., Markovnikov vs. anti-Markovnikov).[2]

  • Stereoselectivity: Directing the formation of specific alkene geometries (E vs. Z isomers).

Mastering these selective transformations of this compound provides access to a rich portfolio of linear C10 scaffolds. These products, bearing precisely placed functional groups, are invaluable intermediates in the synthesis of polymers, natural products, and, critically, novel therapeutic agents where the lipophilic decane backbone can be tailored for specific biological interactions.[3][4] This document serves as a detailed technical guide, elucidating the core principles, field-proven protocols, and mechanistic underpinnings of key metal-catalyzed hydrofunctionalizations of this compound.

Part 1: Catalytic Hydrogenation - From Alkynes to Alkenes and Alkanes

Catalytic hydrogenation is a fundamental process for the complete or partial reduction of alkynes. The choice of catalyst and reaction conditions is the critical determinant of the final product, allowing for the selective synthesis of (Z)-alkenes, (E)-alkenes, or the fully saturated alkane.

Mechanistic Principles & Catalyst Selection

The reaction proceeds via the coordination of the alkyne to a metal surface (heterogeneous) or a metal complex (homogeneous), followed by the sequential addition of hydrogen atoms.[5] The stereochemical outcome is dictated by the mode of hydrogen delivery.

  • Syn-Addition for (Z)-Alkenes: Heterogeneous catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) are engineered to deliver two hydrogen atoms to the same face of the alkyne, resulting in a syn-addition and the formation of a (Z)-alkene.[5] The catalyst is "poisoned" to reduce its activity, preventing over-reduction to the alkane.

  • Complete Saturation to Alkanes: Highly active catalysts such as Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂) readily catalyze the addition of four hydrogen equivalents across both triple bonds of this compound, yielding n-decane.[6]

  • Anti-Addition for (E)-Alkenes: While not a direct metal-catalyzed addition of H₂, the formation of (E)-alkenes is typically achieved through a dissolving metal reduction (e.g., Na in liquid NH₃), which proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans-product.

The primary causality for choosing a specific catalyst is the desired geometry of the resulting double bond. For drug scaffolds, geometric isomerism can profoundly impact biological activity.

Diagram: Hydrogenation Pathways of this compound

G cluster_start Starting Material cluster_products Potential Products A This compound B (Z,Z)-1,5-Decadiene A->B H₂ Lindlar's Cat. C Decane A->C H₂ (excess) Pd/C or PtO₂ D (E,E)-1,5-Decadiene A->D Na / NH₃(l) B->C H₂ Pd/C

Caption: Catalyst choice dictates the hydrogenation outcome for this compound.

Protocol: Selective Hydrogenation to (Z,Z)-1,5-Decadiene

This protocol details a self-validating experiment where reaction progress is monitored to prevent over-reduction.

Materials:

  • This compound (1.0 eq)

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned; 5-10 mol%)

  • Hexane or Ethyl Acetate (Anhydrous)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Methanol (for workup)

  • Celite™

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst under an inert atmosphere (N₂ or Ar).

  • Solvent & Substrate Addition: Add anhydrous hexane (or ethyl acetate) to the flask, followed by this compound (1.0 eq).

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure using a balloon, or set the desired pressure on a Parr apparatus (e.g., 1-4 atm).

  • Reaction Monitoring (Trustworthiness Pillar): Vigorously stir the reaction at room temperature. The reaction is highly exothermic. Monitor the uptake of H₂. Periodically (e.g., every 30 minutes), pause the reaction, take an aliquot, filter it through a small plug of silica, and analyze by GC-MS or ¹H NMR to check for the disappearance of the alkyne signal and the appearance of the alkene signal. This step is crucial to prevent the formation of decane.

  • Workup: Once the starting material is consumed, carefully vent the H₂ atmosphere and replace it with N₂.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite™ to remove the heterogeneous catalyst. Wash the Celite™ pad thoroughly with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary, though often the filtered product is of sufficient purity.

Data Summary: Hydrogenation Conditions
CatalystReagentKey ConditionsPrimary ProductSelectivity
Lindlar's Catalyst H₂ (1-4 atm)Room Temp, Hexane(Z,Z)-1,5-DecadieneHigh for Z-alkene; requires careful monitoring to avoid alkane formation.
Pd/C (10%) H₂ (1-4 atm)Room Temp, EtOH/MeOHDecaneHigh for complete saturation.
PtO₂ (Adam's cat.) H₂ (1-4 atm)Room Temp, AcOHDecaneHigh for complete saturation; very active catalyst.
Sodium Metal Liquid Ammonia-78 °C(E,E)-1,5-DecadieneHigh for E-alkene.

Part 2: Catalytic Hydrosilylation - Crafting Vinylsilanes

Hydrosilylation, the addition of a Si-H bond across a triple bond, is a powerful method for synthesizing vinylsilanes.[7] These products are exceptionally versatile synthetic intermediates, notably in cross-coupling reactions (e.g., Hiyama coupling). Platinum complexes, such as Karstedt's and Speier's catalysts, are the most common and effective for this transformation.[8][9]

Mechanistic Principles & Selectivity

The generally accepted Chalk-Harrod mechanism provides the causal framework for understanding product formation.[9] It involves:

  • Oxidative addition of the hydrosilane (R₃Si-H) to the metal center (e.g., Pt(0)).

  • Coordination of the alkyne to the resulting metal-hydrido-silyl complex.

  • Migratory insertion of the alkyne into either the M-H bond or the M-Si bond. This step determines the regioselectivity.

  • Reductive elimination of the vinylsilane product, regenerating the catalyst.

For terminal alkynes, this process can yield three potential isomers: α-vinylsilane, (E)-β-vinylsilane, and (Z)-β-vinylsilane. The catalyst and silane choice heavily influence the product distribution. With this compound, the challenge is to control both the regioselectivity at one alkyne and the chemoselectivity between the two alkynes.

Diagram: Chalk-Harrod Catalytic Cycle

ChalkHarrod M Pt(0)Lₙ MA Pt(II) Complex M->MA + R₃SiH (Oxidative Addition) MB Alkyne Coordinated Complex MA->MB + Alkyne MC Insertion Product MB->MC Migratory Insertion MC->M - Vinylsilane (Reductive Elimination)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Protocol: Selective Mono-Hydrosilylation of this compound

This protocol is designed to favor mono-addition by using a slight excess of the diyne.

Materials:

  • This compound (1.2-1.5 eq)

  • Triethylsilane (HSiEt₃) (1.0 eq)

  • Karstedt's catalyst (Pt₂(dvtms)₃), xylene solution (~2% Pt)

  • Anhydrous Toluene

  • Inhibitor remover column for the substrate (if necessary)

Procedure:

  • Setup: In a flame-dried Schlenk tube under an argon atmosphere, add anhydrous toluene.

  • Reagent Addition: Add this compound (1.2-1.5 eq) followed by triethylsilane (1.0 eq). Using the diyne in excess is a key causal choice to statistically favor mono-functionalization over di-functionalization.

  • Catalyst Initiation: Add a micro-drop of Karstedt's catalyst (e.g., 10-20 µL for a 1 mmol scale). The reaction is often exothermic, and a slight temperature rise may be observed.

  • Reaction & Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) to ensure a reasonable rate. Monitor the consumption of the limiting reagent (triethylsilane) by GC or ¹H NMR. The Si-H stretch in the IR spectrum (~2100 cm⁻¹) is also a reliable indicator of reaction completion.

  • Workup: Once the triethylsilane is consumed, the reaction is complete. The product mixture can be concentrated and purified directly.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes), to separate the desired mono-adduct from unreacted diyne and the di-adduct.

Data Summary: Hydrosilylation Selectivity
CatalystSilanePrimary Product(s)Typical Regio/Stereoselectivity
Karstedt's Cat. HSiEt₃(E)-β-vinylsilaneHigh selectivity for (E)-β isomer.
Speier's Cat. (H₂PtCl₆) HSiCl₃α- and β-vinylsilanesOften gives mixtures; selectivity is lower.
Rh(PPh₃)₃Cl HSiEt₃(Z)-β-vinylsilaneCan favor the (Z)-isomer.

Part 3: Catalytic Hydroboration - Accessing Alkenylboronates and Alcohols

Hydroboration is the addition of a H-B bond across an alkyne. It is a cornerstone of organic synthesis due to its predictable and complementary selectivity compared to other hydrofunctionalizations.[10] The resulting organoborane intermediates can be oxidized to alcohols or used in Suzuki cross-coupling reactions.

Mechanistic Principles & Selectivity

The reaction proceeds through a four-membered ring transition state where the boron, hydrogen, and two alkyne carbons are involved simultaneously.[11] This mechanism explains the two defining features of the reaction:

  • Anti-Markovnikov Regioselectivity: Boron is the more electrophilic atom, and it adds to the less sterically hindered carbon of the triple bond.[12]

  • Syn-Stereoselectivity: The H and B atoms are delivered to the same face of the alkyne, resulting in a (Z)-alkenylborane.

For alkynes, a significant challenge is preventing a second hydroboration of the newly formed alkene. This is overcome by using sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or dicyclohexylborane , which react much faster with alkynes than with alkenes.[12]

Diagram: Hydroboration-Oxidation Workflow

HydroborationWorkflow Start This compound Step1 Step 1: Hydroboration Add 9-BBN, THF, 25°C Start->Step1 Intermediate (Z)-Alkenylborane Intermediate Step1->Intermediate Step2 Step 2: Oxidation Add NaOH(aq), then H₂O₂(aq), 0-25°C Intermediate->Step2 Product Dec-5-en-1-al or Deca-1,5-dien-1,10-diol derivatives Step2->Product

Caption: A two-step workflow for the hydroboration-oxidation of this compound.

Protocol: Hydroboration-Oxidation to Dec-5-en-1-ol

This protocol details the mono-hydroboration and subsequent oxidation to yield an unsaturated alcohol.

Materials:

  • This compound (1.0 eq)

  • 9-BBN dimer (0.5 eq, as it provides one B-H equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH), 3M aqueous solution

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

Procedure: Part A: Hydroboration

  • Setup: Dissolve the 9-BBN dimer in anhydrous THF in a flame-dried, two-neck flask under an argon atmosphere. Cool the solution to 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in THF to the 9-BBN solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The formation of a white precipitate of the alkenyl-9-BBN adduct may be observed.

  • Monitoring: The reaction can be monitored by quenching an aliquot with methanol (which protonates the C-B bond to give the alkene) and analyzing by GC-MS.

Part B: Oxidation 5. Cooling: Cool the reaction flask back down to 0 °C in an ice bath. 6. Base Addition: Slowly and carefully add the 3M NaOH solution, followed by the very slow, dropwise addition of 30% H₂O₂. Caution: This oxidation is highly exothermic. Maintain the temperature below 20 °C. 7. Oxidation Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour or until the oxidation is complete (patch test with starch-iodide paper can check for peroxides). 8. Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with diethyl ether. 9. Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine). 10. Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography (e.g., ethyl acetate/hexanes).

Conclusion

The metal-catalyzed hydrofunctionalization of this compound is a versatile and powerful platform for generating a diverse array of functionalized C10 building blocks. By carefully selecting the catalyst and reaction conditions, researchers can exert precise control over the reaction's outcome. The protocols and mechanistic insights provided herein serve as a guide for scientists to harness the synthetic potential of this substrate, paving the way for the development of complex molecules with applications ranging from materials science to the discovery of new pharmaceuticals. The key to success lies in a deep understanding of the underlying reaction mechanisms, which informs the rational choice of experimental parameters to achieve the desired chemo-, regio-, and stereoselectivity.

References

Application of 1,5-decadiyne in cascade reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Harnessing Molecular Complexity: The Application of 1,5-Decadiyne in Cascade Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Cascade Reactions and this compound

In the pursuit of synthetic efficiency, cascade reactions—also known as tandem or domino reactions—have emerged as a cornerstone strategy.[1][2] These processes combine multiple bond-forming events in a single, uninterrupted sequence, obviating the need for isolating intermediates and thereby saving time, resources, and reducing waste. This approach allows for the rapid construction of complex molecular architectures from simple, readily available starting materials, a principle of paramount importance in natural product synthesis and drug discovery.[3][4]

Among the versatile building blocks for these elegant transformations, this compound stands out as a particularly valuable substrate. Its structure, featuring two terminal alkyne functionalities separated by a flexible four-carbon aliphatic chain, provides an ideal template for intramolecular cyclization events. The terminal alkynes are sterically unhindered and electronically poised for activation by a variety of catalysts, while the intervening chain possesses the conformational freedom to adopt the necessary pre-transition state geometries for ring formation. This unique combination of reactivity and flexibility makes this compound a powerful linchpin for assembling diverse and intricate polycyclic frameworks.

This guide delves into the application of this compound in key cascade reactions, focusing on the mechanistic rationale behind catalyst selection and reaction design, and provides detailed protocols for practical implementation in a laboratory setting.

Part 1: Gold-Catalyzed Cyclization Cascades: The Power of π-Acidity

Gold(I) complexes have revolutionized synthetic chemistry due to their potent and selective character as soft π-acids. They exhibit a strong affinity for carbon-carbon multiple bonds, particularly alkynes, activating them toward nucleophilic attack without the harsh conditions often required by other Lewis acids.[5] This chemoselectivity is the cornerstone of their utility in this compound cascades.

Mechanistic Rationale

The archetypal gold-catalyzed cascade of a 1,n-diyne like this compound is initiated by the coordination of a cationic gold(I) species to one of the alkyne moieties (see diagram below). This coordination significantly lowers the LUMO of the alkyne, rendering it highly electrophilic. The second, pendant alkyne then acts as an intramolecular nucleophile, attacking the activated alkyne.

For this compound, this key step is typically a 6-endo-dig cyclization, which forms a six-membered ring and a vinyl-gold intermediate. This intermediate is not static; it is poised for further transformation. Depending on the reaction conditions and the precise substrate structure, this intermediate can evolve through several pathways, including protodeauration, further cyclization, or rearrangement, ultimately leading to complex polycyclic systems.[6][7] This ability to orchestrate a multi-step transformation from a simple linear precursor is the hallmark of a successful cascade design.

Caption: General mechanism of a Gold(I)-catalyzed diyne cyclization cascade.

Application in the Synthesis of Fused Aromatic Systems

A powerful application of this methodology is the synthesis of indene and naphthalene derivatives. By carefully selecting the catalyst and reaction conditions, the cascade can be guided towards a cyclization/aromatization pathway, providing rapid access to these important structural motifs.

Catalyst SystemSolventTemp (°C)Product TypeTypical Yield (%)Reference
[JohnPhosAu(NCMe)]SbF₆Dichloromethane (DCM)25-40Substituted Indenes75-95%[5]
PPh₃AuCl / AgOTf1,2-Dichloroethane (DCE)80Naphthalene Derivatives70-90%[6]
IPrAuCl / AgSbF₆Dioxane60Fused Furans65-88%[7]
Caption: Representative catalyst systems for gold-catalyzed 1,n-diyne cyclizations.

Part 2: Palladium-Catalyzed Cascades: The Versatility of Oxidative Addition and Carbopalladation

Palladium catalysis offers a complementary set of mechanistic pathways for activating this compound. Unlike the π-acidic activation by gold, palladium-catalyzed reactions often proceed through oxidative addition/reductive elimination cycles involving Pd(0) and Pd(II) species.[8][9] This allows for the incorporation of additional components in a single operation, further enhancing molecular complexity.

Mechanistic Rationale

A common palladium-catalyzed cascade begins with the oxidative addition of an aryl or vinyl halide (R-X) to a Pd(0) complex, generating an R-Pd(II)-X species. This organopalladium intermediate then undergoes migratory insertion with one of the alkyne units of this compound. This carbopalladation step forms a new carbon-carbon bond and a vinyl-palladium intermediate.[9]

This new intermediate is the pivotal point of the cascade. It can undergo a second intramolecular carbopalladation with the remaining alkyne to forge a new ring. The resulting alkyl-palladium species can then terminate the cycle through various pathways, such as β-hydride elimination or reductive elimination, regenerating the Pd(0) catalyst and releasing the polycyclic product. The ability to couple an external fragment (R-X) with an intramolecular double cyclization makes this a highly convergent and powerful strategy.[8][10]

Palladium_Catalyzed_Cascade A Pd(0)Ln C R-Pd(II)Ln-X A->C Oxidative Addition B R-X (Aryl/Vinyl Halide) B->C E Vinyl-Pd(II) Intermediate (First C-C bond formed) C->E Carbopalladation (Migratory Insertion) D This compound D->E F Alkyl-Pd(II) Intermediate (Second ring formed) E->F Intramolecular Carbopalladation F->A Reductive Elimination or β-H Elimination G Polycyclic Product F->G

Caption: A representative Palladium-catalyzed cyclization/coupling cascade.

Part 3: Experimental Protocols

This section provides a detailed, self-validating protocol for a representative gold-catalyzed cyclization of this compound.

Protocol 1: Gold(I)-Catalyzed Synthesis of a Dihydronaphthalene Derivative

This protocol describes the cycloisomerization of this compound to form 1,2,3,4-tetrahydro-5,6-diethylnaphthalene, a reaction that proceeds through a cascade mechanism involving dual cyclization and rearrangement steps.

Materials and Reagents:

  • This compound (C₁₀H₁₄, MW: 134.22 g/mol )[11]

  • [JohnPhosAu(NCMe)]SbF₆ (Catalyst)

  • Anhydrous Dichloromethane (DCM), inhibitor-free

  • Argon or Nitrogen gas supply (high purity)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Experimental Workflow:

Workflow cluster_setup cluster_reaction cluster_workup cluster_analysis A Oven-dry glassware B Add this compound and DCM under Argon A->B C Add Au(I) catalyst solution B->C D Stir at 40°C C->D E Monitor by TLC/GC-MS (approx. 2-4h) D->E F Cool to RT E->F G Concentrate in vacuo F->G H Purify via Silica Gel Column Chromatography G->H I Obtain ¹H NMR, ¹³C NMR, and HRMS H->I J Confirm structure and purity I->J

Caption: Standard workflow for a gold-catalyzed cascade reaction.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (134 mg, 1.0 mmol).

  • Inerting: Seal the flask with a septum, and purge with high-purity argon for 10 minutes.

  • Solvent Addition: Using a gas-tight syringe, add 10 mL of anhydrous dichloromethane. Stir the solution at room temperature until the substrate is fully dissolved.

  • Catalyst Preparation: In a separate vial under argon, dissolve [JohnPhosAu(NCMe)]SbF₆ (3.8 mg, 0.05 mol%, 0.005 mmol) in 1 mL of anhydrous DCM. Causality Note: Using a dilute catalyst solution and adding it slowly prevents localized heating and uncontrolled side reactions.

  • Reaction Initiation: Add the catalyst solution dropwise to the stirring solution of this compound.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 40 °C. Monitor the reaction progress by taking small aliquots every 30 minutes for analysis by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours. Self-Validation: A successful reaction will show the consumption of the starting material spot and the appearance of a new, less polar product spot on the TLC plate.

  • Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 100% hexanes to 98:2 hexanes:ethyl acetate).

  • Characterization: Combine the product-containing fractions and remove the solvent in vacuo to yield the dihydronaphthalene product as a colorless oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,5-decadiyne. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable, non-conjugated diyne. We will address common challenges, provide in-depth troubleshooting, and present an optimized protocol to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common strategy for synthesizing a non-conjugated, skipped diyne like this compound?

The most prevalent and reliable method for synthesizing this compound and other 1,5-diynes is the alkylation of a terminal acetylide . This is a classic C(sp)-C(sp3) bond-forming reaction that proceeds via an SN2 mechanism. In a typical approach for this compound, the acetylide of 1-heptyne is generated using a strong base and then reacted with a propargyl halide (like propargyl bromide) to form the target molecule.

Q2: Why are standard oxidative coupling reactions like the Glaser, Hay, or Eglinton couplings unsuitable for synthesizing this compound?

These methods are designed for the oxidative homocoupling of terminal alkynes to form symmetrical, conjugated 1,3-diynes.[1][2][3] The mechanisms involve the formation of copper(I) acetylides which are then oxidized to couple directly, creating a new bond between two C(sp) carbons.[4] This process is fundamentally different from the alkylation needed to create the C(sp)-C(sp3) linkage separated by a methylene group in this compound.

Q3: What is the general mechanism for the synthesis of this compound via acetylide alkylation?

The reaction proceeds in two main steps:

  • Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a strong amide base like sodium amide (NaNH₂), removes the acidic proton from a terminal alkyne (e.g., 1-heptyne) to form a highly nucleophilic acetylide anion.

  • Nucleophilic Substitution (SN2): The resulting acetylide anion attacks an electrophilic carbon source, such as a propargyl halide. The halide acts as a leaving group, and a new carbon-carbon bond is formed, yielding the 1,5-diyne structure.

Q4: What are the critical roles of the primary reagents in this synthesis?

  • Terminal Alkyne (e.g., 1-Heptyne): This is the nucleophile precursor. Its terminal proton is sufficiently acidic (pKa ≈ 25) to be removed by a very strong base.

  • Strong Base (e.g., n-BuLi): Its function is to irreversibly deprotonate the terminal alkyne, generating the reactive acetylide anion in high concentration. The choice of base is critical for reaction efficiency.

  • Propargyl Halide (e.g., Propargyl Bromide): This is the electrophile. It provides the second alkyne moiety and the C(sp3) carbon that is attacked by the acetylide.

  • Anhydrous Aprotic Solvent (e.g., THF, DMF): The solvent must be able to dissolve the reagents and be free of acidic protons (like water or alcohols) that would quench the strong base and the acetylide anion.[5]

Troubleshooting Guide: Enhancing Yield and Purity

This guide addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems encountered during the synthesis.

Q: My reaction yield is consistently low or zero. What are the most probable causes?

A: Low yield is a common issue that can often be traced to a few critical factors.[6]

  • Presence of Moisture or Protic Impurities: The acetylide anion is an extremely strong base and will be instantly quenched by water, alcohols, or other acidic protons.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[7] Ensure starting materials are dry and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[5]

  • Ineffective Deprotonation: The base may be degraded or not strong enough.

    • Solution: Use fresh, high-quality n-BuLi. It is best practice to titrate the n-BuLi solution before use to determine its exact molarity. If using other bases like NaNH₂, ensure they have been stored properly to prevent degradation.

  • Incorrect Reaction Temperature: Temperature control is vital.

    • Solution: The initial deprotonation is often performed at low temperatures (e.g., -78 °C) to prevent side reactions of the organolithium reagent. However, the subsequent SN2 alkylation step may require the reaction to be warmed to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile.

Q: My crude product analysis (NMR/GC-MS) shows a significant amount of a symmetrical 1,3-diyne (e.g., 1,3-dodecadiyne from 1-heptyne). How is this byproduct forming?

A: This indicates that an unintended oxidative homocoupling (Glaser coupling) of your starting alkyne is occurring.[1][8]

  • Cause: This side reaction is catalyzed by trace amounts of copper salts in the presence of oxygen. Your reagents or glassware might have trace copper contamination. Exposing the reaction mixture to air, especially during workup when acetylides might still be present, can promote this pathway.

  • Prevention:

    • Strictly Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the entire process, from setup to quench.

    • Reagent Purity: Use high-purity reagents to minimize metal contaminants.

    • Controlled Quench: Ensure the reaction is fully quenched with a reagent like ammonium chloride before exposing it to air for the workup.

Q: I am observing the formation of an allenic isomer in my product mixture. What causes this and how can it be minimized?

A: Allene formation is a known side reaction in propargyl system chemistry, proceeding through an SN2' mechanism or subsequent rearrangement.

  • Cause: The acetylide can attack the terminal (gamma) carbon of the propargyl system, leading to a shift of the double bond and formation of an allene. This is more common with sterically hindered reagents or certain solvent conditions.

  • Prevention:

    • Temperature Control: Running the reaction at the lowest feasible temperature can increase selectivity for the desired SN2 pathway.

    • Counter-ion Effects: In some cases, changing the acetylide counter-ion (e.g., from Li⁺ to Na⁺ or using a copper(I) acetylide intermediate) can alter the reaction pathway and suppress allene formation.

    • Choice of Leaving Group: Bromides are generally well-behaved. Using a tosylate leaving group might sometimes alter the product distribution.

Troubleshooting Workflow

G cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Causes & Solutions start Low Yield or Side Products Observed q1 Check NMR/GC-MS of Crude Product start->q1 p1 Mainly Unreacted Starting Material q1->p1 p2 Presence of Symmetrical 1,3-Diyne Homocoupling Product q1->p2 p3 Complex Mixture/ Allenic Isomers q1->p3 p4 No Organic Material (Product Lost) q1->p4 s1 1. Incomplete Deprotonation (Base Issue) 2. Water Contamination (Quenching) 3. Low Reaction Temperature SOLUTION: - Titrate Base - Use Anhydrous Conditions - Optimize Temperature p1->s1 s2 Unintended Oxidative Glaser Coupling SOLUTION: - Ensure Strict Inert Atmosphere (O₂ exclusion) - Use High-Purity Reagents (Trace Cu²⁺) - Degas Solvents p2->s2 s3 SN2' Pathway or Rearrangement SOLUTION: - Lower Reaction Temperature - Screen Different Solvents - Consider Cu(I) Acetylide Intermediate p3->s3 s4 1. Product is Volatile 2. Product is Water-Soluble SOLUTION: - Careful Solvent Removal (Low Temp/Pressure) - Back-extract Aqueous Layers - Check Rotovap Trap p4->s4 G Heptyne 1-Heptyne (R-C≡C-H) Acetylide Lithium Heptynilide (R-C≡C⁻ Li⁺) Nucleophile Heptyne->Acetylide Deprotonation Base n-BuLi (Strong Base) Base->Acetylide Product This compound (R-C≡C-CH₂-C≡C-H) Acetylide->Product SN2 Attack PropargylBr Propargyl Bromide (H-C≡C-CH₂-Br) Electrophile PropargylBr->Product Byproduct LiBr + Butane Product->Byproduct Formation of Byproducts

References

Technical Support Center: Synthesis of 1,5-Decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,5-decadiyne. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your synthetic procedures. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, a non-conjugated diyne, typically involves the alkylation of a terminal alkyne. A common and effective route is the reaction of an acetylide, formed from a smaller alkyne like 1-pentyne or 1-hexyne, with an appropriate alkyl halide. However, several side reactions can occur, leading to reduced yields and purification challenges.

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound by reacting the sodium salt of 1-pentyne with 1-bromo-5-pentyne, but I'm observing a very low yield of the desired product. What are the likely causes and how can I improve my yield?

Answer: Low yields in acetylide alkylation reactions can stem from several factors, primarily related to the stability of the acetylide and the reaction conditions.

  • Incomplete Deprotonation: The first crucial step is the quantitative formation of the acetylide anion. Terminal alkynes have a pKa of about 25, requiring a very strong base for complete deprotonation.[1][2]

    • Causality: If the deprotonation is incomplete, the remaining terminal alkyne will not participate in the desired substitution reaction.

    • Solution:

      • Choice of Base: Sodium amide (NaNH₂) in liquid ammonia is a classic and highly effective base for this purpose. Organolithium reagents like n-butyllithium (n-BuLi) in an aprotic solvent like THF or diethyl ether are also excellent choices. Ensure the base is fresh and has not been degraded by moisture or air.

      • Reaction Conditions: When using NaNH₂ in liquid ammonia, the reaction is typically run at low temperatures (-78 °C to -33 °C) to maintain the ammonia as a liquid. For n-BuLi, the deprotonation is often performed at -78 °C and then allowed to warm to 0 °C or room temperature for the alkylation step.

  • Side Reactions of the Alkyl Halide: The alkyl halide can undergo elimination reactions, especially if it is sterically hindered or if the reaction temperature is too high.

    • Causality: The acetylide ion is a strong base in addition to being a good nucleophile.[1][2] This basicity can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene byproduct instead of the desired substitution product.

    • Solution:

      • Substrate Choice: Use primary alkyl halides whenever possible, as they are less prone to elimination.[3] For the synthesis of this compound, using a primary halide like 1-bromopentane with the acetylide of 1-pentyne is a viable strategy.

      • Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the SN2 reaction over E2 elimination.

  • Moisture Contamination: Acetylides are highly reactive and will be quenched by any protic species, including water.

    • Causality: Water will protonate the acetylide, regenerating the starting alkyne and preventing the alkylation reaction from occurring.

    • Solution:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Isomeric Byproducts

Question: My crude product mixture shows the presence of other diynes besides this compound, possibly isomers like 1,6-decadiyne or allenes. What causes this isomerization and how can I prevent it?

Answer: The formation of isomeric alkynes or allenes is a known side reaction, often catalyzed by the strong bases used for deprotonation.[4][5]

  • Base-Catalyzed Isomerization: Strong bases can deprotonate the propargylic protons (the C-H bonds adjacent to the triple bond). This can lead to a series of equilibria that shift the position of the alkyne along the carbon chain.[6]

    • Causality: The intermediate in this isomerization is often an allene.[6] While internal alkynes are generally more thermodynamically stable than terminal alkynes, an excess of a very strong base can drive the equilibrium towards the terminal alkyne, which is then deprotonated to form a stable acetylide.[5] However, under certain conditions, a mixture of isomers can result.

    • Solution:

      • Stoichiometric Control of Base: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base to ensure complete deprotonation of the terminal alkyne but avoid a large excess that could promote further isomerization.

      • Temperature and Reaction Time: Perform the deprotonation at low temperatures and proceed with the alkylation step as soon as the acetylide formation is complete. Prolonged exposure to strong base at elevated temperatures can increase the likelihood of isomerization.

Troubleshooting Flowchart for Low Yield/Isomerization

G start Low Yield or Isomeric Impurities check_deprotonation Check Deprotonation Efficiency start->check_deprotonation check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation Inefficient? isomerization Base-Catalyzed Isomerization check_conditions->isomerization Isomers Present? elimination E2 Elimination of Alkyl Halide check_conditions->elimination Alkene Byproduct? moisture Moisture Contamination check_reagents->moisture Wet? solution_base Use Stronger/Fresher Base (n-BuLi, NaNH2) incomplete_deprotonation->solution_base solution_isomerization Control Base Stoichiometry & Lower Temperature isomerization->solution_isomerization solution_elimination Use Primary Alkyl Halide & Low Temperature elimination->solution_elimination solution_moisture Use Anhydrous Solvents & Inert Atmosphere moisture->solution_moisture

Caption: Troubleshooting logic for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy for preparing this compound?

A common and reliable method is the coupling of two five-carbon fragments. For instance, the reaction of the acetylide of 1-pentyne with 1-bromo-5-pentyne. An alternative is the reaction of the dianion of 1,5-hexadiyne with two equivalents of an ethyl halide. The choice depends on the availability of starting materials.

Q2: How can I effectively purify this compound from the reaction mixture?

Purification can be challenging due to the non-polar nature of the product and potential byproducts.

  • Aqueous Workup: First, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. This will neutralize any remaining base and acetylide.

  • Extraction: Extract the product into a non-polar organic solvent like diethyl ether or hexane. Wash the organic layer with brine to remove water-soluble impurities.

  • Distillation: this compound is a liquid, and fractional distillation under reduced pressure is often the most effective method for purification, especially on a larger scale.

  • Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be effective. However, diynes can sometimes be unstable on silica.[7]

Q3: Can I use a secondary alkyl halide for the alkylation step?

Using secondary or tertiary alkyl halides is generally not recommended.[2] The acetylide anion is a strong base, and with sterically hindered alkyl halides, the E2 elimination reaction will be the major pathway, leading to the formation of alkenes instead of the desired alkyne.[1][3]

Q4: I'm seeing a significant amount of a higher molecular weight byproduct, likely a dimer of my starting alkyne. What is this and how do I avoid it?

This is likely the result of oxidative homocoupling, also known as Glaser coupling. This is particularly a problem when copper salts are used as catalysts, for example, in Sonogashira-type reactions, and is promoted by the presence of oxygen.[8] While not the primary intended reaction in a simple alkylation, trace metal impurities or exposure to air can facilitate this side reaction. To minimize it, ensure the reaction is run under strictly anaerobic conditions and use high-purity reagents.[8]

Experimental Protocols

Protocol: Synthesis of this compound via Acetylide Alkylation

This protocol is a general guideline and may require optimization.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas (nitrogen or argon).

  • Deprotonation:

    • If using NaNH₂ in liquid ammonia : Cool the flask to -78 °C (dry ice/acetone bath) and condense ammonia into the flask. Add sodium amide (1.05 eq.) followed by the slow addition of 1-pentyne (1.0 eq.) dissolved in a minimal amount of anhydrous THF. Stir for 1 hour at this temperature.

    • If using n-BuLi in THF : Dissolve 1-pentyne (1.0 eq.) in anhydrous THF in the flask and cool to -78 °C. Add n-butyllithium (1.05 eq.) dropwise via syringe. After the addition, allow the mixture to warm to 0 °C and stir for 30 minutes.

  • Alkylation: Cool the reaction mixture back to the initial temperature. Add a solution of 1-bromo-5-pentyne (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation.

Reaction Scheme

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation Pentyne 1-Pentyne Acetylide Pentynyl Anion (Acetylide) Pentyne->Acetylide Base Strong Base (e.g., n-BuLi or NaNH₂) Base->Acetylide Acetylide_ref Pentynyl Anion BromoPentyne 1-Bromo-5-pentyne Product This compound BromoPentyne->Product Acetylide_ref->Product

Caption: Synthesis of this compound workflow.

Data Summary

CompoundFormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₁₄134.2253963-03-4[9][10]

References

Technical Support Center: Purification of 1,5-Decadiyne and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of 1,5-decadiyne and its diverse derivatives. As a long-chain diyne, this molecule and its analogues are valuable building blocks, but their purification can present unique challenges, from thermal instability to stubborn impurities. This guide is structured to provide direct, actionable solutions to common problems encountered in the research and development environment. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My final product, a this compound derivative, is contaminated with alkene byproducts from an incomplete reaction (e.g., reduction). Standard silica gel chromatography isn't providing adequate separation. What should I do?

Answer:

This is a classic challenge when dealing with compounds of similar polarity. The subtle difference in polarity between an alkyne and its corresponding alkene is often insufficient for baseline separation on standard silica gel.

Root Cause: The π-systems of alkenes and alkynes have very similar interactions with the silanol groups of a standard silica stationary phase.

Recommended Solution: Argentation Chromatography

The most effective method in this scenario is Argentation Chromatography, which separates compounds based on their degree of unsaturation.[1]

  • Mechanism: This technique utilizes silica gel impregnated with silver nitrate (AgNO₃). The silver ions (Ag⁺) form reversible π-complexes with unsaturated bonds. The strength of this interaction depends on the accessibility and nature of the π-bond.[1] Alkenes, possessing a less sterically hindered and more accessible π-system, typically form stronger complexes with the silver ions than the more linear and sterically shielded triple bonds of internal alkynes.[1]

  • Practical Execution:

    • Prepare the Stationary Phase: A slurry of silica gel in a solution of silver nitrate in water/acetonitrile is prepared and the solvent is carefully removed under reduced pressure to yield a free-flowing powder.

    • Column Packing: The AgNO₃-silica gel is packed into a column using a nonpolar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane mixture.[1]

    • Elution: The crude mixture is loaded onto the column (dry loading is recommended for improved resolution) and eluted with a nonpolar mobile phase.[1] The alkyne, interacting more weakly with the silver ions, will elute first, while the alkene byproduct is retained more strongly on the column.[1]

Workflow for Argentation Chromatography

cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Result prep_silica Prepare AgNO3-Silica Gel pack_column Pack Column with Nonpolar Eluent prep_silica->pack_column Slurry Pack load_sample Dry Load Crude Mixture pack_column->load_sample elute Elute with Nonpolar Solvent load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC/GC) collect->monitor product Pure Alkyne Elutes First monitor->product byproduct Alkene Byproduct Retained monitor->byproduct

Caption: Workflow for separating alkynes from alkenes.

Question 2: I am trying to purify this compound by distillation, but I'm getting a low yield and see evidence of decomposition or polymerization (darkening color, residue in the flask). How can I prevent this?

Answer:

This compound and many of its derivatives can be thermally sensitive. Heating to their atmospheric boiling point often provides enough energy to initiate decomposition or polymerization pathways.

Recommended Solution: Vacuum Distillation

The solution is to lower the boiling point of the compound by reducing the pressure of the system. This is the core principle of vacuum distillation.[2][3]

  • Principle: A liquid boils when its vapor pressure equals the pressure of the system. By using a vacuum pump, you lower the system pressure, thus allowing the liquid to boil at a much lower, non-destructive temperature.[2] For many organic compounds, a distillation temperature between 45°C and 180°C is ideal to prevent decomposition.[2]

  • Key Steps for Success:

    • Check Glassware: Ensure all glassware is free of cracks or star-cracks that could implode under vacuum.

    • Use a Stir Bar: A stir bar or boiling chips are essential to ensure smooth boiling and prevent bumping, which is common under vacuum.

    • Grease Joints: Lightly grease all ground-glass joints to ensure a tight seal and maintain a low pressure.[2]

    • Gradual Vacuum: Apply the vacuum gradually. This is especially important if there are residual low-boiling solvents, as they will boil off vigorously.[2]

    • Insulate: Wrap the distillation head and neck with glass wool or aluminum foil to maintain thermal equilibrium and prevent premature condensation.[2]

PressureEstimated Boiling Point of this compoundRationale
760 mmHg (Atmospheric)~196 °C (Decomposition likely)High temperature can cause thermal degradation and polymerization.[2][3]
10 mmHg~75-80 °CSignificantly lower temperature minimizes risk of side reactions.
1 mmHg~45-50 °CIdeal for highly sensitive derivatives, providing a very gentle distillation.[2]

Question 3: My NMR analysis shows a mixture of isomers. It seems the triple bonds in my diyne derivative are migrating. What causes this and how can I stop it?

Answer:

Alkyne isomerization, the migration of the triple bond along a carbon chain, is a known side reaction, typically catalyzed by acidic or basic conditions, especially with heat.[4]

Root Cause & Prevention:

  • Basic Impurities: The most common cause is residual strong base from a preceding reaction step (e.g., NaNH₂, KOH).[4][5] Terminal alkynes are particularly susceptible due to their acidic proton (pKa ~25), which can be abstracted to form an acetylide anion, leading to rearrangement.[6]

    • Solution: During your workup, perform a neutralizing wash with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to quench any remaining strong base.[4]

  • Acidic Impurities: Though less common for isomerization, acidic residues can also catalyze hydration or other side reactions.

    • Solution: A wash with a mild base, like saturated aqueous sodium bicarbonate (NaHCO₃), will neutralize acidic contaminants.[4]

  • Purification Conditions: Avoid unnecessarily high temperatures during solvent evaporation or distillation. Ensure your chromatography stationary phase (e.g., silica gel) is neutral. If you suspect your silica is acidic, you can use silica that has been pre-treated with a base like triethylamine.

Troubleshooting Logic for Isomerization

start Isomerization Detected (NMR/GC) check_base Was a strong base used in the previous step? start->check_base check_acid Was a strong acid used? check_base->check_acid No sol_base Quench with sat. aq. NH4Cl during workup check_base->sol_base Yes check_heat Was the sample exposed to high heat? check_acid->check_heat No sol_acid Neutralize with sat. aq. NaHCO3 during workup check_acid->sol_acid Yes sol_heat Use vacuum distillation; avoid high temps in purification check_heat->sol_heat Yes sol_chrom Use neutral silica gel or add 1% Et3N to eluent check_heat->sol_chrom No

Caption: Decision tree for diagnosing alkyne isomerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its derivatives? To ensure long-term stability, alkynes should be stored under an inert atmosphere (argon or nitrogen) to prevent oxidation.[7] They should be kept at low temperatures (refrigerated at 2-8°C or frozen) to minimize the rate of potential polymerization or degradation.[7] Protection from light, using an amber vial or wrapping the container in foil, is also recommended.[7] Ensure the compound is free from any catalytic impurities before long-term storage.[7]

Q2: How can I effectively monitor the purity of my fractions during column chromatography? Thin-Layer Chromatography (TLC) is the most common method. Develop a TLC system before running the column to ensure your target compound has a retention factor (Rf) of approximately 0.2-0.3, which often provides the best separation.[1] Stain your TLC plates with a potassium permanganate (KMnO₄) solution. Alkynes and alkenes will react with the permanganate, appearing as yellow/brown spots on a purple background, making them easy to visualize even if they are not UV-active.

Q3: What are the key safety precautions when handling diynes? Many simple alkynes are flammable and should be handled in a well-ventilated fume hood away from ignition sources.[7] A critical, though less common, hazard for derivatives with a terminal alkyne (RC≡CH) is the formation of explosive heavy metal acetylides.[7] Avoid contact between terminal alkynes and salts or metals of copper(I), silver, and mercury, especially in neutral or basic solutions.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use reversed-phase chromatography for these relatively nonpolar compounds? Yes, reversed-phase chromatography (e.g., using a C18-functionalized silica) is a viable option, especially for derivatives with increased polarity. In reversed-phase, the elution order is opposite to normal-phase: more polar compounds elute first.[8] This can be particularly useful for separating your target compound from even less polar impurities, such as grease or long-chain hydrocarbon byproducts. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

References

Technical Support Center: Optimizing Catalyst Loading for 1,5-Decadiyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in reactions involving 1,5-decadiyne. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, non-conjugated diyne. The cycloisomerization and related transformations of this compound are powerful methods for constructing complex carbocyclic and heterocyclic frameworks. However, achieving high yield and selectivity is critically dependent on fine-tuning the catalyst loading.

This document provides a structured, question-and-answer-based approach to address common challenges, troubleshoot experimental issues, and provide a deeper understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst selection and the impact of loading on this compound reactions, primarily focusing on cycloisomerization pathways.

Q1: What are the common classes of catalysts for this compound cycloisomerization, and how do they work?

A1: The most effective catalysts for activating the alkyne groups of this compound are electrophilic, π-acidic late transition metals. Gold(I) and Platinum(II) complexes are particularly prominent.[1][2]

  • Gold(I) Catalysts: Complexes like (Ph₃P)AuCl/AgSbF₆ or IPrAuCl/AgOTf are highly effective. Gold(I) selectively coordinates to one of the alkyne π-systems, rendering it highly electrophilic and susceptible to intramolecular attack by the second, pendant alkyne.[2][3] This initiates a cascade that can lead to various cyclic products. The choice of ligand (e.g., phosphine vs. N-heterocyclic carbene) can significantly influence catalyst activity and stability.

  • Platinum(II) Catalysts: Simple salts like PtCl₂ are often used. Platinum(II) also acts as a potent π-acid but can exhibit different reactivity profiles and may access different mechanistic pathways compared to gold.[4]

  • Other Metals: Palladium[5], copper[6][7], and iron[8] complexes have also been employed for diyne cyclizations, each offering unique reactivity and selectivity.

The general mechanism involves the coordination of the metal to an alkyne, which lowers the LUMO of the C≡C bond, thereby activating it for nucleophilic attack by the other alkyne in an intramolecular fashion.

Q2: What is a typical starting catalyst loading range for these reactions, and why is this range chosen?

A2: For initial screening and optimization, a catalyst loading of 1-5 mol% is a standard and effective starting point.

  • Rationale for 1-5 mol%: This range represents a crucial balance. It is high enough to ensure a reasonable reaction rate for observing product formation within a practical timeframe (typically 1-24 hours) at moderate temperatures (e.g., room temperature to 80 °C). At the same time, it is low enough to minimize the likelihood of common side reactions associated with excessive catalyst concentration, such as intermolecular oligomerization or substrate decomposition. For particularly active catalysts or high-turnover systems, loadings can often be reduced to <1 mol% once the reaction is optimized.

Q3: How does catalyst loading directly impact reaction rate and product selectivity?

A3: Catalyst loading has a profound and direct effect on both the speed (rate) and the outcome (selectivity) of the reaction.

  • Reaction Rate: In general, the reaction rate is positively correlated with catalyst concentration. Doubling the catalyst loading will often, within a certain range, roughly double the initial rate of product formation. This is because the rate-determining step typically involves a catalyst-substrate species.

  • Selectivity: This is a more complex issue. The desired intramolecular cyclization is a first-order process (dependent on the concentration of one catalyst-substrate complex). However, undesired side reactions, such as intermolecular dimerization or oligomerization, are often second-order or higher (dependent on the collision of two or more catalyst-activated species). Therefore, increasing catalyst loading can disproportionately accelerate these undesired pathways , leading to a significant drop in selectivity for the desired cyclic monomer.

Q4: What are the observable signs of using too much or too little catalyst?

A4: Careful observation of the reaction progress can provide strong clues about whether the catalyst loading is optimal.

SignIndication of Too Little CatalystIndication of Too Much Catalyst
Reaction Progress Reaction is sluggish, stalls before completion, or shows no conversion.Reaction is uncontrollably fast, sometimes with noticeable exotherm.
TLC/GC-MS Analysis A clean reaction profile showing only starting material and, eventually, a single desired product.A complex mixture of products on the TLC plate or in the chromatogram; formation of baseline material (TLC) or high molecular weight species (GC-MS).
Visual Appearance The solution remains clear (unless the catalyst or product is colored).Rapid color change, formation of dark, insoluble materials (catalyst decomposition or charring), or appearance of polymeric solids.

Section 2: Troubleshooting Guide

This section provides systematic guidance for resolving specific issues encountered during the optimization of this compound reactions.

Problem 1: Low or No Conversion of this compound

You've set up your reaction, but after several hours, analysis shows predominantly unreacted starting material.

Initial Diagnosis Workflow

G start Low/No Conversion Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_loading Is Catalyst Loading Sufficient? check_catalyst->check_loading Yes solve_catalyst Source fresh catalyst. Ensure proper activation (e.g., with silver salt). Check for inhibitors (water, air, impurities). check_catalyst->solve_catalyst No check_conditions Are Reaction Conditions Correct? check_loading->check_conditions Yes solve_loading Perform a systematic loading screen. Increase loading incrementally (e.g., 1% -> 2% -> 5%). check_loading->solve_loading No solve_conditions Increase temperature. Screen alternative solvents. Check substrate concentration. check_conditions->solve_conditions No end Reaction Optimized check_conditions->end Yes solve_catalyst->end solve_loading->end solve_conditions->end

Caption: Workflow for diagnosing low reaction conversion.

Possible Causes & Solutions
  • Cause A: Insufficient Catalyst Activity

    • Explanation: The catalyst may be old, decomposed, or improperly activated. Gold(I) and Platinum(II) pre-catalysts often require an in-situ halide abstraction step (e.g., using a silver salt like AgSbF₆ or AgOTf) to generate the active cationic species. If the silver salt is old or the pre-catalyst has degraded, the active catalyst will not form in sufficient concentration.

    • Solution:

      • Use freshly purchased or purified catalyst and silver salt.

      • Ensure solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen), as water can inhibit or decompose many catalysts.

      • Verify that the this compound substrate is pure and free from potential catalyst poisons like sulfur or phosphine impurities.

  • Cause B: Sub-optimal Catalyst Loading

    • Explanation: The reaction may have a high activation barrier that requires a higher concentration of the active species to proceed at a reasonable rate. The initial 1-2 mol% loading may simply be too low.

    • Solution: Perform a systematic catalyst loading screen. Set up parallel reactions with increasing catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%, and 10 mol%) while keeping all other parameters constant. Monitor each reaction by TLC or GC-MS to identify the loading at which conversion begins to occur efficiently.

  • Cause C: Incorrect Reaction Conditions

    • Explanation: The thermal energy may be insufficient to overcome the reaction's activation energy, or the solvent may not be optimal for the catalytic cycle.

    • Solution:

      • Temperature: Gradually increase the reaction temperature in 10-20 °C increments.

      • Solvent: Screen a range of solvents with varying polarity (e.g., Dichloromethane, Toluene, Acetonitrile, Dioxane). The ideal solvent will solubilize all components and may play a role in stabilizing key intermediates.

Problem 2: Poor Product Selectivity / Formation of Byproducts

The reaction proceeds, but instead of a clean conversion to the desired product, a complex mixture is formed, often containing oligomers or polymers.

Catalyst Loading vs. Reaction Pathway

G sub Substrate + Catalyst [S-Cat] intra Desired Product (Intramolecular Cyclization) sub->intra k_intra (First-Order) inter Byproducts (Intermolecular Oligomerization) sub->inter k_inter (Second-Order) loading_low Low [Catalyst] loading_low->intra Favors loading_high High [Catalyst] loading_high->inter Favors

Caption: High catalyst loading can favor undesired intermolecular pathways.

Possible Causes & Solutions
  • Cause A: Excessive Catalyst Loading

    • Explanation: As detailed in FAQ Q3, high local concentrations of the catalyst can accelerate bimolecular or higher-order side reactions faster than the desired unimolecular cyclization. This leads to the formation of dimers, trimers, and other oligomers.

    • Solution:

      • Reduce Catalyst Loading: Systematically decrease the catalyst loading (e.g., from 5 mol% down to 2 mol%, 1 mol%, or even 0.5 mol%).

      • Slow Addition: If a higher loading is required for a reasonable rate, consider adding the substrate slowly via syringe pump to a solution of the catalyst. This keeps the instantaneous concentration of the unreacted substrate low, favoring the intramolecular pathway.

  • Cause B: High Temperature

    • Explanation: While increasing temperature can increase the rate, it can also provide enough energy to access alternative, higher-energy reaction pathways, leading to different, undesired isomers or decomposition products.

    • Solution: Attempt the reaction at a lower temperature for a longer period. Even if the reaction is slower, the selectivity for the thermodynamically favored product may be significantly higher.

Section 3: Protocols & Methodologies

Protocol: General Procedure for a Small-Scale Catalyst Loading Optimization Study

This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading for the cycloisomerization of this compound using a representative Gold(I) catalyst system.

Materials:

  • This compound (purified)

  • (Triphenylphosphine)gold(I) chloride [(Ph₃P)AuCl]

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

  • Small reaction vials with stir bars

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Stock Solution Preparation (Under Inert Atmosphere):

    • Prepare a 0.01 M stock solution of (Ph₃P)AuCl in anhydrous DCM.

    • Prepare a 0.01 M stock solution of AgSbF₆ in anhydrous DCM.

    • Prepare a 0.5 M stock solution of this compound containing a known concentration of the internal standard (e.g., 0.05 M dodecane) in anhydrous toluene.

  • Reaction Setup (Parallel Vials):

    • Label four clean, dry reaction vials (1-4).

    • To each vial, add the required volume of the (Ph₃P)AuCl and AgSbF₆ stock solutions to achieve the target mol% relative to the substrate. Note: Add the gold solution first, then the silver salt solution to generate the active catalyst in situ. A white precipitate of AgCl should form.

    VialTarget LoadingVol. (Ph₃P)AuCl StockVol. AgSbF₆ Stock
    10.5 mol%10 µL10 µL
    21.0 mol%20 µL20 µL
    32.5 mol%50 µL50 µL
    45.0 mol%100 µL100 µL
  • Initiate Reactions:

    • Stir the catalyst solutions for 5 minutes at room temperature to ensure full activation.

    • To each vial, add 200 µL of the this compound/internal standard stock solution (this corresponds to 0.1 mmol of substrate).

    • Seal the vials and place them in a pre-heated block at the desired reaction temperature (e.g., 60 °C).

  • Monitoring and Analysis:

    • At set time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot (~5 µL) from each vial.

    • Quench the aliquot by diluting it in a GC vial containing ethyl acetate and a small amount of triethylamine (to deactivate the catalyst).

    • Analyze the samples by GC-MS or GC-FID to determine the consumption of starting material and the formation of products relative to the internal standard.

  • Evaluation:

    • Plot the yield of the desired product versus time for each catalyst loading.

    • Identify the loading that provides the best combination of reaction rate and selectivity (i.e., the highest yield of the desired product with the fewest byproducts).

References

Technical Support Center: Preventing Diyne Homocoupling in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing and preventing diyne homocoupling in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the formation of symmetrical 1,3-diyne byproducts, a common challenge in reactions involving terminal alkynes, such as the Sonogashira coupling. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is diyne homocoupling and why is it a problem?

Diyne homocoupling, commonly known as the Glaser or Glaser-Hay coupling, is an oxidative reaction where two terminal alkyne molecules join to form a symmetrical 1,3-diyne.[1][2][3] This process is a significant side reaction in many palladium-catalyzed cross-couplings, most notably the Sonogashira reaction.[4][5] It becomes problematic because it consumes the often valuable terminal alkyne starting material, reduces the yield of the intended heterocoupled product, and introduces a byproduct that can be difficult to separate during purification.[5][6]

Q2: What are the primary drivers of diyne homocoupling in a Sonogashira reaction?

The primary culprits are the copper(I) co-catalyst and the presence of an oxidant, typically molecular oxygen from the air.[1][2][5] The mechanism involves the formation of a copper acetylide intermediate, which can then undergo oxidative dimerization.[2][7] Therefore, any condition that favors this oxidative pathway over the desired palladium-catalyzed cross-coupling cycle will increase the amount of homocoupled product.[4][7]

Q3: Can diyne homocoupling occur even in "copper-free" conditions?

While significantly diminished, trace amounts of homocoupling can still occur. This may be due to trace copper contamination in reagents or glassware. More importantly, under certain conditions, palladium itself can promote a degree of homocoupling, although this is generally much less efficient than the copper-catalyzed pathway. The primary strategy to avoid this side reaction is the rigorous exclusion of copper and oxygen.[8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a direct question-and-answer format to help you quickly diagnose and solve problems at the bench.

Issue 1: My reaction yields are low, and I've isolated a significant amount of a symmetrical diyne byproduct.
  • Probable Cause 1: Oxygen Contamination. The Glaser coupling is an oxidative process. The presence of atmospheric oxygen is a major promoter of this side reaction.[5][6]

    • Solution: Rigorous Degassing and Inert Atmosphere.

      • Solvent Degassing: Before use, thoroughly degas all solvents (e.g., THF, DMF, toluene, amines) by sparging with an inert gas like argon or nitrogen for at least 30-60 minutes. Alternatively, use the freeze-pump-thaw method (three cycles are recommended for maximum effectiveness).

      • Inert Reaction Setup: Assemble your reaction glassware while hot and allow it to cool under a positive pressure of inert gas. Use a gas manifold or balloon to maintain this atmosphere throughout the entire reaction, including reagent addition and workup.

      • Reagent Handling: Ensure all liquid reagents, especially amines like triethylamine or diisopropylamine, are degassed before addition.

  • Probable Cause 2: Over-reliance on Copper Co-catalyst. While copper(I) salts (e.g., CuI) are added to accelerate the Sonogashira reaction, they are also the primary catalysts for the Glaser coupling.[4][9] An excess of copper or a slow cross-coupling step gives the homocoupling pathway more time to proceed.

    • Solution: Minimize or Eliminate Copper.

      • Reduce Copper Loading: Titrate down the amount of CuI used. Often, loadings as low as 0.5–2 mol% are sufficient.

      • Switch to Copper-Free Conditions: This is the most effective strategy.[4][8] Modern ligand systems often allow for efficient Sonogashira couplings without any added copper, completely circumventing the primary Glaser mechanism.[10][11]

Issue 2: The desired cross-coupling reaction is very slow, and forcing the conditions (e.g., higher temperature) only increases the homocoupling byproduct.
  • Probable Cause: Suboptimal Catalyst System or Reaction Parameters. A sluggish cross-coupling reaction means the palladium catalytic cycle is inefficient. This allows the faster Glaser coupling side reaction to dominate. Factors can include the choice of palladium source, ligand, base, or solvent.

    • Solution: Optimize the Catalytic System and Conditions.

      • Ligand Choice: The ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting steps of the palladium cycle (oxidative addition and reductive elimination), thus outcompeting the homocoupling pathway.[12][13] Consider switching from common ligands like PPh₃ to more specialized ones (see table below).

      • Base Selection: The base plays a crucial role in deprotonating the alkyne.[14] For less acidic alkynes, a stronger base might be needed. However, very strong bases can sometimes promote side reactions. Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free protocols.[4]

      • Solvent Effects: The solvent influences catalyst solubility, stability, and reaction rates.[15][16] Aprotic polar solvents like DMF or acetonitrile are often effective, while ethers like THF or 1,4-dioxane are also widely used. Ensure the chosen solvent can fully dissolve all components at the reaction temperature.[9]

Issue 3: I am attempting a copper-free Sonogashira, but I am still observing diyne formation.
  • Probable Cause 1: Incomplete Exclusion of Oxygen. Even without copper, oxygen can promote the oxidation of Pd(0) to Pd(II), which can participate in homocoupling pathways, albeit less efficiently.[6]

    • Solution: Add a Reducing Agent. In some advanced protocols, a small amount of a reducing agent is added to keep the copper catalyst in the +1 oxidation state or to scavenge oxygen.[17] However, the simplest solution remains rigorous deoxygenation.

  • Probable Cause 2: Slow Oxidative Addition. If the oxidative addition of the aryl/vinyl halide to the Pd(0) center is the slow step, the concentration of the palladium acetylide intermediate can build up, potentially leading to dimerization.

    • Solution: Use a More Active Palladium Precatalyst or Ligand. Instead of Pd(PPh₃)₄, consider using a combination of a Pd(0) source like Pd₂(dba)₃ with a more activating ligand. Modern palladium precatalysts (e.g., G3-XPhos) are designed for rapid activation and can significantly accelerate the reaction.

Visualizing the Competing Pathways

The diagram below illustrates the desired palladium-catalyzed Sonogashira cross-coupling cycle versus the parasitic copper-catalyzed Glaser homocoupling cycle. Minimizing the Glaser pathway is key to a successful reaction.

G cluster_pd Desired Sonogashira Cycle (Pd-Catalyzed) cluster_cu Parasitic Glaser Cycle (Cu-Catalyzed) Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂(X) Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)L₂(C≡CR) Pd_OA->Pd_TM Transmetalation (from Cu-C≡CR) Pd_TM->Pd0   Product Ar-C≡CR Pd_TM->Product Reductive Elimination Alkyne R-C≡C-H Cu_Ac Cu(I)-C≡CR Alkyne->Cu_Ac Deprotonation (+ Base) CuX Cu(I)X Cu_Ac->Pd_OA To Pd Cycle Diyne R-C≡C-C≡CR Cu_Ac->Diyne Oxidative Dimerization (+ O₂) note1 Key Control Point: Minimize [O₂] and [Cu(I)] to suppress this pathway Diyne->note1

Caption: Competing catalytic cycles in a Sonogashira reaction.

Preventative Strategies & Recommended Protocol

The most robust strategy for preventing diyne homocoupling is to employ a modern, copper-free Sonogashira protocol. This approach eliminates the primary catalyst for the side reaction from the outset.

Parameter Optimization Summary
ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen is a required oxidant for the Glaser-Hay homocoupling mechanism.[1][6]
Catalyst System Copper-Free. Use a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.Eliminates the primary catalyst for homocoupling.[4][8] Modern ligands accelerate the desired cross-coupling, helping it outcompete side reactions.[12][13]
Ligand Buchwald-type (e.g., SPhos, XPhos) or cataCXium® AThese ligands promote fast oxidative addition and reductive elimination, shortening the lifetime of intermediates that could engage in side reactions.[18]
Base K₂CO₃, Cs₂CO₃, or an amine base like DIPEAThe choice is often substrate and solvent-dependent. Inorganic bases are common in copper-free systems.[4]
Solvent Degassed, anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene)Proper solvent choice ensures catalyst and reagent solubility and stability, preventing catalyst decomposition that could slow the desired reaction.[15]
Temperature As low as possible to achieve a reasonable rateHigher temperatures can sometimes accelerate the decomposition of catalysts or promote side reactions. Start at room temperature if using a highly active catalyst system.[19]
Recommended Protocol: Copper-Free Sonogashira Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl/Vinyl Halide (1.0 equiv)

  • Terminal Alkyne (1.1–1.5 equiv)

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2.2–4.4 mol%, typically ~1.1x the Pd loading)

  • Base: K₂CO₃ (2.0–3.0 equiv), finely ground and dried

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, finely ground K₂CO₃, palladium source, and ligand.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent & Reagent Addition: Add the degassed solvent via cannula or syringe, followed by the terminal alkyne. If the alkyne is a solid, it can be added in step 1.

  • Reaction: Place the flask in a preheated oil bath (a starting temperature of 80-100 °C is common for aryl bromides). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A key indicator is the consumption of the limiting reagent (typically the aryl halide). Check for the appearance of both the desired product and a nonpolar spot corresponding to the diyne byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or diethyl ether and filter through a pad of celite to remove the inorganic base and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the desired cross-coupled product from any residual starting materials and the nonpolar diyne byproduct.

By understanding the mechanisms at play and implementing these robust preventative and troubleshooting strategies, you can significantly suppress diyne homocoupling and achieve high yields of your target molecules.

References

Troubleshooting low conversion in 1,5-decadiyne metathesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkyne metathesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the ring-closing alkyne metathesis (RCAM) of 1,5-decadiyne. Low conversion is a common yet surmountable issue. This document provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies to optimize your reaction outcomes.

Section 1: Foundational Concepts

Q: What is the goal of this compound metathesis and what is the reaction mechanism?

A: The ring-closing alkyne metathesis (RCAM) of this compound is a powerful reaction used to form cyclooctyne, a valuable cyclic alkyne. The reaction proceeds by intramolecularly scrambling the alkylidyne units of the starting material. A key driving force for this transformation is the formation and expulsion of a small, volatile byproduct, 2-butyne, which shifts the reaction equilibrium toward the desired cyclic product.[1][2]

The catalytic cycle, typically mediated by a high-valent metal alkylidyne complex (like those of Molybdenum or Tungsten), involves a series of [2+2] cycloaddition and cycloreversion steps. The catalyst's metal alkylidyne bond reacts with one of the alkyne moieties on the this compound substrate to form a metallacyclobutadiene intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to form a new metal alkylidyne and a new alkyne. For RCAM to occur, this process happens intramolecularly, ultimately releasing the cyclized product and regenerating the active catalyst.[2]

sub This compound add1 [2+2] Cycloaddition sub->add1 + Catalyst cat [M]=CR¹ (Active Catalyst) cat->add1 mcbd1 Metallacyclobutadiene Intermediate add1->mcbd1 rev1 Retro [2+2] Cycloreversion mcbd1->rev1 int1 Linear Intermediate with new [M]=CR² rev1->int1 add2 Intramolecular [2+2] Cycloaddition int1->add2 mcbd2 Cyclic Metallacyclobutadiene add2->mcbd2 rev2 Retro [2+2] Cycloreversion mcbd2->rev2 rev2->cat Catalyst Regeneration prod Cyclooctyne (Product) rev2->prod Product Release byprod 2-Butyne rev2->byprod Byproduct Expulsion

Caption: Catalytic cycle for the RCAM of this compound.

Section 2: Troubleshooting Low Conversion

This section is structured to guide you from the most fundamental checks to more nuanced optimizations.

Q: My reaction shows zero conversion. What are the first things to verify?

A: A complete lack of reactivity points to a fundamental flaw in the reaction setup rather than a subtle optimization issue. Perform a systematic check of these critical factors:

  • Inert Atmosphere Integrity: Alkyne metathesis catalysts, particularly the highly active Schrock-type molybdenum and tungsten alkylidynes, are extremely sensitive to oxygen and moisture.[1] A leak in your Schlenk line or glovebox can rapidly decompose the catalyst.

    • Action: Ensure all glassware is rigorously dried, and the system is properly purged with a high-purity inert gas (Argon or Nitrogen). Use fresh, anhydrous, and degassed solvents.[3]

  • Catalyst Viability: The catalyst is the heart of the reaction. Improper storage or handling can render it inactive.

    • Action: Use a fresh batch of catalyst or one that has been stored correctly under an inert atmosphere in a freezer. If in doubt, perform a control reaction on a simple, reliable substrate (e.g., self-metathesis of 3-hexyne) to confirm catalyst activity.[3]

  • Reagent Identity: Confirm that the substrate is indeed this compound and that the correct catalyst was added. Simple human error can sometimes be the cause.

start Start: Zero Conversion q_inert Is the inert atmosphere (Ar/N₂) guaranteed? start->q_inert sol_inert Action: Re-dry glassware, purge system, use fresh anhydrous/degassed solvent. q_inert->sol_inert No q_catalyst Is the catalyst known to be active and stored correctly? q_inert->q_catalyst Yes sol_inert->q_catalyst sol_catalyst Action: Use fresh catalyst. Test on a known reaction. q_catalyst->sol_catalyst No q_reagents Are substrate and catalyst identities correct? q_catalyst->q_reagents Yes sol_catalyst->q_reagents sol_reagents Action: Verify reagents by analytical methods (NMR, etc.). q_reagents->sol_reagents No end Problem Likely Solved. Proceed with reaction. q_reagents->end Yes sol_reagents->end

Caption: Initial troubleshooting workflow for zero conversion.
Q: I'm seeing low conversion (<30%). What are the most probable causes and solutions?

A: Low conversion suggests the reaction is initiated but fails to reach completion. The cause is likely related to catalyst activity, substrate/solvent quality, or suboptimal reaction conditions.

Catalyst-Related Issues
  • Is the right catalyst being used? While ruthenium-based Grubbs catalysts are famous for olefin metathesis, they are generally less effective for alkyne metathesis.[4][5] High-oxidation-state molybdenum and tungsten alkylidyne complexes ("Schrock-type" catalysts) are the systems of choice.[6][7] Molybdenum-based "canopy catalysts" with trisilanolate ligands are known for their high activity and functional group tolerance.[6][8][9]

  • Is the catalyst loading sufficient? For challenging RCAM reactions, higher catalyst loadings may be required, sometimes in the range of 3-5 mol%.[10] If you are using a low loading (e.g., <1 mol%), the catalyst may be decomposing before a significant number of turnovers can occur.

  • Is the catalyst decomposing prematurely? Even under an inert atmosphere, catalysts can degrade. A common pathway is a bimolecular reaction where two catalyst molecules react with each other, leading to inactive dinuclear species.[8][9] This is more likely at higher catalyst concentrations.

    • Solution: While it may seem counterintuitive, adding the catalyst in portions or using a syringe pump for slow addition can sometimes maintain a low, steady concentration of the active species, minimizing bimolecular decomposition.

Substrate and Solvent Purity
  • How pure must the this compound and solvent be? Extremely pure. The catalyst is a highly reactive, electron-deficient metal center. It is susceptible to poisoning by a wide range of functional groups and impurities.

    • Poisons include: Water, alcohols (which can cause hydrolysis), and peroxides (which can oxidize the metal center).[1][11][12]

    • Actionable Protocol:

      • Substrate Purification: Purify the this compound via distillation or flash chromatography to remove any potential poisons.

      • Solvent Preparation: Use a solvent known to be compatible, such as toluene, benzene, or CCl₄.[6][13] The solvent must be rigorously dried and deoxygenated. A common and effective method is sparging with argon or nitrogen for 30-60 minutes, followed by passing it through an activated alumina column (solvent purification system).[3]

Reaction Conditions
  • How can I effectively drive the reaction equilibrium? The expulsion of 2-butyne is the thermodynamic driving force. If this byproduct is allowed to accumulate, the reaction can stall or even reverse.

    • Actionable Solutions:

      • Vacuum: Perform the reaction under a dynamic vacuum (if the solvent's boiling point allows) to continuously remove the volatile 2-butyne.

      • Inert Gas Sparge: Bubbling a slow stream of inert gas (e.g., argon) through the reaction mixture can effectively carry away the 2-butyne.[13]

      • Molecular Sieves: The addition of activated 5 Å molecular sieves can act as a scavenger for the 2-butyne byproduct, helping to drive the reaction to completion.[1][10]

Q: My reaction starts well but then stops. What is causing this catalyst deactivation?

A: If the reaction initiates but then stalls, it is a classic sign of catalyst deactivation. Besides the bimolecular pathway mentioned earlier, there are other common culprits.

  • Hydrolysis/Oxidation: This is the most common issue and stems from trace amounts of water or oxygen in the system. The high-valent metal center is susceptible to reaction with these atmospheric components.[1]

  • Interaction with Terminal Alkynes: Although this compound is an internal alkyne, impurities of terminal alkynes can be highly problematic. Schrock-type catalysts can react with the acidic proton of a terminal alkyne, leading to a deactivation pathway involving a transannular C-H activation.[1]

  • Ligand Dissociation/Reorganization: In some "canopy" type catalysts, the tripodal ligand framework can be somewhat strained. Under chemical stress, these ligands can reorganize, leading to the formation of inactive catalyst aggregates.[8][9]

cat Active Catalyst [M]=CR inactive_ox Inactive Oxidized/Hydrolyzed Species cat->inactive_ox Hydrolysis / Oxidation inactive_dimer Inactive Dimer [M≡M] cat->inactive_dimer Bimolecular Decomposition inactive_ch Deprotio-metallacycle (Inactive) cat->inactive_ch C-H Activation h2o H₂O / O₂ h2o->inactive_ox cat2 Active Catalyst [M]=CR cat2->inactive_dimer terminal Terminal Alkyne Impurity (R-C≡C-H) terminal->inactive_ch

Caption: Common catalyst deactivation pathways.

Section 3: Data, Protocols, and Best Practices

Recommended Reaction Parameters

The optimal conditions depend heavily on the specific catalyst used. However, the following table provides a general starting point for optimization.

ParameterRecommendationRationale & Causality
Catalyst Type Schrock-type Molybdenum or Tungsten Alkylidyne.[6] "Canopy" catalysts with silanolate ligands are preferred.[8][9]These catalysts are specifically designed for alkyne metathesis and exhibit high activity. Ruthenium catalysts are generally unsuitable.[14]
Catalyst Loading 1-5 mol%Higher loadings may be needed to overcome catalyst decomposition, but can also promote bimolecular deactivation if concentration is too high.[8][10]
Solvent Toluene, Benzene, CCl₄These are non-coordinating solvents. Avoid ethers, alcohols, or protic solvents which can poison the catalyst.[6][11][13]
Concentration 0.05 - 0.1 MRing-closing reactions are favored at lower concentrations to minimize intermolecular side reactions (polymerization).[13]
Temperature 50 - 80 °CProvides sufficient thermal energy to overcome activation barriers. Some modern catalysts can operate at lower temperatures.[10][12]
Byproduct Removal Dynamic Vacuum or Argon Sparge + 5 Å Molecular SievesCrucial for shifting the reaction equilibrium towards the product by removing volatile 2-butyne.[1][10][13]
Detailed Experimental Protocol: RCAM of this compound

This protocol assumes all operations are performed using standard Schlenk techniques or inside a glovebox.

  • Glassware and Reagent Preparation:

    • Oven-dry a Schlenk flask equipped with a magnetic stir bar and a condenser overnight. Allow it to cool to room temperature under a high-vacuum line.

    • Prepare a stock solution of the chosen Molybdenum or Tungsten catalyst (e.g., 5-10 mg/mL) in rigorously degassed, anhydrous toluene.

    • In a separate flask, prepare a solution of purified this compound in degassed, anhydrous toluene to the desired concentration (e.g., 0.1 M).

    • Add activated 5 Å molecular sieves to the substrate solution.[10]

  • Reaction Setup:

    • Transfer the this compound solution to the reaction flask.

    • If not using a vacuum, equip the condenser with a gas outlet bubbler and begin a slow, steady purge of argon through the solution.[13]

    • Heat the solution to the target temperature (e.g., 70 °C).

  • Initiation and Monitoring:

    • Once the temperature has stabilized, add the catalyst solution dropwise to the stirring substrate solution.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes). Quench the aliquots by exposing them to air and a drop of ethyl vinyl ether, then analyze by GC-MS or ¹H NMR.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench by opening it to the air and stirring for 30 minutes.

    • Remove the solvent under reduced pressure.

    • The crude product will contain residual metal. Purification via flash column chromatography on silica gel is typically required.[3] For applications requiring extremely low metal content, specific scavenging agents or treatments with oxidizing agents followed by filtration may be necessary.[15][16][17]

References

Identification and removal of impurities in 1,5-decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Identification and Removal of Impurities in 1,5-Decadiyne

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, non-conjugated diyne in their work. The chemical integrity of this compound (CAS 53963-03-4) is paramount for achieving reproducible outcomes in multi-step synthesis, polymer chemistry, and click reactions.[1][2][3] This document provides in-depth, field-proven insights into the common impurities, analytical identification methods, and robust purification protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The impurity profile of this compound is heavily dependent on its synthetic route. Typically, alkynes are synthesized via double dehydrohalogenation of vicinal or geminal dihalides using a strong base.[4][5][6] This process can lead to several classes of impurities:

  • Reaction Intermediates: Incomplete elimination can result in residual vinylic halides.

  • Isomeric Byproducts: The strong base required for synthesis can catalyze the isomerization of the triple bonds, leading to the formation of other decadiyne isomers, such as conjugated diynes or other non-conjugated isomers like 1,9-decadiyne.[7][8]

  • Starting Materials: Unreacted dihaloalkanes may persist in the crude product.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., THF, ammonia, dichloromethane) are common.

  • Oxidative and Polymeric Impurities: Alkynes, especially terminal ones, can be susceptible to oxidation or polymerization, particularly when exposed to air, heat, or light.[9] This often manifests as a discoloration (yellowing or browning) of the material.

Q2: How can I reliably assess the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile compounds like this compound.[10] It provides a quantitative measure of purity (as % area in the chromatogram) and allows for the identification of volatile impurities by their mass spectra.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying structurally similar impurities.[10] Quantitative NMR (qNMR) can also be used for an accurate purity assessment against a certified internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While not quantitative, FTIR is excellent for quickly verifying the presence of the key functional groups. For this compound, you should observe a sharp C-H stretch for the terminal alkyne around 3300 cm⁻¹ and a C≡C triple bond stretch around 2120 cm⁻¹. The absence of significant O-H (~3400 cm⁻¹) or C=O (~1700 cm⁻¹) bands can rule out major oxidative impurities.

Q3: My ¹H NMR spectrum shows unexpected peaks. What are the characteristic signals for pure this compound?

Impurities can complicate NMR spectra. It is crucial to correctly identify the signals corresponding to the desired product. The expected ¹H NMR signals for this compound in CDCl₃ are summarized below. Deviations or additional peaks suggest the presence of impurities.

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-1 (≡C-H )~1.95Triplet (t)~2.7Terminal alkyne proton.
H-2 (-CH₂-C≡)~2.18Triplet of Triplets (tt)~7.0, ~2.7Coupled to both H-1 and H-3.
H-3 (-CH₂-)~1.55Quintet~7.0Methylene group adjacent to sp³ carbons.
H-4 (-CH₂-)~2.15Triplet of Doublets (td)~7.0, ~2.5Propargylic protons adjacent to the internal alkyne.
H-7 to H-9~1.40 - 1.50Multiplet (m)-Overlapping signals from the butyl chain.
H-10 (-CH₃)~0.92Triplet (t)~7.4Terminal methyl group.

Data interpreted from standard chemical shift prediction and comparison with similar structures.

Q4: What is the most effective general-purpose method for purifying this compound?

For a volatile liquid like this compound, vacuum distillation is the most effective and scalable method for removing non-volatile impurities (like polymers or salts) and separating it from components with significantly different boiling points.[12] It is crucial to use a good vacuum source and monitor the temperature to prevent thermal decomposition.

Q5: I am struggling to separate this compound from an isomeric diyne or an alkene impurity. Standard chromatography isn't working. What should I do?

This is a classic challenge where compounds have nearly identical polarities. The solution is argentation chromatography , which uses silica gel impregnated with silver nitrate (AgNO₃).[12]

Causality: The principle behind this technique is the reversible formation of π-complexes between the silver(I) ions on the stationary phase and the π-bonds of unsaturated compounds.[13] The strength of this interaction depends on the accessibility and number of π-bonds. Alkenes and conjugated diynes typically bind more strongly to the silver-impregnated silica than terminal or internal alkynes, allowing for their separation where traditional methods fail.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Sample is yellow or brown Oxidation or polymerization of the alkyne.1. Pass the material through a short plug of activated alumina or charcoal with a non-polar eluent (e.g., hexane). 2. For storage, ensure the product is kept under an inert atmosphere (argon or nitrogen), in a cool, dark place.[9]
Low yield after vacuum distillation 1. Vacuum is insufficient, requiring higher temperatures that cause decomposition. 2. The solution was cooled too rapidly during recrystallization attempts, leading to loss in mother liquor.[14] 3. Product loss during transfers in a large apparatus.1. Use a high-performance vacuum pump and check all seals for leaks. 2. Use a short-path distillation apparatus to minimize surface area and travel distance. 3. Ensure the condenser is sufficiently cold to prevent loss of the volatile product.
Impurities co-elute during silica gel chromatography Impurities have a polarity very similar to this compound.1. Switch to a highly non-polar mobile phase (e.g., pure pentane or hexane) and use a long column to maximize resolution.[12] 2. If co-elution persists, employ argentation chromatography (see Protocol 4).
GC-MS shows a cluster of peaks with the same mass Presence of structural isomers (e.g., conjugated diynes, other positional isomers of the triple bonds).1. Optimize the GC temperature ramp (slower ramp) to improve separation. 2. For preparative separation, argentation chromatography is the most effective method.[12]

Experimental Protocols & Workflows

Workflow 1: Purification Strategy Selection

This diagram outlines the decision-making process for purifying crude this compound.

start Crude this compound Sample analytics Purity Assessment (GC-MS, NMR) start->analytics decision1 Purity > 98%? analytics->decision1 end_ok Product Ready for Use decision1->end_ok Yes decision2 Major Impurity Type? decision1->decision2 No distill Protocol 3: Vacuum Distillation decision2->distill Non-volatile / High BP chroma Protocol 4: Argentation Chromatography decision2->chroma Isomeric / Alkene re_analytics Re-assess Purity (GC-MS, NMR) distill->re_analytics chroma->re_analytics re_analytics->decision1

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purity Assessment by GC-MS

This protocol is designed to identify and quantify volatile impurities in this compound.[10]

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (with a split ratio of 50:1).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The purity is estimated as the peak area of the product divided by the total peak area. Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).[11]

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying gram-to-kilogram quantities of this compound from non-volatile impurities.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are clean and properly sealed with vacuum grease. Connect the apparatus to a cold trap and a high-vacuum pump.

  • Charging the Flask: Add the crude this compound to the distillation flask, along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system. Bumping can be minimized by starting the vacuum before heating.

  • Heating: Once a stable vacuum is achieved (<1 mmHg), gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the vacuum level. For reference, the related 1,9-decadiyne boils at 351-353 K (78-80 °C) at 0.017 bar (~13 mmHg).[15]

  • Completion: Stop the distillation when the temperature rises or drops, or when only a small, dark residue remains.

  • Shutdown: Allow the apparatus to cool completely before slowly re-introducing air into the system. Store the purified product under an inert atmosphere.

Protocol 3: Advanced Purification by Argentation Column Chromatography

This protocol is highly effective for separating alkynes from other unsaturated compounds.[12]

  • Preparation of AgNO₃-Silica:

    • In a round-bottom flask, dissolve silica gel (standard 230-400 mesh) in a minimal amount of deionized water.

    • In a separate flask, dissolve silver nitrate (10-15% by weight relative to the silica) in deionized water.

    • In the dark or under red light (AgNO₃ is light-sensitive), add the silver nitrate solution to the silica slurry and mix thoroughly.

    • Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Activate the AgNO₃-silica by heating it in an oven at 110°C for 4-6 hours. Store it in a desiccator, protected from light.

  • Column Packing:

    • Pack the column with the prepared AgNO₃-silica as a slurry in a very non-polar solvent (e.g., pentane or hexane).

    • Wrap the column in aluminum foil to protect it from light.

  • Sample Loading and Elution:

    • Dissolve the impure this compound in a minimal amount of the non-polar eluent.

    • Load the sample onto the column.

    • Elute with a non-polar solvent system (e.g., 100% hexane, or hexane with 0.5-2% diethyl ether or toluene). The more unsaturated impurities will be retained more strongly, allowing the desired this compound to elute earlier.

    • Monitor the fractions by TLC or GC-MS.

  • Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure to yield the purified product.

Workflow 2: Argentation Chromatography Process

cluster_prep Stationary Phase Preparation cluster_chrom Chromatography cluster_post Post-Purification prep1 Slurry Silica Gel in DI Water prep3 Mix Slurry and Solution (in dark) prep1->prep3 prep2 Dissolve AgNO₃ in DI Water prep2->prep3 prep4 Evaporate Water (Rotovap) prep3->prep4 prep5 Activate in Oven (110°C, 4-6h) prep4->prep5 pack Pack Column with AgNO₃-Silica (wrap in foil) prep5->pack load Load Sample in Non-polar Solvent pack->load elute Elute with Hexane or Hexane/Ether load->elute collect Collect Fractions elute->collect monitor Analyze Fractions (TLC, GC-MS) collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap product Pure this compound evap->product

Caption: Step-by-step workflow for purification by argentation chromatography.

References

Technical Support Center: Enhancing Regioselectivity in the Functionalization of 1,5-Decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced synthetic strategies. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working on the regioselective functionalization of 1,5-decadiyne. Our goal is to move beyond simple protocols and explain the underlying principles that govern selectivity, enabling you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of this compound

This compound is a non-conjugated diyne featuring two chemically distinct alkyne environments: a terminal alkyne (at C-1) and an internal alkyne (at C-5). This structural difference is the cornerstone of achieving regioselectivity. The terminal alkyne possesses an acidic proton (pKa ≈ 25), making it susceptible to deprotonation and subsequent reactions like coupling, while the internal alkyne is sterically more hindered and lacks this acidic proton.[1][2] Exploiting these electronic and steric differences is critical for selectively modifying one site over the other.

This guide addresses common issues encountered during these selective transformations and provides field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I need to functionalize the internal alkyne. How can I prevent the terminal alkyne from reacting?

Answer: This is a classic challenge that is best solved using a protecting group strategy. The higher reactivity of the terminal alkyne's acidic proton allows for its selective protection, rendering it inert while you perform chemistry on the internal alkyne. Trialkylsilyl groups are the most common and effective choice for this purpose.[3][4]

The general workflow involves three key stages:

  • Selective Protection: Mask the terminal alkyne.

  • Functionalization: Perform the desired reaction on the internal alkyne.

  • Deprotection: Remove the protecting group to regenerate the terminal alkyne.

G cluster_workflow Protect-Then-Functionalize Workflow A This compound B Step 1: Selective Protection (e.g., TMS-Cl, base) A->B C 1-(Trimethylsilyl)-1,5-decadiyne B->C D Step 2: Functionalization of Internal Alkyne C->D E Protected & Functionalized Product D->E F Step 3: Deprotection (e.g., K2CO3, MeOH) E->F G Final Product: Internal Alkyne Functionalized F->G G cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle (Terminal Alkyne Activation) Pd0 Pd(0)L₂ Pd_Ar Ar-Pd(II)-X L₂ Pd0->Pd_Ar Oxidative Addition (Ar-X) Pd_Alk Ar-Pd(II)-alkyne L₂ Pd_Ar->Pd_Alk Transmetalation Pd_Alk->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_Alk->Product CuX Cu(I)X Cu_alkyne Cu(I)-alkyne CuX->Cu_alkyne R-C≡C-H, Base Cu_alkyne->Pd_Ar To Pd Cycle G cluster_troubleshooting Troubleshooting Low Regioselectivity Start Low Regioselectivity Observed Q1 Which reaction are you performing? Start->Q1 A1 Coupling (e.g., Sonogashira) Q1->A1 Coupling A2 Addition (e.g., Hydroboration) Q1->A2 Addition S1 Check for catalyst deactivation. Ensure anhydrous/anaerobic conditions. Verify substrate purity (no terminal alkyne impurities). A1->S1 Q2 Which reagent are you using? A2->Q2 A3 BH3 or similar small reagent Q2->A3 Small A4 Bulky reagent (9-BBN, Sia2BH) Q2->A4 Bulky S2 Switch to a sterically hindered reagent like 9-BBN to exploit steric differences. A3->S2 S3 Check reaction temperature (is it too high?). Verify stoichiometry (use 1.0 eq). Consider solvent effects. A4->S3

References

Stability issues of 1,5-decadiyne under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,5-decadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate and mitigate potential issues, ensuring the success and integrity of your experiments.

I. Understanding the Inherent Reactivity of this compound

This compound is a valuable C10 building block containing two terminal alkyne functionalities. This unique structure, however, imparts a certain degree of instability that must be carefully managed. The primary sources of its reactivity stem from:

  • Acidic Terminal Protons: The hydrogen atoms on the sp-hybridized carbons are acidic and can be readily deprotonated by bases.

  • Propensity for Oxidative Coupling: In the presence of certain metal catalysts, particularly copper, terminal alkynes can undergo oxidative homocoupling to form dimers and oligomers.

  • Susceptibility to Polymerization: Transition metal catalysts can initiate the polymerization of the alkyne groups, leading to the formation of undesirable polymeric byproducts.

  • Potential for Isomerization: Under basic conditions, the terminal alkyne can isomerize to more stable internal alkyne isomers.

This guide will provide practical solutions to these and other challenges you may encounter.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the use of this compound in chemical reactions. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem and a step-by-step protocol for its resolution.

Question 1: My reaction mixture containing this compound turned into a brown or black tar-like substance, and I observed little to no desired product. What is the likely cause?

Answer: The formation of a tar-like substance is a strong indication of uncontrolled polymerization of this compound. This is a common issue when using terminal alkynes, especially in the presence of transition metal catalysts.

Causality: Transition metal catalysts, particularly those of copper, rhodium, and palladium, can efficiently catalyze the polymerization of alkynes.[1] The reaction proceeds through a chain-growth mechanism, leading to the formation of long-chain conjugated polymers, which are often insoluble and appear as tars.

Troubleshooting Protocol:

  • Catalyst Selection and Purity:

    • Scrutinize Your Catalyst: Ensure the transition metal catalyst you are using is of high purity and is not contaminated with other metals that could promote polymerization.

    • Consider Catalyst-Free Alternatives: If possible, explore synthetic routes that do not require a transition metal catalyst. Metal-free click chemistry or base-catalyzed reactions might be viable alternatives.[2]

  • Reaction Conditions:

    • Lower the Temperature: Polymerization reactions often have a higher activation energy than the desired reaction. Running your reaction at a lower temperature can significantly reduce the rate of polymerization.

    • Control Monomer Concentration: High concentrations of this compound can favor polymerization. Consider adding the alkyne slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Use of Inhibitors:

    • Free Radical Inhibitors: In some cases, polymerization may proceed through a radical mechanism. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, can suppress this unwanted side reaction.

Workflow for Preventing Polymerization:

Caption: A workflow for mitigating unwanted polymerization of this compound.

Question 2: My product analysis shows the presence of an isomer of this compound, and my yields of the desired product are low. Why is this happening?

Answer: The presence of an isomer suggests that this compound has undergone isomerization from a terminal alkyne to a more stable internal alkyne under your reaction conditions.

Causality: The terminal protons of this compound are acidic and can be removed by a base. The resulting acetylide anion can then undergo a series of protonation and deprotonation steps, leading to the migration of the triple bond to an internal position. Strong bases are particularly effective at promoting this isomerization.

Troubleshooting Protocol:

  • Base Selection:

    • Avoid Strong Bases: If your reaction requires a base, opt for a weaker, non-nucleophilic base. Bases like potassium carbonate or triethylamine are less likely to cause isomerization than strong bases like sodium amide or potassium tert-butoxide.

    • Stoichiometry of the Base: Use the minimum amount of base necessary for your reaction to proceed.

  • Temperature Control:

    • Keep it Cool: Isomerization is often accelerated at higher temperatures. Running your reaction at or below room temperature can help to minimize this side reaction.

  • Protecting Groups:

    • Consider Silylation: If isomerization is a persistent problem, consider protecting the terminal alkyne with a silyl group (e.g., trimethylsilyl). The silyl group can be removed later in the synthetic sequence.

Table 1: Relative Strength of Common Bases and Their Propensity to Cause Isomerization

BasepKa of Conjugate AcidIsomerization Risk
Sodium Amide (NaNH₂)~38High
Potassium tert-Butoxide (t-BuOK)~19High
Sodium Hydroxide (NaOH)~15.7Moderate
Triethylamine (Et₃N)~10.8Low
Potassium Carbonate (K₂CO₃)~10.3Low

Question 3: I am performing a Glaser-Hay coupling with this compound and am observing a mixture of oligomers instead of the desired dimer. How can I improve the selectivity?

Answer: The Glaser-Hay coupling is a powerful tool for the homocoupling of terminal alkynes, but it can lead to the formation of oligomers and polymers if not properly controlled, especially with a diyne like this compound.[3][4]

Causality: The Glaser-Hay reaction involves the oxidative coupling of copper acetylides.[3] With a difunctional molecule like this compound, both alkyne ends can react, leading to the formation of linear and cyclic oligomers and polymers.

Troubleshooting Protocol:

  • High Dilution Conditions:

    • Principle of High Dilution: To favor intramolecular cyclization or the formation of a simple dimer over intermolecular oligomerization, the reaction should be carried out under high dilution. This is achieved by slowly adding the this compound solution to a large volume of solvent containing the catalyst.

    • Syringe Pump Addition: The use of a syringe pump for the slow and controlled addition of the substrate is highly recommended.

  • Catalyst and Ligand System:

    • Choice of Copper Salt: Copper(I) chloride or copper(I) iodide are commonly used.[5]

    • Role of the Ligand: A bidentate amine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is crucial for the reaction's success as it solubilizes the copper salt and accelerates the reaction.[4][6]

  • Control of Oxygen:

    • Oxidant: The reaction requires an oxidant, which is typically molecular oxygen from the air.[3] Ensure that the reaction is open to the air or that air is bubbled through the solution.

Experimental Protocol for Selective Dimerization of this compound via Glaser-Hay Coupling:

  • Set up a reaction flask with a large volume of a suitable solvent (e.g., dichloromethane or pyridine).

  • Add the copper(I) salt (e.g., CuCl, 0.1 eq.) and TMEDA (1.2 eq.).

  • Prepare a dilute solution of this compound in the same solvent.

  • Using a syringe pump, add the this compound solution to the vigorously stirred catalyst solution over a period of several hours.

  • Allow the reaction to stir overnight, open to the air.

  • Work up the reaction by quenching with an aqueous solution of ammonium chloride and extracting the product.

Caption: Key factors for controlling the Glaser-Hay coupling of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from sources of ignition as it is a flammable liquid.[8] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or moisture-induced side reactions.

Q2: Is this compound thermally stable?

Q3: What are the main incompatibilities of this compound?

A: this compound is incompatible with strong oxidizing agents, strong bases, and certain metals.[7][10]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Bases: Can cause deprotonation and subsequent isomerization.

  • Metals: Contact with metals such as copper, silver, mercury, and their salts should be avoided as this can lead to the formation of explosive metal acetylides.

Q4: How does the 1,5-disposition of the alkyne groups affect the stability of the molecule?

A: The presence of two terminal alkyne groups in a 1,5-relationship makes the molecule particularly susceptible to intramolecular reactions and polymerization. The spatial proximity of the two reactive sites can facilitate cyclization reactions under certain conditions. Furthermore, in reactions like the Glaser-Hay coupling, the difunctional nature of the molecule is the primary reason for the tendency to form oligomers and polymers.

IV. References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound 53963-03-4. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Glaser coupling. Retrieved from --INVALID-LINK--

  • SynHet. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Retrieved from --INVALID-LINK--

  • Zhu, Y., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. Methods in Enzymology, 605, 29-52.

  • ChemicalBook. (2023). 1,9-DECADIYNE - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Adamchuk, J. (2006). Early transition metal catalysts for the living polymerization of olefins and alkynes. Massachusetts Institute of Technology.

  • BenchChem. (2023). Safety and Handling Precautions for 1,3-Decadiyne: An In-depth Technical Guide. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 53963-03-4). Retrieved from --INVALID-LINK--

  • Thomas, J., & Thomas, K. J. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(59), 31239-31262.

  • Jones, G. D., et al. (2016). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, 189, 429-441.

  • U.S. Department of Transportation. (1974). The Thermal Decomposition of Thirty Commercially Available Materials at 300C.

  • Google Patents. (2019). Polymerization catalysts. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1,9-Decadiyne. Retrieved from --INVALID-LINK--

  • Tang, L., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 12(12), 2986.

  • Kiyamova, A. R., et al. (2021). Synthesis, Structure, and Actual Applications of Double Metal Cyanide Catalysts. Catalysts, 11(11), 1361.

  • U.S. Environmental Protection Agency. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.

  • Sytov, A. V., et al. (2019). Transition-Metal-Catalyzed Chain-Growth Polymerization of 1,4-Diethynylbenzene into Microporous Crosslinked Poly(phenylacetylene)s: the Effect of Reaction Conditions. Macromolecular Chemistry and Physics, 220(18), 1900229.

References

Technical Support Center: Scalable Synthesis of 1,5-Decadiyne for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 1,5-decadiyne. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this versatile chemical intermediate. Here, we provide field-proven insights, detailed troubleshooting guides, and frequently asked questions to ensure your synthesis is efficient, scalable, and safe.

Introduction to this compound and its Industrial Relevance

This compound is a linear C10 hydrocarbon featuring two alkyne functional groups, making it a valuable building block in organic synthesis.[1] Its structure allows for a variety of chemical transformations, including click chemistry, polymerization, and the synthesis of complex macrocycles. In the pharmaceutical and materials science industries, this compound and its derivatives are utilized as linkers and precursors for novel therapeutic agents and advanced polymers. The growing demand for these applications necessitates a robust and scalable synthesis protocol.

This guide will focus on a palladium-copper catalyzed cross-coupling reaction, a well-established and versatile method for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms, which can be adapted for the synthesis of diynes.[2][3]

Proposed Scalable Synthesis Protocol: A Modified Cadiot-Chodkiewicz Coupling Approach

While a specific, publicly available industrial-scale protocol for this compound is not widely documented, a robust and scalable synthesis can be designed based on the principles of the Cadiot-Chodkiewicz coupling. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. For scalability, a palladium co-catalyst is often introduced to improve efficiency and yield.[4]

Our proposed two-step synthesis starts from commercially available 1,5-hexadiyne and involves a selective monohalogenation followed by a palladium-copper catalyzed coupling with a suitable Grignard reagent.

Experimental Workflow

Scalable Synthesis of this compound cluster_0 Step 1: Selective Monobromination cluster_1 Step 2: Palladium-Copper Catalyzed Cross-Coupling cluster_2 Purification 1,5-Hexadiyne 1,5-Hexadiyne Reaction_1 Reaction in Acetone -15°C to 0°C 1,5-Hexadiyne->Reaction_1 NBS N-Bromosuccinimide (NBS) AgNO3 (cat.) NBS->Reaction_1 1-Bromo-1,5-hexadiyne 1-Bromo-1,5-hexadiyne Reaction_1->1-Bromo-1,5-hexadiyne Reaction_2 Reaction in THF 0°C to RT 1-Bromo-1,5-hexadiyne->Reaction_2 Butyl_MgBr n-Butylmagnesium Bromide in THF Butyl_MgBr->Reaction_2 Catalysts Pd(PPh3)4 CuI Catalysts->Reaction_2 1,5-Decadiyne_Crude Crude this compound Reaction_2->1,5-Decadiyne_Crude Workup Aqueous Workup (NH4Cl solution) 1,5-Decadiyne_Crude->Workup Extraction Solvent Extraction (e.g., Hexane) Workup->Extraction Distillation Vacuum Distillation Extraction->Distillation Pure_Product Pure this compound Distillation->Pure_Product caption Figure 1: Proposed scalable synthesis workflow for this compound.

Caption: Figure 1: Proposed scalable synthesis workflow for this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 1-Bromo-1,5-hexadiyne

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet is charged with 1,5-hexadiyne and acetone. The reactor is cooled to -15°C.

  • Reagent Addition: A solution of N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃) in acetone is added dropwise to the reactor while maintaining the temperature below -10°C.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to ensure the selective formation of the monobrominated product and minimize the formation of dibrominated species.

  • Workup: Once the reaction is complete, the mixture is filtered to remove the succinimide byproduct. The filtrate is then quenched with a cold, dilute sodium thiosulfate solution to destroy any remaining bromine.

  • Extraction and Solvent Removal: The product is extracted with a nonpolar solvent like hexane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude 1-bromo-1,5-hexadiyne.

Step 2: Synthesis of this compound

  • Reactor Setup: A clean, dry, jacketed reactor is charged with palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and copper(I) iodide (CuI) under a nitrogen atmosphere. Anhydrous tetrahydrofuran (THF) is added, and the mixture is stirred.

  • Addition of Starting Material: The crude 1-bromo-1,5-hexadiyne, dissolved in THF, is added to the reactor.

  • Grignard Reagent Addition: n-Butylmagnesium bromide in THF is added slowly to the reaction mixture at 0°C. An exothermic reaction is expected, and the addition rate should be controlled to maintain the temperature below 10°C.

  • Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by GC or HPLC.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic layers are washed with brine, dried, and concentrated. The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Table 1: Optimized Reaction Parameters

ParameterStep 1: MonobrominationStep 2: Cross-Coupling
Key Reagents 1,5-Hexadiyne, NBS, AgNO₃ (cat.)1-Bromo-1,5-hexadiyne, n-Butylmagnesium Bromide
Catalysts -Pd(PPh₃)₄ (0.5-1 mol%), CuI (1-2 mol%)
Solvent AcetoneTetrahydrofuran (THF)
Temperature -15°C to 0°C0°C to Room Temperature
Reaction Time 2-4 hours4-8 hours
Expected Yield 70-80%65-75%

Troubleshooting Guide

Troubleshooting Decision Tree Problem Low Yield or Incomplete Reaction Cause1 Catalyst Inactivity? Problem->Cause1 Cause2 Reagent Quality Issue? Problem->Cause2 Cause3 Suboptimal Conditions? Problem->Cause3 Solution1a Check catalyst handling and storage Cause1->Solution1a Yes Solution1b Increase catalyst loading Cause1->Solution1b No Solution2a Verify purity of starting materials Cause2->Solution2a Yes Solution2b Ensure anhydrous conditions Cause2->Solution2b No Solution3a Optimize temperature profile Cause3->Solution3a Yes Solution3b Adjust reagent addition rate Cause3->Solution3b No caption Figure 2: A simplified troubleshooting decision tree for low yield.

Caption: Figure 2: A simplified troubleshooting decision tree for low yield.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in a cross-coupling reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Deactivation: The palladium and copper catalysts are sensitive to air and moisture.[5]

    • Cause: Improper handling of catalysts, exposure to atmospheric oxygen, or use of wet solvents can lead to catalyst deactivation.

    • Solution: Ensure all catalysts are handled under an inert atmosphere (nitrogen or argon). Use freshly dried, anhydrous solvents. Consider using a glovebox for catalyst addition. If deactivation is suspected, increasing the catalyst loading might help, but addressing the root cause is more cost-effective in the long run.

  • Reagent Quality and Stoichiometry:

    • Cause: The purity of the 1-bromo-1,5-hexadiyne intermediate is crucial. The presence of unreacted 1,5-hexadiyne or di-brominated species can lead to side reactions. The Grignard reagent's activity can also be a factor.

    • Solution: Purify the 1-bromo-1,5-hexadiyne intermediate before the coupling step. Titrate the Grignard reagent before use to determine its exact concentration and ensure accurate stoichiometry.

  • Reaction Conditions:

    • Cause: Suboptimal temperature or reaction time can lead to incomplete conversion or byproduct formation.

    • Solution: Experiment with the temperature profile. While the reaction is initiated at a low temperature, a gentle warming might be necessary to drive it to completion. Monitor the reaction closely by GC or HPLC to determine the optimal reaction time.[6]

Q2: I am observing significant amounts of a symmetrical coupling byproduct (1,9-decadiyne) in my final product. How can I minimize this?

A2: The formation of symmetrical coupling byproducts is a common issue in cross-coupling reactions.

  • Cause: This side reaction, often referred to as Glaser-Hay coupling, is promoted by the copper catalyst in the presence of oxygen.[3] It can also occur if the addition of the Grignard reagent is too slow, allowing the bromo-alkyne to homo-couple.

  • Solution:

    • Strictly Anaerobic Conditions: Maintain a rigorously oxygen-free environment throughout the reaction. Purge all solvents and the reactor with nitrogen or argon.

    • Control of Reagent Addition: Add the Grignard reagent at a steady, controlled rate. This ensures that the cross-coupling reaction is favored over the homo-coupling.

    • Ligand Choice: The phosphine ligand on the palladium catalyst plays a role in preventing homo-coupling. Ensure the Pd(PPh₃)₄ is of high quality.

Q3: The purification of this compound by vacuum distillation is resulting in product loss. Are there alternative methods?

A3: While vacuum distillation is the standard method for purifying this compound, product loss can occur due to its volatility or thermal sensitivity.

  • Cause: High distillation temperatures can lead to decomposition or polymerization of the diyne.

  • Solution:

    • Optimize Distillation Conditions: Use a high-quality vacuum pump to achieve a lower distillation pressure, which will, in turn, lower the required distillation temperature. A short-path distillation apparatus can also minimize product loss.

    • Chromatographic Purification: For smaller scales or for achieving very high purity, column chromatography on silica gel with a nonpolar eluent (e.g., hexane) can be effective. However, this is often not economically viable for large-scale industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound and its precursors on a large scale?

A1: The primary safety concerns include:

  • Flammability: this compound is a flammable liquid. All handling should be done in a well-ventilated area, away from ignition sources. Use intrinsically safe equipment.

  • Reactivity of Alkynes: Terminal alkynes can form explosive acetylides with certain metals. While this compound is an internal alkyne, it is good practice to avoid contact with heavy metals.

  • Pyrophoric Reagents: The synthesis may involve pyrophoric reagents like Grignard reagents, which can ignite on contact with air. These must be handled under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.

Q2: How should this compound be stored to ensure its stability?

A2: this compound should be stored in a tightly sealed container under a nitrogen atmosphere to prevent oxidation and polymerization. It is recommended to store it in a cool, dark place.

Q3: What are the recommended analytical methods for quality control of this compound?

A3: A comprehensive quality control protocol should include:

  • Gas Chromatography (GC): To determine the purity of the final product and to monitor the progress of the reaction.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C≡C and C-H stretching frequencies of the alkyne groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]

Q4: What are some of the key industrial applications of this compound?

A4: this compound is a versatile intermediate. Its applications include:

  • Polymer Synthesis: As a monomer or cross-linking agent in the production of specialty polymers.

  • Organic Electronics: In the synthesis of conjugated materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Pharmaceuticals: As a building block for the synthesis of complex drug molecules and macrocycles.[7]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,5-Decadiyne and 1,6-Heptadiyne for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Among the diverse array of available alkynes, α,ω-diynes such as 1,5-decadiyne and 1,6-heptadiyne present intriguing possibilities for the construction of complex cyclic and polymeric structures. This guide provides an in-depth, objective comparison of the reactivity of these two diynes, supported by experimental data and mechanistic insights, to inform your selection process in the laboratory.

Introduction: Structural Disparity and its Implications

At first glance, this compound and 1,6-heptadiyne are simple non-conjugated α,ω-diynes, differing only by three methylene units in their hydrocarbon chain. However, this seemingly minor structural variance leads to a profound divergence in their chemical reactivity, particularly in intramolecular cyclization reactions. The crux of this difference lies in the thermodynamic stability of the potential cyclic products. Intramolecular cyclization of 1,6-heptadiyne can lead to the formation of five- or six-membered rings, which are thermodynamically favored. In stark contrast, the analogous reaction with this compound would necessitate the formation of a ten-membered ring, a medium-sized ring system that is notoriously challenging to synthesize due to significant ring strain.

Cyclization Reactions: A Tale of Two Reactivities

The propensity of a diyne to undergo intramolecular cyclization is a key determinant of its utility in synthesis. In this arena, 1,6-heptadiyne exhibits a clear advantage in its versatility and efficiency.

1,6-Heptadiyne: A Versatile Precursor to Five- and Six-Membered Rings

A wealth of literature demonstrates the facility with which 1,6-heptadiyne and its derivatives undergo cyclization to form stable five- and six-membered ring systems. These transformations are often mediated by transition metal catalysts, which can control the regioselectivity of the cyclization.

For instance, rhodium catalysts have been effectively employed in the silylative cyclization of 1,6-heptadiyne derivatives to produce 1,2-dialkylidenecylopentane skeletons[1]. This reaction proceeds through the insertion of the two alkyne moieties into rhodium-silicon and rhodium-vinyl bonds[1]. The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting exocyclic double bonds[1].

Furthermore, gold-catalyzed hydrative cyclization of 1,6-heptadiynes provides a route to substituted 3-methylcyclohex-2-enones[2]. This transformation highlights the ability to construct six-membered rings from this versatile starting material.

The mechanistic choice between the formation of a five-membered ring (α-addition) or a six-membered ring (β-addition) in cyclopolymerization reactions of 1,6-heptadiyne derivatives is another area of extensive research. The regioselectivity can be controlled by the choice of catalyst, with certain ruthenium-based catalysts showing a preference for β-addition to yield polymers with six-membered rings[3].

This compound: The Challenge of the Medium-Sized Ring

In stark contrast to 1,6-heptadiyne, reports on the successful intramolecular cyclization of this compound to form a ten-membered ring are scarce. The primary obstacle is the high activation energy barrier associated with the formation of a strained ten-membered ring. Medium-sized rings (8-12 members) suffer from a combination of angle strain, torsional strain, and transannular strain (unfavorable interactions across the ring), making their formation from acyclic precursors entropically and enthalpically disfavored.

While direct intramolecular cyclization is challenging, the alkyne functionalities of this compound can participate in other transformations. For example, the Bergman cyclization, a thermal reaction of enediynes to produce a p-benzyne diradical, has been studied with a system containing a ten-membered ring, 3,4-benzocyclodec-3-ene-1,5-diyne. This diradical can then initiate radical polymerization[4]. However, this is a specific reaction of a more complex enediyne and not a general cyclization of this compound itself.

Computational studies have shed light on the thermodynamics of diyne cyclizations. For instance, theoretical investigations into the Bergman cyclization of various ionic diynes have shown that the barriers to cyclization decrease with the size of the ring being formed on the singlet surface[5]. This further underscores the difficulty of forming larger rings.

Polymerization: Divergent Pathways

Both this compound and 1,6-heptadiyne can undergo polymerization, but the nature of the resulting polymers and the polymerization mechanisms differ significantly due to the same factors that influence their cyclization behavior.

1,6-Heptadiyne: Cyclopolymerization to Conjugated Polymers

1,6-Heptadiyne and its derivatives are well-known to undergo metathesis cyclopolymerization (MCP) to produce conjugated polymers containing five- or six-membered rings in the polymer backbone[6][7][8]. This process involves an alternating intramolecular cyclization and intermolecular propagation, leading to a highly conjugated and often colored polymer. The properties of these polymers can be tuned by the choice of catalyst and the substituents on the diyne. For example, using a MoCl5/(n-Bu)4Sn catalyst system, 1,7-dihalogen-1,6-heptadiyne derivatives have been polymerized to high molecular weight polymers with good thermal stability[6][7].

This compound: Towards Linear Polyalkynes

Given the difficulty of intramolecular cyclization, the polymerization of this compound is more likely to proceed through intermolecular pathways, leading to linear or cross-linked polymers without the formation of cyclic repeating units. While specific studies on the controlled polymerization of this compound are less common than for 1,6-heptadiyne, its behavior would be expected to resemble that of other terminal alkynes that do not readily cyclize. Such polymerizations can be initiated by various catalysts, including transition metal complexes and radical initiators, but typically result in less defined structures compared to the cyclopolymers of 1,6-heptadiyne.

Experimental Data Summary

The following table summarizes the key differences in reactivity based on available experimental evidence.

FeatureThis compound1,6-Heptadiyne
Intramolecular Cyclization Highly disfavored due to the formation of a strained 10-membered ring.Readily undergoes cyclization to form stable 5- or 6-membered rings.
Cyclization Products Ten-membered ring products are not commonly observed.1,2-Dialkylidenecyclopentanes, 3-methylcyclohex-2-enones, and related derivatives.
Polymerization Primarily intermolecular polymerization leading to linear or cross-linked polyalkynes.Cyclopolymerization to form conjugated polymers with cyclic repeating units.
Key Applications Limited use in intramolecular constructions; potential for linear polymer synthesis.Versatile building block for cyclic compounds and functional conjugated polymers.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Silylative Cyclization of a 1,6-Heptadiyne Derivative

This protocol is adapted from the work of Ojima and colleagues[1].

Reaction: Silylative cyclization of a 1,6-heptadiyne derivative with a hydrosilane.

Materials:

  • 1,6-Heptadiyne derivative (e.g., diethyl 2,2-dipropargylmalonate)

  • Hydrosilane (e.g., triethylsilane)

  • Rhodium catalyst (e.g., Wilkinson's catalyst, RhCl(PPh₃)₃)

  • Anhydrous solvent (e.g., dichloromethane, CDCl₃ for NMR scale)

Procedure:

  • In a glovebox, dissolve the rhodium catalyst (e.g., 3 mol%) in the anhydrous solvent in a Schlenk flask.

  • Add the hydrosilane (1.2 equivalents) to the catalyst solution and stir for a designated period (e.g., 30 minutes at -78 °C) to allow for the formation of the active rhodium-hydrosilane complex.

  • To this solution, add a solution of the 1,6-heptadiyne derivative (1.0 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to the desired temperature (e.g., room temperature or 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel to obtain the corresponding 1,2-dialkylidenecyclopentane derivative.

Causality: The pre-formation of the rhodium-hydrosilane complex is crucial for the selective silylative cyclization pathway. Adding the diyne before the hydrosilane can lead to different, undesired products[1]. The choice of catalyst and temperature can influence the yield and stereoselectivity of the product[1].

Protocol 2: Metathesis Cyclopolymerization of a 1,6-Heptadiyne Derivative

This protocol is a general procedure based on established methods for metathesis cyclopolymerization[6][7][8].

Reaction: Metathesis cyclopolymerization of a 1,7-dihalo-1,6-heptadiyne derivative.

Materials:

  • 1,7-Dihalo-1,6-heptadiyne monomer

  • Metathesis catalyst system (e.g., MoCl₅/(n-Bu)₄Sn)

  • Anhydrous and deoxygenated solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the monomer in the anhydrous, deoxygenated solvent in a Schlenk flask.

  • In a separate flask, prepare the catalyst solution by dissolving MoCl₅ and the co-catalyst (n-Bu)₄Sn in the same solvent.

  • Add the catalyst solution to the monomer solution via a cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 12 hours).

  • After the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to obtain the final conjugated polymer.

Causality: The choice of catalyst system is critical for achieving high yields and high molecular weights in the polymerization[6][7]. The use of di-halogenated monomers can influence the polymerization behavior and the properties of the resulting polymer[6][7]. The reaction must be carried out under strictly inert conditions to prevent catalyst deactivation.

Mechanistic Insights and Logical Frameworks

The divergent reactivity of this compound and 1,6-heptadiyne can be rationalized through the lens of reaction kinetics and thermodynamics, particularly concerning the stability of the cyclic transition states and products.

Cyclization Pathways

The intramolecular cyclization of α,ω-diynes can proceed through different pathways depending on the catalyst and reaction conditions. For transition metal-catalyzed reactions, the mechanism often involves the formation of metallacyclic intermediates.

CyclizationPathways cluster_16heptadiyne 1,6-Heptadiyne Reactivity cluster_15decadiyne This compound Reactivity Diyne α,ω-Diyne Metallacycle Metallacyclopentadiene Intermediate Diyne->Metallacycle + Catalyst Product10 10-Membered Ring (from this compound) (High Strain) Diyne->Product10 Direct Cyclization (Unfavorable) Catalyst Transition Metal Catalyst Product5 5-Membered Ring (e.g., from 1,6-heptadiyne) Metallacycle->Product5 Reductive Elimination (Favorable) Product6 6-Membered Ring (e.g., from 1,6-heptadiyne) Metallacycle->Product6 Alternative Pathway (Favorable)

Caption: Generalized pathways for transition metal-catalyzed diyne cyclization.

For 1,6-heptadiyne, the formation of a five- or six-membered ring via a metallacyclic intermediate is a low-energy pathway. In contrast, the formation of a ten-membered ring from this compound is energetically penalized due to ring strain, making this pathway kinetically and thermodynamically unfavorable.

Polymerization Mechanisms

The polymerization of these diynes also follows distinct mechanistic routes.

PolymerizationMechanisms cluster_16 1,6-Heptadiyne cluster_15 This compound M1_16 Monomer Cyc1_16 Intramolecular Cyclization M1_16->Cyc1_16 Metathesis Catalyst Prop1_16 Intermolecular Propagation Cyc1_16->Prop1_16 Polymer_16 Conjugated Cyclopolymer Prop1_16->Polymer_16 M1_15 Monomer Prop1_15 Intermolecular Propagation M1_15->Prop1_15 Catalyst Polymer_15 Linear Polyalkyne Prop1_15->Polymer_15

Caption: Contrasting polymerization mechanisms of 1,6-heptadiyne and this compound.

1,6-Heptadiyne undergoes cyclopolymerization, where an intramolecular cyclization event precedes intermolecular chain growth. This results in a polymer with a conjugated backbone containing cyclic units. For this compound, the high barrier to intramolecular cyclization favors a direct intermolecular polymerization pathway, leading to a linear polymer chain.

Conclusion and Outlook

The comparative analysis of this compound and 1,6-heptadiyne reveals a stark dichotomy in their chemical reactivity, primarily governed by the thermodynamics of ring formation. 1,6-Heptadiyne stands out as a highly versatile and reactive monomer for the synthesis of both discrete five- and six-membered cyclic compounds and functional conjugated polymers. Its propensity to undergo facile intramolecular cyclization makes it a valuable tool for constructing complex molecular architectures.

Conversely, this compound's reactivity is constrained by the significant ring strain associated with the formation of a ten-membered ring. This inherent difficulty in intramolecular cyclization limits its application in the synthesis of medium-sized rings via direct cyclization and channels its reactivity towards intermolecular polymerization to form linear polyalkynes.

For researchers and drug development professionals, this guide underscores the importance of considering not just the functional groups present in a starting material, but also the broader structural context and the thermodynamic landscape of potential transformations. While 1,6-heptadiyne offers a reliable and well-trodden path to a variety of cyclic and polymeric structures, the challenges presented by this compound highlight the ongoing need for innovative synthetic strategies to access the medicinally relevant, yet synthetically challenging, chemical space of medium-sized rings. Future research may focus on developing novel catalytic systems or reaction conditions that can overcome the kinetic and thermodynamic hurdles of medium-sized ring formation from simple acyclic precursors like this compound.

References

A Guide to the Definitive Spectroscopic Confirmation of 1,5-Decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Blueprint

In the realm of chemical synthesis and drug development, the molecular blueprint drawn on paper must be unequivocally validated in the laboratory. The precise arrangement of atoms within a molecule dictates its function, reactivity, and potential as a therapeutic agent. For a molecule like 1,5-decadiyne (C₁₀H₁₄), a seemingly simple linear hydrocarbon with two alkyne functionalities, structural ambiguity can arise from its various constitutional isomers. Is the product truly this compound, or is it 1,4-decadiyne, or perhaps the internal 4,6-decadiyne? Answering this question with certainty is paramount.

This guide provides a comprehensive, multi-technique spectroscopic approach to confirm the structure of this compound. We will move beyond simply listing expected data points and instead delve into the causality behind the spectroscopic signals. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we create a self-validating system that provides an unambiguous structural confirmation, a cornerstone of scientific integrity in research.

The Power of Synergy: A Self-Validating Analytical Workflow

No single analytical technique can provide absolute structural proof in isolation. Each method probes a different aspect of the molecule's architecture. It is the convergence of evidence from these orthogonal techniques that builds a fortress of certainty around the proposed structure.

  • Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework, revealing the connectivity and electronic environment of each atom.

  • Infrared (IR) Spectroscopy identifies the specific functional groups present by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through analysis of fragmentation patterns.

When the data from all three techniques align, they form a cohesive and validated narrative of the molecule's identity.

cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Conclusion Synthesized_Product Synthesized Product (Presumed this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS NMR_Data Connectivity & Chemical Environment NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Unambiguous Structural Confirmation of this compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Analytical workflow for structural validation.

The Spectroscopic Signature of this compound

The key to confirming the this compound structure lies in identifying its unique spectroscopic features that differentiate it from isomers and other related compounds. The molecule possesses a terminal alkyne (at C1) and an internal alkyne (at C5), with a flexible alkyl chain connecting them and terminating in an ethyl group.

Caption: Key structural features of this compound.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides a detailed map of the proton environments. For this compound, we expect to see distinct signals for the terminal alkyne proton, the various methylene (CH₂) groups, and the terminal methyl (CH₃) group. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are critical pieces of the puzzle.

  • δ ~ 2.0 ppm (1H, triplet): This is the hallmark of the terminal alkyne proton (C1-H) . It appears as a triplet due to coupling with the two protons on the adjacent C3 methylene group.

  • δ ~ 2.2-2.3 ppm (4H, multiplet): These are the propargylic protons on C3 and C7. These protons are adjacent to a triple bond, which deshields them, causing them to appear further downfield than typical alkane methylene protons.

  • δ ~ 1.5 ppm (4H, multiplet): Protons on C4 and C8 . These are standard alkyl chain methylene groups.

  • δ ~ 1.4 ppm (2H, multiplet): Protons on C9 .

  • δ ~ 0.9 ppm (3H, triplet): The terminal methyl group protons (C10) . The triplet pattern arises from coupling to the two adjacent protons on C9.

The presence of the unique terminal alkyne proton signal and the distinct signals for the propargylic protons are strong indicators of the 1,5-diyne structure.

¹³C NMR Spectroscopy: The Carbon Backbone

A proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Due to the molecule's asymmetry, all 10 carbon atoms in this compound are unique and should produce 10 distinct signals. The most informative signals are those of the sp-hybridized alkyne carbons.

  • δ ~ 68 ppm & ~84 ppm: These two signals correspond to the terminal alkyne carbons (C1 and C2) .

  • δ ~ 75 ppm & ~80 ppm: These two signals arise from the internal alkyne carbons (C5 and C6) . The chemical shift range of 65-85 ppm is highly characteristic of sp-hybridized carbons.[1][2]

  • δ ~ 12-35 ppm: The remaining six signals in this region correspond to the sp³-hybridized carbons of the alkyl chain (C3, C4, C7, C8, C9, and C10).[3]

Observing four distinct signals in the alkyne region is powerful evidence against symmetric isomers like 4,6-decadiyne, which would show fewer signals due to molecular symmetry.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is exceptionally effective for identifying the key functional groups in this compound. The spectrum is characterized by two crucial absorption bands that are difficult to mistake.

  • ~3300 cm⁻¹ (strong, sharp): This absorption is due to the ≡C-H stretching vibration of the terminal alkyne.[4][5] Its presence is definitive proof of a terminal alkyne functional group. Internal alkynes lack this bond and therefore do not show this peak.

  • ~2120 cm⁻¹ (weak, sharp): This band corresponds to the C≡C stretching vibration of the terminal alkyne.[4][6] A second, weaker C≡C stretch for the internal alkyne may also be observed in this region (~2200-2260 cm⁻¹), though internal alkyne stretches can be weak or absent if the molecule is highly symmetric.[7]

  • ~2850-2960 cm⁻¹ (strong): These are the C-H stretching vibrations of the sp³-hybridized alkyl chain, present in most organic molecules.[8]

The strong, sharp peak at ~3300 cm⁻¹ is the most crucial diagnostic signal, immediately distinguishing this compound from any purely internal alkyne isomers.[5]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight, which serves as a fundamental check on the compound's identity. For this compound (C₁₀H₁₄), the molecular formula gives a molecular weight of 134.22 g/mol .[9][10]

  • Molecular Ion Peak (M⁺): A peak at m/z = 134 corresponding to the intact molecule is expected.

  • M-1 Peak: Terminal alkynes often show a significant peak at M-1 (m/z = 133) due to the loss of the acidic terminal hydrogen atom.[11]

  • Fragmentation: The fragmentation of alkynes often occurs at the bond between the α and β carbons relative to the triple bond, leading to the formation of a resonance-stabilized propargyl cation.[11] For this compound, cleavage at the C3-C4 bond or the C7-C8 bond would lead to characteristic fragments. The complex fragmentation pattern can serve as a fingerprint for the molecule.

Comparative Analysis: Differentiating Isomers

The true power of this multi-technique approach is revealed when comparing the expected data for this compound against its potential alternatives. Let's consider a positional isomer, 1,6-decadiyne , and a saturated analogue, n-decane .

Spectroscopic FeatureThis compound (Target) 1,6-Decadiyne (Isomer) n-Decane (Saturated Analogue)
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₂₂
Molecular Weight 134.22134.22142.28[12]
¹H NMR: ≡C-H Signal ~2.0 ppm (triplet)~2.0 ppm (triplet)Absent
¹H NMR: Propargylic H ~2.2-2.3 ppm (4H)~2.2-2.3 ppm (4H)Absent
¹H NMR: Other Alkyl H Distinct multiplets for C4, C8, C9Different multiplet patterns due to changed connectivityBroad overlapping signals ~1.2-1.3 ppm[13][14]
¹³C NMR: # of Signals 105 (due to symmetry)5 (due to symmetry)[15][16]
¹³C NMR: Alkyne Carbons 4 signals (~68-85 ppm)2 signals (~68-85 ppm)Absent
IR: ≡C-H Stretch ~3300 cm⁻¹ (Strong, Sharp) ~3300 cm⁻¹ (Strong, Sharp) Absent
IR: C≡C Stretch ~2120 & ~2230 cm⁻¹~2120 cm⁻¹Absent
MS: Molecular Ion (m/z) 134134142[17][18]
MS: Key Feature M-1 peak (m/z=133)M-1 peak (m/z=133)Characteristic alkane fragmentation (loss of CₙH₂ₙ₊₁)[19]

This comparison highlights the critical role of ¹³C NMR . While ¹H NMR and IR can readily distinguish the diyne from the alkane, they would struggle to differentiate between this compound and 1,6-decadiyne. However, the difference in molecular symmetry is starkly revealed by the number of ¹³C NMR signals: 10 for the asymmetric 1,5-isomer versus only 5 for the symmetric 1,6-isomer. This single data point, when combined with the others, provides conclusive proof.

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program.

    • Set a spectral width of approximately 12 ppm.

    • Ensure a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Process the data similarly, referencing the TMS signal to 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat sample. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrument: Use a standard FT-IR spectrometer.

  • Acquisition:

    • First, acquire a background spectrum of the clean salt plates.

    • Place the sample in the instrument and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of this compound in a reasonable time (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Detection:

    • Set the mass spectrometer to scan over a range of m/z 40-400.

    • Use a standard electron ionization energy of 70 eV.

    • The mass spectrum corresponding to the GC peak of the compound of interest is used for analysis.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-faceted spectroscopic approach. The IR spectrum provides definitive evidence of a terminal alkyne. Mass spectrometry confirms the molecular weight and elemental composition. ¹H NMR details the specific proton environments, and crucially, ¹³C NMR acts as the final arbiter, confirming the carbon count and differentiating the target molecule from its symmetric isomers. When the data from each of these experiments converge on a single, consistent structure, the identity of this compound is established with the highest degree of scientific confidence.

References

A Researcher's Guide to the Computational Analysis of 1,5-Decadiyne Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of enediynes is paramount. These molecules, characterized by a conjugated system of a double bond and two triple bonds, are the core of several potent antitumor antibiotics.[1] Their cytotoxicity is rooted in their ability to undergo thermal rearrangement to form highly reactive diradical species, which can then cleave DNA.[2] The simplest acyclic enediyne, 1,5-decadiyne, serves as a fundamental model for exploring these complex transformations. This guide provides an in-depth computational analysis of this compound reaction mechanisms, offering a comparative overview of computational methods and practical, step-by-step workflows to empower your research.

The Landscape of Enediyne Reactivity: Beyond the Bergman Cyclization

The thermal reactivity of this compound and its analogs is dominated by a fascinating pericyclic reaction known as the Bergman cyclization . First described by Robert G. Bergman, this reaction involves the cycloaromatization of the enediyne core to produce a highly reactive p-benzyne diradical.[3] This diradical is a potent hydrogen-abstracting species, making it the key player in the DNA-damaging activity of enediyne natural products.

While the Bergman cyclization is the most studied pathway, other reaction channels can exist for enediynes, particularly those with specific substitution patterns or under photochemical conditions. These include:

  • Myers-Saito Cyclization: This pathway involves an enyne-allene system and leads to a different diradical intermediate.

  • Schreiner-Pascal-type Reactions: These are less common for simple acyclic enediynes but can become relevant with appropriate substitution.

This guide will primarily focus on the computational analysis of the Bergman cyclization of this compound as the principal thermal reaction pathway.

The Computational Chemist's Toolkit: A Comparative Analysis of Methods

The accurate theoretical description of enediyne cyclization is a challenging task due to the involvement of diradical species and transition states with significant multireference character.[4] This necessitates a careful selection of computational methods.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT remains a popular choice for studying enediyne reactions due to its favorable balance of computational cost and accuracy.[5] However, the choice of the exchange-correlation functional is critical.

Functional FamilyExamplesStrengths for Enediyne CyclizationWeaknesses for Enediyne Cyclization
Hybrid GGA B3LYPWidely used and benchmarked for many organic reactions.Can struggle with systems exhibiting significant static correlation (diradicals).
Pure GGA BPW91Often more stable for systems with multireference character than hybrid functionals.[4]May be less accurate for thermochemistry compared to hybrid or higher-level methods.
Meta-GGA M06-2X, M08-HXDesigned to handle non-covalent interactions and thermochemistry well.Performance can be system-dependent.
Range-Separated wB97X-DGenerally provides good performance for a wide range of chemical problems.May require careful benchmarking for the specific system of interest.

Expert Insight: For the Bergman cyclization, standard DFT methods can be used, but it is crucial to employ a broken-symmetry (BS) approach for the diradical product and transition state. This involves starting the calculation with an initial guess that breaks the spin symmetry, allowing for a more accurate description of the diradical character.

Beyond DFT: High-Accuracy Correlated Wavefunction Methods

For a more rigorous treatment, especially for benchmarking DFT results, multireference methods are the gold standard.

MethodDescriptionAdvantagesDisadvantages
CASSCF Complete Active Space Self-Consistent FieldProvides a qualitatively correct description of the electronic structure of multireference systems.Does not capture dynamic electron correlation, leading to quantitative errors in energies.
CASPT2 CASSCF with Second-Order Perturbation TheoryIncludes dynamic correlation on top of a CASSCF reference, providing highly accurate energies.[4]Computationally very expensive, limiting its application to smaller systems.
CCSD(T) Coupled-Cluster with Singles, Doubles, and Perturbative TriplesThe "gold standard" for single-reference systems, can provide very accurate energies.[6]Can fail for systems with strong multireference character.

Trustworthiness through Validation: The reliability of computational predictions hinges on their validation against experimental data. For this compound, experimental studies on its gas-phase thermolysis can provide crucial benchmarks for calculated activation barriers and reaction enthalpies. While specific kinetic data for this compound is scarce in the literature, data from the parent (Z)-hex-3-ene-1,5-diyne can serve as a valuable reference point.[6]

Visualizing the Reaction Pathway: The Bergman Cyclization of this compound

The following diagram illustrates the key species involved in the Bergman cyclization of this compound.

Bergman_Cyclization Reactant This compound TS Transition State (TS) Reactant->TS ΔG‡ Product p-Benzyne Diradical TS->Product

Caption: The Bergman cyclization of this compound proceeds through a high-energy transition state to form the p-benzyne diradical.

Experimental Protocol: A Step-by-Step Computational Workflow for Analyzing the Bergman Cyclization

This section provides a detailed workflow for calculating the reaction profile of the Bergman cyclization of this compound using the Gaussian suite of programs.

Geometry Optimization of Reactant, Product, and Transition State

The first step is to obtain the optimized geometries of the reactant (this compound), the product (p-benzyne diradical), and the transition state connecting them.

Methodology:

  • Build the initial structures: Use a molecular editor like GaussView to build the 3D structures of this compound and the p-benzyne diradical. For the transition state, a good initial guess can be obtained by performing a relaxed scan along the reaction coordinate (the distance between the two reacting carbon atoms).

  • Reactant Optimization:

    • Keyword Line: #p B3LYP/6-31G(d) Opt Freq

    • Charge and Multiplicity: 0 1 (singlet ground state)

  • Product (Diradical) Optimization:

    • Keyword Line: #p B3LYP/6-31G(d) Opt Freq Guess=Mix

    • Charge and Multiplicity: 0 1 (singlet diradical, broken-symmetry guess)

  • Transition State Optimization:

    • Keyword Line: #p B3LYP/6-31G(d) Opt=(TS,CalcFC,NoEigentest) Freq

    • Charge and Multiplicity: 0 1 (singlet transition state)

Causality behind Experimental Choices: The Opt keyword requests a geometry optimization. Freq calculates vibrational frequencies to confirm the nature of the stationary point (zero imaginary frequencies for minima, one for a transition state). Guess=Mix for the diradical helps in obtaining the broken-symmetry solution. Opt=(TS,CalcFC,NoEigentest) specifies a transition state search.

Intrinsic Reaction Coordinate (IRC) Calculation

To confirm that the found transition state connects the reactant and product, an IRC calculation is performed.

Methodology:

  • Keyword Line: #p B3LYP/6-31G(d) IRC=(CalcFC,MaxPoints=20,StepSize=10)

  • Geometry: Use the optimized transition state geometry.

Self-Validation: A successful IRC calculation will show a smooth path from the transition state down to the reactant and product minima, confirming the connection.

Single-Point Energy Refinement

For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust method and a larger basis set.

Methodology:

  • Keyword Line: #p wB97X-D/def2-TZVP SP

  • Geometry: Use the B3LYP/6-31G(d) optimized geometries.

Authoritative Grounding: The choice of functionals and basis sets should be guided by benchmark studies on similar systems to ensure the reliability of the results.

Computational Workflow Diagram

computational_workflow cluster_pre Initial Steps cluster_opt Geometry Optimization & Verification cluster_post Energy Refinement & Analysis Build Build Initial Structures Scan Relaxed Scan (for TS guess) Build->Scan Opt_R Optimize Reactant Build->Opt_R Opt_P Optimize Product (BS-DFT) Build->Opt_P Opt_TS Optimize Transition State Scan->Opt_TS Freq_R Frequency (Reactant) Opt_R->Freq_R SPE Single-Point Energy Calculations Opt_R->SPE Freq_P Frequency (Product) Opt_P->Freq_P Opt_P->SPE Freq_TS Frequency (TS) Opt_TS->Freq_TS Opt_TS->SPE IRC IRC Calculation Freq_TS->IRC Analysis Calculate ΔG‡ and ΔGrxn SPE->Analysis

Caption: A comprehensive computational workflow for analyzing the Bergman cyclization of this compound.

Concluding Remarks and Future Directions

The computational analysis of this compound reaction mechanisms provides invaluable insights into the fundamental reactivity of enediynes. By carefully selecting and validating computational methods, researchers can accurately predict reaction pathways, activation barriers, and the electronic nature of key intermediates. While this guide has focused on the thermal Bergman cyclization, future computational studies could explore photochemical reaction pathways, the influence of solvent effects, and the reactivity of substituted this compound derivatives. The synergy between computational modeling and experimental investigation will continue to be a powerful driver in the design of novel enediyne-based therapeutics and materials.

References

A Comparative Analysis of Conjugated vs. Non-Conjugated Diyne Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers and professionals in organic synthesis, materials science, and drug development, diynes—hydrocarbons containing two carbon-carbon triple bonds—are foundational building blocks. Their utility, however, is not monolithic. The reactivity of a diyne is fundamentally dictated by the spatial and electronic relationship between its two alkyne units. This guide provides an in-depth comparison of conjugated and non-conjugated diynes, elucidating how their distinct structural features govern their behavior in key chemical transformations.

The Core Structural and Electronic Distinction

The fundamental difference lies in the connectivity between the two alkyne groups.

  • Conjugated Diynes (1,3-Diynes): Feature two triple bonds separated by a single bond. This arrangement creates a linear, rigid system of four sp-hybridized carbons. The p-orbitals of these carbons overlap to form a delocalized π-electron system, enabling electronic communication along the entire diyne backbone. This conjugation results in unique electronic and photophysical properties.

  • Non-Conjugated Diynes: Possess two alkyne units separated by two or more single bonds (e.g., 1,4-, 1,5-, 1,6-diynes). The intervening sp³-hybridized carbon(s) act as an electronic insulator, preventing π-orbital overlap between the alkynes. Consequently, the two triple bonds behave as independent, isolated reactive sites. The flexibility of the saturated spacer allows these sites to interact intramolecularly if sterically permitted.

Caption: Structural comparison of conjugated and non-conjugated diynes.

Comparative Reactivity in Major Reaction Classes

The electronic and steric differences between these diyne classes manifest in profoundly different outcomes across various reaction types.

A. Oxidative Coupling Reactions (Glaser-Hay Type)

Oxidative coupling of terminal alkynes is a cornerstone of diyne chemistry, typically catalyzed by copper salts.[1] This reaction class serves as a primary synthetic route to conjugated diynes, highlighting a key difference in how the two diyne types participate.

  • Conjugated Diynes: Are the quintessential products of intermolecular oxidative homocoupling (Glaser, Hay, or Eglinton couplings).[1][2] The reaction dimerizes two terminal alkyne molecules to form a symmetrical 1,3-diyne. This method is fundamental for creating the conjugated diyne scaffold.[3][4]

  • Non-Conjugated Diynes: When a non-conjugated di-terminal diyne is subjected to Hay coupling conditions under high dilution, it undergoes an intramolecular cyclization. The flexible spacer allows the two ends of the molecule to approach each other, forming a macrocycle. This strategy is a powerful tool in supramolecular chemistry and for synthesizing complex cyclic architectures.[5]

Caption: Contrasting pathways in Glaser-Hay coupling reactions.

B. Polymerization

The ability of diynes to form polymers is highly dependent on their conjugation, leading to materials with vastly different structures and properties.

  • Conjugated Diynes: Specifically, 1,3-diynes (often called diacetylenes) can undergo a unique form of solid-state topochemical polymerization. When arranged appropriately in a crystal lattice, exposure to UV light or heat initiates a 1,4-addition polymerization cascade.[6][7][8] This produces polydiacetylenes, which are highly conjugated polymers with a distinctive backbone of alternating double and triple bonds, often exhibiting interesting chromic properties.

  • Non-Conjugated Diynes: Lacking the required electronic structure and rigidity, non-conjugated diynes do not undergo topochemical polymerization. Instead, they can be polymerized via methods like cyclopolymerization . In this process, both alkyne units of a single monomer (e.g., a 1,6-diyne) participate in the propagation, forming cyclic repeating units within the polymer backbone.[9]

Caption: Polymerization mechanisms for conjugated vs. non-conjugated diynes.

C. Cycloaddition Reactions

In cycloadditions, the π-systems of the diynes interact with other unsaturated molecules (dienophiles) to form cyclic adducts.

  • Conjugated Diynes: The delocalized π-system allows the conjugated diyne to act, in some cases, as the 4π-electron component in a [4+2] Diels-Alder reaction, although this is less common than with conjugated dienes.[10] More frequently, one of the electron-deficient triple bonds of the conjugated system will act as a highly reactive dienophile . The reactivity is influenced by the electronic nature of the substituents on the diyne.[11][12]

  • Non-Conjugated Diynes: The two alkyne units react as independent 2π-electron dienophiles. A key feature of non-conjugated diynes is their potential for intramolecular cycloadditions. If the spacer is of an appropriate length and geometry, the two alkynes can react with an external diene in a tandem fashion, or one alkyne can react with an alkene tethered to the same molecule. A prominent example is the Bergman cyclization of enediynes, where a 1,5-diyne system reacts to form a highly reactive p-benzyne diradical.[13]

Summary of Comparative Reactivity

The table below summarizes the key differences in reactivity discussed.

FeatureConjugated Diynes (1,3-Diynes)Non-Conjugated Diynes (1,n-Diynes, n>3)
Dominant Electronic Feature Delocalized π-system across four carbonsTwo independent, isolated π-systems
Structure Rigid, linearFlexible (depending on spacer)
Role in Oxidative Coupling Product of intermolecular couplingSubstrate for intramolecular macrocyclization
Polymerization Mechanism Solid-state topochemical 1,4-additionCyclopolymerization (forms cyclic units in backbone)
Product of Polymerization PolydiacetylenesCyclopolymers
Cycloaddition Behavior Can act as a 4π system or, more commonly, as a reactive 2π dienophileTwo independent 2π dienophiles; prone to intramolecular reactions
Key Synthetic Utility Building blocks for conjugated polymers, molecular wiresPrecursors for macrocycles, cyclopolymers, complex polycyclic systems

Experimental Protocol: Comparative Reactivity via NMR Spectroscopy

To quantitatively assess the difference in reactivity, one can monitor a reaction using in-situ NMR spectroscopy. This protocol provides a framework for comparing the rate of a thiol-yne click reaction, which is sensitive to the electronic environment of the alkyne.[14]

Objective: To compare the reaction rate of a conjugated terminal diyne versus a non-conjugated terminal diyne with a thiol nucleophile under base-catalyzed conditions.

Materials:

  • 1,3-Pentadiyne (Conjugated Diyne)

  • 1,6-Heptadiyne (Non-Conjugated Diyne)

  • 1-Butanethiol (Nucleophile)

  • Triethylamine (Base Catalyst)

  • 1,3,5-Trimethoxybenzene (Internal Standard)

  • Deuterated Chloroform (CDCl₃) (Solvent)

  • NMR tubes, syringes, standard glassware

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of 1,3,5-trimethoxybenzene (internal standard) in CDCl₃.

    • Prepare separate 1.0 M solutions of 1,3-pentadiyne and 1,6-heptadiyne in CDCl₃.

    • Prepare a 1.0 M solution of 1-butanethiol in CDCl₃.

    • Prepare a 0.2 M solution of triethylamine in CDCl₃.

  • Reaction Setup (Performed in duplicate for each diyne):

    • To a clean, dry NMR tube, add 200 µL of the appropriate diyne solution (1.0 M).

    • Add 100 µL of the internal standard solution (0.5 M).

    • Add 300 µL of pure CDCl₃ to bring the initial volume to 600 µL.

    • Place the NMR tube in the spectrometer, lock and shim the instrument, and acquire a baseline ¹H NMR spectrum (t=0).

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube. In a rapid, sequential manner, inject 200 µL of the 1-butanethiol solution (1.0 M) followed by 50 µL of the triethylamine catalyst solution (0.2 M).

    • Cap the tube, invert 2-3 times to mix, and immediately re-insert it into the spectrometer.

    • Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes for the first 20 minutes, then every 10 minutes thereafter) for a total of 2-3 hours.

  • Data Analysis:

    • Process all acquired spectra (Fourier transform, phase, and baseline correction).

    • For each time point, integrate the signal for the terminal alkyne proton of the starting diyne and a well-resolved aromatic signal from the internal standard.

    • Normalize the diyne integral to the constant integral of the internal standard to determine the relative concentration of the reactant at each time point.

    • Plot the natural logarithm of the diyne concentration versus time. The slope of this line will be proportional to the pseudo-first-order rate constant (k).

    • Compare the calculated rate constants for the conjugated vs. non-conjugated diyne to obtain a quantitative measure of their relative reactivity under these conditions.

Caption: Workflow for kinetic analysis using in-situ NMR spectroscopy.

Conclusion

The distinction between conjugated and non-conjugated diynes is far more than a simple structural nuance; it is a fundamental determinant of chemical reactivity. Conjugation imparts a rigid, electronically delocalized character that favors reactions engaging the entire π-system, such as the formation of unique polydiacetylene polymers. In contrast, the electronic isolation and conformational flexibility of non-conjugated diynes allow their alkyne units to act independently, enabling powerful intramolecular transformations like macrocyclization and cyclopolymerization. For the modern chemist, understanding these divergent pathways is crucial for rationally designing synthetic routes and developing novel materials with tailored properties.

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in 1,5-Decadiyne Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to selectively control the outcome of a chemical reaction is paramount. The competition between kinetic and thermodynamic pathways is a fundamental principle that dictates product distribution, and a thorough understanding of these concepts is crucial for rational reaction design and optimization. This guide provides an in-depth comparison of kinetic versus thermodynamic control, using the reactions of 1,5-decadiyne as a focal point. While specific experimental data for this compound is limited in publicly available literature, we will draw upon the well-documented and analogous thermal rearrangement of 1,5-hexadiyne to illustrate these core principles. The insights derived from this model system are directly applicable to understanding and predicting the behavior of this compound and other non-conjugated diynes.

The Dichotomy of Control: Kinetic vs. Thermodynamic Products

In a chemical reaction where multiple products can be formed, the distribution of these products is governed by the principles of kinetic and thermodynamic control.

  • Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed the fastest will be the major product. This is the kinetic product . Its formation is favored because the activation energy (Ea) for its reaction pathway is lower than that of competing pathways. The transition state leading to the kinetic product is more easily accessible, resulting in a higher rate of formation.[1]

  • Thermodynamic Control: At higher reaction temperatures and longer reaction times, the reaction becomes reversible. Under these conditions, an equilibrium is established between the reactants and the various products. The major product will be the most stable one, regardless of how quickly it is formed. This is the thermodynamic product . Its prevalence is determined by its lower Gibbs free energy (ΔG).[1]

The interplay between temperature and reaction time is therefore a critical tool for steering a reaction towards the desired outcome.

Illustrative Model: The Thermal Rearrangement of 1,5-Hexadiyne

The thermal rearrangement of 1,5-hexadiyne serves as an excellent model to understand the principles of kinetic and thermodynamic control in non-conjugated diynes like this compound. When heated, 1,5-hexadiyne can undergo a[2][2]-sigmatropic rearrangement, analogous to the Cope rearrangement of 1,5-dienes, to yield various isomeric products.[3][4] The primary products of this rearrangement are 3,4-dimethylenecyclobutene, fulvene, and benzene, with their distribution being highly dependent on the reaction conditions.[5]

Reaction Energy Profile

The relationship between the kinetic and thermodynamic products can be visualized using a reaction coordinate diagram. The kinetic product is formed via the pathway with the lower activation energy barrier, while the thermodynamic product resides at a lower overall energy level, indicating greater stability.

G cluster_0 Reaction Coordinate Diagram Reactants 1,5-Hexadiyne TS_Kinetic Reactants->TS_Kinetic Ea (Kinetic) TS_Thermodynamic Reactants->TS_Thermodynamic Ea (Thermodynamic) Kinetic_Product Kinetic Product (e.g., 3,4-Dimethylenecyclobutene) TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (e.g., Benzene) TS_Thermodynamic->Thermodynamic_Product E0->E1 Energy

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

Experimental Data: Product Distribution at Various Temperatures

The following table summarizes the observed product distribution from the pyrolysis of 1,5-hexadiyne at different temperatures, illustrating the shift from kinetic to thermodynamic control.

Temperature (°C)Reaction TimeMajor Product(s)Product Ratio (Approximate)Control
210 - 350Short3,4-Dimethylenecyclobutene>90% 3,4-DimethylenecyclobuteneKinetic
> 400LongFulvene, BenzeneIncreasing amounts of Fulvene and BenzeneThermodynamic
680ExtendedBenzenePredominantly BenzeneThermodynamic

Data compiled from literature reports on 1,5-hexadiyne pyrolysis.[5]

At lower temperatures (210-350 °C), the reaction is under kinetic control, and the primary product is 3,4-dimethylenecyclobutene.[5] This is because the activation barrier for the concerted[2][2]-sigmatropic rearrangement to form the cyclobutene derivative is lower than the pathways leading to the more stable aromatic products. As the temperature increases, the reactions become more reversible, allowing the system to reach thermodynamic equilibrium. The greater stability of the aromatic systems, fulvene and ultimately benzene, drives the product distribution in their favor at higher temperatures.[5]

Experimental Protocols

The following are generalized protocols for achieving either the kinetic or thermodynamic product in a diyne rearrangement, based on procedures for analogous reactions.

Protocol 1: Synthesis of the Kinetic Product (e.g., 3,4-Dimethylenecyclobutene from 1,5-Hexadiyne)

This protocol prioritizes a lower temperature and shorter reaction time to favor the kinetically controlled product.

Methodology:

  • Apparatus Setup: A pyrolysis apparatus consisting of a quartz tube packed with quartz chips is assembled and connected to a vacuum line with a series of cold traps.

  • Precursor Introduction: A sample of 1,5-hexadiyne is placed in a flask connected to the inlet of the pyrolysis tube.

  • Pyrolysis: The quartz tube is heated to a temperature range of 250-350 °C using a tube furnace. The 1,5-hexadiyne is slowly vaporized under reduced pressure and passed through the hot tube.

  • Product Collection: The products are collected in a cold trap cooled with liquid nitrogen.

  • Isolation and Analysis: The collected product mixture is carefully warmed to room temperature, and the volatile components are analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution. The major product under these conditions will be 3,4-dimethylenecyclobutene.

Causality: The lower temperature provides enough energy to overcome the activation barrier for the formation of 3,4-dimethylenecyclobutene but is insufficient to allow for significant equilibration to the more stable thermodynamic products. The short residence time in the hot zone also minimizes the opportunity for subsequent rearrangements.

Protocol 2: Synthesis of the Thermodynamic Product (e.g., Benzene from 1,5-Hexadiyne)

This protocol utilizes a higher temperature and longer reaction time to favor the thermodynamically controlled product.

Methodology:

  • Apparatus Setup: A similar pyrolysis apparatus to Protocol 1 is used, but it is designed to withstand higher temperatures.

  • Precursor Introduction: 1,5-hexadiyne is introduced into the pyrolysis tube as described previously.

  • Pyrolysis: The furnace temperature is raised to 600-700 °C. The flow rate of the precursor is adjusted to allow for a longer residence time in the hot zone.

  • Product Collection: Products are collected in a cold trap.

  • Isolation and Analysis: The product mixture is analyzed by GC and NMR. The major product will be benzene, with smaller amounts of fulvene and other rearrangement products.

Causality: The high temperature provides sufficient energy to overcome the activation barriers for all possible reaction pathways, allowing the system to reach a state of thermodynamic equilibrium. At this equilibrium, the most stable product, benzene, will predominate. The longer residence time ensures that the equilibrium can be established.

Logical Workflow for Product Selectivity

The decision to target the kinetic or thermodynamic product dictates the experimental approach. The following diagram illustrates the logical workflow for controlling the outcome of a 1,5-diyne reaction.

G Start Desired Product? Kinetic Kinetic Product Start->Kinetic Fastest Formation Thermodynamic Thermodynamic Product Start->Thermodynamic Most Stable Low_Temp Low Temperature (e.g., 250-350 °C) Kinetic->Low_Temp High_Temp High Temperature (e.g., > 600 °C) Thermodynamic->High_Temp Short_Time Short Reaction Time Low_Temp->Short_Time Analysis Product Analysis (GC, NMR) Short_Time->Analysis Long_Time Long Reaction Time High_Temp->Long_Time Long_Time->Analysis

Caption: Workflow for selecting kinetic or thermodynamic reaction conditions.

Conclusion and Future Outlook

The principles of kinetic and thermodynamic control are powerful tools in the arsenal of the synthetic chemist. By carefully manipulating reaction parameters such as temperature and time, it is possible to selectively favor the formation of either the fastest-forming product or the most stable product. The thermal rearrangement of 1,5-hexadiyne provides a clear and instructive example of this principle in action, offering valuable insights into the expected reactivity of its higher homolog, this compound.

For professionals in drug development and materials science, the ability to predictably synthesize specific isomers can have a profound impact on the biological activity or material properties of a target molecule. A deep understanding of the underlying mechanistic principles, supported by robust experimental design, is essential for achieving the desired synthetic outcomes and advancing scientific discovery. Future research involving detailed kinetic and computational studies on a wider range of substituted diynes will further refine our ability to predict and control these fascinating and synthetically useful transformations.

References

Benchmarking 1,5-Decadiyne: A Comparative Guide to its Polymerization Behavior Against Other α,ω-Diynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of conjugated polymers, the choice of monomer is paramount in dictating the final properties and potential applications of the material. Among the diverse array of building blocks, α,ω-diynes have garnered significant attention for their ability to form highly conjugated systems through various polymerization techniques. This guide provides a comprehensive technical comparison of 1,5-decadiyne with other notable α,ω-diynes, offering insights into its polymerization characteristics and the properties of the resulting polymers. By examining the influence of the methylene spacer length and substitution, we aim to equip researchers with the knowledge to make informed decisions in the design and synthesis of novel polymeric materials.

Introduction: The Significance of Diyne Polymerization

The polymerization of α,ω-diynes, non-conjugated diynes with the general structure HC≡C-(CH₂)n-C≡CH, is a powerful method for generating conjugated polymers. These materials are of immense interest due to their unique electronic and optical properties, making them suitable for applications ranging from organic electronics to biomedical devices. Two primary polymerization strategies are employed for these monomers: Acyclic Diene Metathesis (ADMET) polymerization and cyclopolymerization. The choice of polymerization technique and catalyst system, along with the inherent structure of the diyne monomer, profoundly influences the resulting polymer's molecular weight, structure, and, consequently, its material properties.

This guide focuses on benchmarking this compound against other α,ω-diynes with varying methylene spacer lengths, specifically 1,5-hexadiene, 1,6-heptadiyne, and 1,9-decadiene. Understanding the subtle yet significant impact of the spacer length is crucial for tailoring polymer properties such as thermal stability, solubility, and conjugation length.

Comparative Analysis of Diyne Polymerization

The polymerization behavior of α,ω-diynes is intricately linked to the length of the methylene spacer separating the two terminal alkyne groups. This spacer influences the propensity of the monomer to undergo either intermolecular polymerization, leading to linear conjugated polymers, or intramolecular cyclization, which can be a key step in cyclopolymerization.

MonomerMethylene Spacer (n)Predominant Polymerization Pathway(s)Resulting Polymer StructureKey Polymer Properties (Illustrative)
1,5-Hexadiyne 2CyclopolymerizationPoly(1,5-hexadiyne) with cyclic repeating unitsForms highly conjugated systems
1,6-Heptadiyne 3CyclopolymerizationPoly(1,6-heptadiyne) with five-membered rings in the backbone[1]Soluble polymers with high conjugation (λmax > 500 nm) and narrow molecular weight distributions[1]
This compound 6Acyclic Diene Metathesis (ADMET)Linear poly(this compound)Expected to form a linear, unsaturated polymer.
1,9-Decadiene 6Acyclic Diene Metathesis (ADMET)Poly(octenylene)[2]High molecular weight (Mw up to 108,000 g/mol ) with a high percentage of trans double bonds[2]

Table 1: Comparison of Polymerization Behavior of Various α,ω-Diynes. This table provides a summary of the typical polymerization pathways and resulting polymer characteristics for diynes with different methylene spacer lengths. The properties for poly(this compound) are projected based on the behavior of similar long-chain diynes.

The Influence of Methylene Spacer Length

The length of the methylene spacer plays a critical role in determining the polymerization pathway.

  • Short Spacers (n=2, 3): Diynes with short spacers, such as 1,5-hexadiyne and 1,6-heptadiyne, show a strong tendency to undergo cyclopolymerization . In this process, the propagating catalyst center at the end of a growing polymer chain reacts intramolecularly with the pendant alkyne group on the same monomer unit, forming a cyclic structure within the polymer backbone. This is often favored due to the thermodynamic stability of the resulting five- or six-membered rings.[1][3]

  • Long Spacers (n ≥ 6): For diynes with longer methylene spacers, like this compound and 1,9-decadiene, the entropic penalty for intramolecular cyclization becomes significant. Consequently, intermolecular reactions are favored, leading to Acyclic Diene Metathesis (ADMET) polymerization . ADMET is a step-growth condensation polymerization that proceeds through the metathesis of the terminal alkynes, typically with the release of a small molecule like ethylene.[2] This method is effective for producing high molecular weight linear polymers.[2]

Experimental Protocols

To provide a practical context for this comparison, the following sections detail generalized experimental protocols for the polymerization of these diynes. The specific conditions, particularly the choice of catalyst, are crucial for achieving controlled polymerization and desired polymer properties.

Acyclic Diene Metathesis (ADMET) Polymerization of this compound and 1,9-Decadiene

ADMET polymerization is typically carried out using well-defined olefin metathesis catalysts, such as Grubbs or Schrock catalysts, under an inert atmosphere and often under vacuum to facilitate the removal of the volatile byproduct (e.g., ethylene), which drives the equilibrium towards polymer formation.

Workflow for ADMET Polymerization:

Caption: General workflow for ADMET polymerization of α,ω-diynes.

Detailed Protocol:

  • Monomer and Solvent Preparation: The diyne monomer (e.g., this compound or 1,9-decadiene) and solvent (e.g., toluene) are rigorously dried and degassed to remove any water or oxygen, which can deactivate the metathesis catalyst.

  • Reaction Setup: The reaction is assembled in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). The monomer is dissolved in the anhydrous solvent.

  • Catalyst Addition: A solution of the metathesis catalyst, such as Grubbs second-generation catalyst (G2), is added to the monomer solution. The monomer-to-catalyst ratio is a critical parameter that influences the final molecular weight of the polymer.

  • Polymerization: The reaction mixture is heated (e.g., 50-80 °C) and subjected to a dynamic vacuum. The removal of the ethylene byproduct is crucial for achieving high molecular weights. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Termination and Isolation: After the desired reaction time, the polymerization is terminated by adding a quenching agent like ethyl vinyl ether. The polymer is then precipitated by adding the reaction mixture to a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Cyclopolymerization of 1,6-Heptadiyne

Cyclopolymerization of 1,6-heptadiyne and its derivatives is often achieved using highly active Schrock-type molybdenum or tungsten alkylidene catalysts.[1] These catalysts can promote a living polymerization, allowing for excellent control over molecular weight and producing polymers with narrow molecular weight distributions.[1]

Mechanism of Cyclopolymerization:

Cyclopolymerization_Mechanism Initiator [M]=CHR (Catalyst) Intermediate1 Metallacyclobutene (Intermolecular) Initiator->Intermediate1 + Monomer Monomer 1,6-Heptadiyne Intermediate2 Propagating Species Intermediate1->Intermediate2 Ring Opening Intermediate3 Metallacyclobutene (Intramolecular) Intermediate2->Intermediate3 Intramolecular Cyclization Polymer Poly(1,6-heptadiyne) (with 5-membered rings) Intermediate3->Polymer Ring Opening & Propagation

Caption: Simplified mechanism of the cyclopolymerization of 1,6-heptadiyne.

Detailed Protocol:

  • Inert Atmosphere: All manipulations are performed under a strictly inert atmosphere in a glovebox or using Schlenk techniques.

  • Reagents: The 1,6-heptadiyne monomer and solvent (e.g., 1,2-dimethoxyethane, DME) are purified and thoroughly dried.

  • Initiator: A well-defined Schrock catalyst, such as Mo(NAr)(CHCMe₂Ph)(OR)₂, is dissolved in the solvent.

  • Polymerization: The monomer is added to the initiator solution at a controlled temperature. The reaction is typically rapid.

  • Termination: The living polymerization is terminated by the addition of an appropriate aldehyde (e.g., benzaldehyde).

  • Isolation: The resulting polymer is precipitated in a non-solvent like methanol, collected by filtration, and dried.

Characterization of Polydiynes

A suite of analytical techniques is employed to characterize the structure and properties of the synthesized polydiyne.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, including the stereochemistry of the double bonds (cis/trans) and the presence of cyclic units in the case of cyclopolymerization.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (close to 1.0) is indicative of a controlled or living polymerization.

  • Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Illustrative Data for Polydiyne Characterization:

PolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Decomposition Temp. (TGA, 5% weight loss)
Poly(1,6-heptadiyne) derivative --Narrow-
Poly(octenylene) from 1,9-decadiene -108,000--
Polybutadiene from 1,5-hexadiene -28,000--

Conclusion and Outlook

The choice of α,ω-diyne monomer has a profound impact on the polymerization pathway and the resulting polymer architecture. While short-chain diynes like 1,6-heptadiyne are excellent candidates for cyclopolymerization, leading to polymers with cyclic units in their backbone, longer-chain diynes such as this compound are more amenable to ADMET polymerization, yielding linear, unsaturated polymers.

For researchers and drug development professionals, this understanding is critical. The ability to control the polymer backbone structure—linear versus cyclic, and the density of conjugation—opens up avenues for fine-tuning material properties. For instance, the linear and more flexible backbone of poly(this compound) might be advantageous for applications requiring solution processability or specific morphological characteristics. In contrast, the more rigid, cyclic structures derived from shorter diynes could be beneficial for applications demanding high thermal stability or specific optoelectronic properties.

Further research into the polymerization of this compound using modern, highly efficient metathesis catalysts is warranted to fully elucidate its potential and provide concrete data for direct comparison. Such studies will undoubtedly contribute to the expanding toolbox of conjugated polymers available for advanced applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,5-Decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research is matched by the rigor of your safety practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1,5-decadiyne, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to empower researchers with the knowledge to handle not just this specific alkyne, but other reactive chemicals with confidence and precision.

Section 1: Core Safety Profile of this compound

This compound (CAS No: 53963-03-4) is a flammable liquid and vapor that requires careful handling.[1][2] Its primary hazards include causing skin, eye, and potential respiratory irritation.[3] While stable under recommended storage conditions, its chemical structure as an alkyne presents specific risks that must be addressed during disposal.[3]

Causality of Hazards: The carbon-carbon triple bonds in alkynes are regions of high electron density, making them susceptible to reactions with various substances. A critical, though less pronounced risk for internal alkynes compared to terminal alkynes, is the potential for energetic reactions. Furthermore, like many unsaturated hydrocarbons, it is combustible and its vapors can form flammable mixtures with air.

Hazard Identification Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids🔥WarningH226: Flammable liquid and vapor[1][2]
Skin irritationWarningH315: Causes skin irritation[3]
Eye irritationWarningH319: Causes serious eye irritation[3]
Respiratory irritationWarningH335: May cause respiratory irritation[3]
Section 2: Pre-Disposal Protocol: Waste Characterization and Segregation

Effective disposal begins with meticulous planning before the waste is even generated. The principle of waste minimization should always be applied, keeping quantities of this compound to a minimum.[4]

Step 1: Waste Identification The first step is to correctly identify the waste stream. Is it pure, unreacted this compound? Is it a solution of this compound in a solvent? Or is it a mixture from a completed reaction? Each of these scenarios requires a slightly different approach. According to the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to characterize their waste.[5][6]

Step 2: Segregation of Waste Proper segregation is crucial to prevent dangerous reactions in the waste container.

  • Incompatible Materials: this compound waste must be kept separate from strong oxidizing agents.[3] While this compound is an internal alkyne and less prone to forming explosive acetylides than terminal alkynes, it is best practice to avoid contact with heavy metal salts (e.g., copper, silver, mercury).

  • Designated Waste Container: Use only approved, closed containers for flammable liquid waste.[7] The container must be clearly labeled "Hazardous Waste, Flammable Liquid: this compound".

Personal Protective Equipment (PPE) for Handling Waste

EquipmentSpecificationRationale
Eye ProtectionSafety goggles with side shields or face shieldProtects against splashes of the chemical which can cause serious eye irritation.[3]
Hand ProtectionChemical-resistant nitrile glovesPrevents skin contact which can lead to irritation.[3]
Body ProtectionFlame-resistant lab coatProtects against splashes and provides a barrier in case of a small fire.
Respiratory ProtectionUse only in a well-ventilated area or chemical fume hoodPrevents inhalation of vapors which may cause respiratory irritation.[3]
Section 3: Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the collection and disposal of this compound waste.

Workflow for this compound Waste Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE start->ppe container Select Labeled, Approved Flammable Waste Container ppe->container transfer Transfer Waste to Container (Use Funnel) container->transfer close Securely Close Container transfer->close log Log Waste Addition close->log storage_loc Store in Designated Satellite Accumulation Area log->storage_loc check_level Check Container Level (Do not exceed 90% full) storage_loc->check_level request Request Waste Pickup from EHS check_level->request end Waste Removed by Certified Disposal Company request->end

Caption: Decision workflow for the safe disposal of this compound waste.

Methodology:

  • Preparation: Before handling the waste, ensure you are wearing the correct PPE as detailed in the table above. All handling should be done inside a chemical fume hood.[3]

  • Container Selection: Obtain a properly labeled hazardous waste container designed for flammable liquids. Ensure the container is bonded and grounded if transferring large quantities to prevent static discharge.[1][8]

  • Waste Transfer: Carefully pour the this compound waste into the container, using a funnel to minimize spills.[4] Do not mix with incompatible waste streams.

  • Container Management: After adding the waste, securely close the container.[7] Never leave a hazardous waste container open.

  • Documentation: Log the amount of waste added to the container on a hazardous waste tag or log sheet. This is a critical step for regulatory compliance.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be away from ignition sources and direct sunlight.[4]

  • Final Disposal: Once the container is nearly full (do not exceed 90% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. The final disposal must be carried out by a licensed chemical destruction plant or a certified hazardous waste disposal company.[3][4]

Section 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill:

    • Evacuate all non-essential personnel from the area.[9]

    • Remove all sources of ignition.[3]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, silica gel, or commercial sorbent pads.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[9][10]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Personal Exposure:

    • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

    • Inhalation: Move the person to fresh air.[3]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [3]

Section 5: Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary governing bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its safe management from "cradle to grave."[5][11] This includes proper identification, storage, and disposal.[6]

  • OSHA: OSHA's standard for flammable liquids (29 CFR 1910.106) dictates safe handling and storage practices to prevent fires and explosions.[12][13] This includes requirements for storage cabinets and keeping flammable liquids away from exit routes.[7][14]

By adhering to the procedures outlined in this guide, you contribute to a culture of safety and ensure that your work is conducted with the highest level of professional responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5-Decadiyne

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with reactive chemical intermediates like 1,5-Decadiyne is foundational to innovation. However, the inherent energy of its carbon-carbon triple bonds demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our objective is to create a self-validating safety system around the handling of this compound, ensuring that every step is deliberate, understood, and grounded in authoritative safety science.

Hazard Analysis: Understanding the Reactivity of this compound

This compound (C₁₀H₁₄) is a non-terminal alkyne, which makes it generally more stable than its terminal isomers.[1][2] However, its structure still presents significant hazards that dictate our PPE strategy. The primary risks are identified through its GHS classifications and the fundamental chemistry of alkynes.

Alkynes are thermodynamically unstable due to the high energy content of the triple bond, making their reactions highly exothermic.[3][4] While this compound is not a terminal alkyne and thus less prone to forming highly sensitive acetylides with heavy metals, its potential for energetic decomposition and flammability remains a primary concern.[5]

Table 1: GHS Hazard Profile for this compound

Hazard Class & Category Hazard Statement Primary Risk & Rationale Source(s)
Flammable Liquids, Cat. 3 H226: Flammable liquid and vapor The compound's vapors can form an ignitable mixture with air. All handling must be performed away from ignition sources.[6] [6][7][8]
Skin Irritation, Cat. 2 H315: Causes skin irritation Direct contact can lead to inflammation, redness, and blistering. Impermeable gloves are mandatory. [9]
Eye Irritation, Cat. 2A H319: Causes serious eye irritation Vapors and splashes can cause significant eye damage. Sealed eye protection is essential. [9]

| STOT SE, Cat. 3 | H335: May cause respiratory irritation | Inhalation of vapors can irritate the lungs and respiratory system. All work must be conducted in a certified chemical fume hood. |[9] |

The Core PPE Protocol: A Step-by-Step Operational Guide

Effective protection relies not just on the equipment itself, but on the procedure of its use. The following protocol outlines the minimum required PPE for any manipulation of this compound.

Step 1: Pre-Operation Workspace & Attire Verification

  • Engineering Controls: Confirm that a certified chemical fume hood is operational and the sash is at the appropriate working height. Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.

  • Personal Attire: Wear long pants and closed-toe, closed-heel shoes made of a durable material like leather. Avoid synthetic clothing (e.g., polyester), which can melt and fuse to the skin in a fire. Natural fibers like cotton are preferable.[10]

Step 2: Donning Primary Protective Gear

  • Eye and Face Protection: Don chemical splash goggles that meet ANSI Z87.1 standards.[10] For any procedure involving heating, pressurizing, or handling quantities greater than ~10 mL, a full-face shield must be worn over the goggles to protect against unexpected energetic reactions or splashes.[11]

  • Hand Protection: Double-gloving is required.

    • Inner Glove: A thin, disposable nitrile glove.

    • Outer Glove: A heavier-duty glove with high resistance to organic solvents. Butyl or Viton® gloves are recommended for extended handling.[11][12] Always inspect gloves for any signs of degradation or puncture before use.[10] Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Body Protection: Wear a flame-resistant (FR) lab coat that is fully buttoned. Standard cotton or poly-cotton lab coats are insufficient as they offer no protection against flash fires, a primary risk with flammable liquids like this compound.[10]

Step 3: Respiratory Protection

  • Primary Control: All handling of this compound must occur within a functioning chemical fume hood to control vapor inhalation.[9]

  • Emergency Use: In the event of a large spill or failure of the primary engineering controls, a respirator may be necessary. Personnel must be fit-tested and trained to use a NIOSH-approved respirator with organic vapor (OV) cartridges.[10]

The following diagram illustrates the decision-making process for PPE selection based on the experimental scale and conditions.

PPE_Workflow start Start: Prepare to Handle this compound check_controls Verify Engineering Controls (Fume Hood, Eyewash) start->check_controls base_ppe Don Base PPE: - FR Lab Coat - Closed-toe Shoes - Long Pants check_controls->base_ppe goggles Wear Chemical Splash Goggles (ANSI Z87.1) base_ppe->goggles gloves Wear Double Gloves (Nitrile Inner, Butyl Outer) goggles->gloves decision Assess Scale & Risk gloves->decision face_shield Add Full-Face Shield decision->face_shield Large Scale (>10mL) OR Heating / Pressurizing   end Proceed with Experiment in Fume Hood decision->end  Small Scale (<10mL)  Ambient Temp. face_shield->end

Caption: PPE selection workflow for handling this compound.

Decontamination and Disposal Plan

Safe handling extends to the proper disposal of both the chemical waste and contaminated equipment.

PPE Doffing and Disposal:

  • Outer Gloves: Remove the outer gloves first, turning them inside out to contain any surface contamination. Dispose of them in a dedicated solid hazardous waste container.

  • Face Shield/Goggles: Remove face and eye protection, handling them by the straps. Clean and store reusable items according to lab protocols.

  • Lab Coat: Remove the FR lab coat. If significant contamination is suspected, it must be professionally decontaminated.

  • Inner Gloves: Remove the final pair of nitrile gloves and dispose of them in the solid hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[9]

Chemical Waste Disposal:

  • Non-Halogenated Organic Waste: this compound and any solvents used (e.g., hexane, ether) should be collected in a clearly labeled, sealed waste container for non-halogenated organic waste.[13][14]

  • Aqueous Waste: Any aqueous layers from extractions must be collected in a separate aqueous waste container. Do not pour any amount down the drain.[15]

  • Contaminated Solids: Disposable lab supplies (pipettes, contaminated paper towels) must be placed in the solid hazardous waste container.

The diagram below outlines the waste segregation and disposal process.

Disposal_Workflow start Experiment Complete segregate Segregate Waste Streams start->segregate organic_waste Liquid Organic Waste (this compound, Solvents) segregate->organic_waste Organic aqueous_waste Liquid Aqueous Waste (e.g., from extractions) segregate->aqueous_waste Aqueous solid_waste Contaminated Solids (Gloves, Pipettes, etc.) segregate->solid_waste Solid organic_container Collect in Labeled Non-Halogenated Organic Waste Bottle organic_waste->organic_container aqueous_container Collect in Labeled Aqueous Waste Bottle aqueous_waste->aqueous_container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container end Arrange for Professional Waste Pickup organic_container->end aqueous_container->end solid_container->end

Caption: Waste disposal workflow for this compound experiments.

By adhering to this comprehensive PPE and disposal protocol, researchers can confidently and safely handle this compound, minimizing personal risk and ensuring environmental compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Decadiyne
Reactant of Route 2
Reactant of Route 2
1,5-Decadiyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.